molecular formula C4H14N2O4S3 B087196 2,2'-Disulfanediyldiethanamine sulfate CAS No. 157-09-5

2,2'-Disulfanediyldiethanamine sulfate

Cat. No.: B087196
CAS No.: 157-09-5
M. Wt: 250.4 g/mol
InChI Key: XVCYODCCYCPADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Disulfanediyldiethanamine sulfate, also known as this compound, is a useful research compound. Its molecular formula is C4H14N2O4S3 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S2.H2O4S/c5-1-3-7-8-4-2-6;1-5(2,3)4/h1-6H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCYODCCYCPADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-85-4 (Parent)
Record name 2,2'-Dithiobis(ethylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90936642
Record name Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16214-16-7
Record name Ethanamine, 2,2′-dithiobis-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16214-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dithiobis(ethylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--2,2'-disulfanediyldi(ethan-1-amine) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dithiobis(ethylammonium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,2'-Disulfanediyldiethanamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Disulfanediyldiethanamine, more commonly known as cystamine, is an organic disulfide that plays a significant role in various biological processes. It is the oxidized dimer of cysteamine, an aminothiol derived from the metabolism of coenzyme A. This technical guide focuses on the physicochemical properties of the sulfate salt of cystamine, 2,2'-Disulfanediyldiethanamine sulfate. Understanding these properties is crucial for its application in research and drug development, particularly in areas related to oxidative stress, neurodegenerative diseases, and the treatment of cystinosis.

While the dihydrochloride salt of cystamine is more commonly studied and characterized, this guide compiles the available data for the sulfate salt and provides context based on the properties of the parent compound and its other salt forms.

Chemical Structure and Identification

Systematic Name: this compound Common Synonyms: Cystamine sulfate, Crystamine sulfate, 2,2'-Dithiobis(ethylamine) sulfate CAS Number: 16214-16-7[1] Molecular Formula: C₄H₁₄N₂O₄S₃[1][2] Molecular Weight: 250.36 g/mol (anhydrous basis)[2][3][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the sulfate salt, other properties are inferred from data on the free base (cystamine) or its more common dihydrochloride salt.

PropertyValueRemarks
Molecular Formula C₄H₁₄N₂O₄S₃[1][2]
Molecular Weight 250.36 g/mol [2][3][4]Anhydrous basis. The hydrated form also exists.[3][4]
Physical State Solid[1][2]
Color White to off-whiteBased on typical appearance of amine salts.
Melting Point 278 °C (decomposes)[3][4]For the sulfate hydrate. The dihydrochloride salt has a melting point of 217-220 °C.[5]
Boiling Point Not availableSalts of organic amines typically decompose before boiling. The free base, cystamine, has a boiling point of 105-106 °C at 5 torr.[6]
Solubility
    in WaterExpected to be highThe free base, cystamine, is miscible with water.[6] The dihydrochloride salt is also readily soluble in water.[7] Quantitative data for the sulfate salt is not readily available.
    in Organic SolventsExpected to be low in non-polar solventsAmine salts are generally soluble in polar solvents and less soluble in non-polar organic solvents. Cystamine free base is soluble in ethanol.[6]
pKa Not available for the sulfate saltFor the related compound cysteamine, two pKa values are reported: 8.19 (thiol group) and 10.75 (amino group).[8] As a diamine, cystamine is expected to have two pKa values for its two amino groups, indicating it will be protonated at physiological pH.

Spectral Data

Detailed spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the structure and data available for the parent compound, cystamine.

  • Infrared (IR) Spectroscopy: The IR spectrum of cystamine would be expected to show characteristic peaks for N-H stretching of the primary amine groups, C-H stretching of the alkyl chain, and potentially a weak S-S stretching vibration.[9] The presence of the sulfate counter-ion in the salt form would introduce strong S=O stretching bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of the cystamine moiety would be expected to show two triplets corresponding to the two inequivalent methylene groups (-CH₂-S- and -CH₂-N-).

    • ¹³C NMR: The carbon NMR spectrum would show two signals for the two different carbon atoms in the ethylamine backbone.

  • Mass Spectrometry (MS): Mass spectrometry of cystamine would show the molecular ion peak corresponding to the free base (C₄H₁₂N₂S₂) at m/z 152.[10] Fragmentation patterns would likely involve cleavage of the C-S, C-C, and S-S bonds.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of amine salts like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition is observed is noted.

Aqueous Solubility Assay

Principle: The solubility of a substance in a solvent at a specific temperature is the maximum amount of that substance that can be dissolved in a given amount of the solvent.

Procedure (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • The container is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after evaporation of the solvent.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, the pKa refers to the acidity of its conjugate acid. It can be determined by potentiometric titration.

Procedure (Potentiometric Titration):

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve. For a diamine, two equivalence points and two pKa values are expected.

Biological Activity and Signaling Pathways

Cystamine and its reduced form, cysteamine, are known to have significant biological effects. Cystamine can cross the blood-brain barrier and is reduced to two molecules of cysteamine intracellularly. These molecules are involved in mitigating oxidative stress and inflammation. They upregulate neuroprotective pathways, including those involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2).

In the context of the genetic disorder cystinosis, which is characterized by the accumulation of cystine in lysosomes, cysteamine participates in a disulfide exchange reaction. This reaction converts cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome, thereby reducing the harmful accumulation of cystine crystals.

Below is a diagram illustrating the intracellular conversion of cystamine and its role in a neuroprotective signaling pathway.

G Intracellular Action and Neuroprotective Pathway of Cystamine Cystamine Cystamine (extracellular) Reduction Reduction (e.g., by Glutathione) Cystamine->Reduction Uptake CellMembrane Cell Membrane Cysteamine 2x Cysteamine (intracellular) OxidativeStress Oxidative Stress Cysteamine->OxidativeStress Mitigates Nrf2 Nrf2 Cysteamine->Nrf2 Activates BDNF BDNF Signaling Cysteamine->BDNF Upregulates Reduction->Cysteamine ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection BDNF->Neuroprotection

Caption: Intracellular conversion of cystamine and its neuroprotective effects.

Conclusion

This compound is a salt of the biologically active compound cystamine. This guide provides a compilation of its known physicochemical properties, acknowledging the areas where data is limited and must be inferred from related compounds. The provided experimental protocols offer a basis for the further characterization of this substance. A deeper understanding of these fundamental properties is essential for the continued investigation and potential therapeutic application of cystamine and its derivatives in various fields of biomedical research and drug development.

References

mechanism of action of cystamine sulfate in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cystamine Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine sulfate, the sulfate salt of the organic disulfide cystamine, is a multifaceted compound with a range of biological activities that have positioned it as a molecule of significant interest in therapeutic research. It is the oxidized dimer of cysteamine, an aminothiol that is the active agent in the treatment of nephropathic cystinosis, a rare lysosomal storage disorder.[1][2][3] Beyond its established role in cystinosis, cystamine has demonstrated considerable potential in preclinical models of neurodegenerative diseases, inflammatory conditions, and fibrotic disorders.[4][5][6] Its ability to cross the blood-brain barrier further enhances its appeal as a therapeutic candidate for central nervous system disorders.[6]

This technical guide provides a comprehensive overview of the core mechanisms of action of cystamine sulfate. It details its metabolic conversion, its role as a potent enzyme inhibitor, its antioxidant properties, and its modulation of key signaling pathways involved in cell survival and death. The guide synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of the molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action

The biological effects of cystamine are complex and arise from its unique chemical nature and that of its reduced metabolite, cysteamine. In vivo, cystamine is not the primary actor but rather a pro-drug that delivers the active agent, cysteamine, into the cellular environment.

Metabolic Conversion to Cysteamine

Upon administration, cystamine, a disulfide, undergoes rapid reduction in the body's redox environment to yield two molecules of the aminothiol cysteamine.[7][8][9] This conversion is a critical first step for most of its biological activities. Cysteamine is the metabolically active form responsible for many of cystamine's therapeutic effects.[9][10]

Once formed, cysteamine can enter cells through various mechanisms. One proposed route involves a thiol-disulfide exchange with extracellular cystine to form a cysteamine-cysteine mixed disulfide.[7] This mixed disulfide structurally resembles the amino acid lysine and can be transported into the cell via amino acid transporters.[7][11] Inside the cell's reducing environment, the mixed disulfide is cleaved, releasing cysteamine and cysteine.[7]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing) Cystamine Cystamine (Disulfide) Cysteamine_ext Cysteamine (Thiol) Cystamine->Cysteamine_ext Reduction MixedDisulfide Cysteamine-Cysteine Mixed Disulfide Cysteamine_ext->MixedDisulfide Thiol-Disulfide Exchange Cystine Cystine Cystine->MixedDisulfide LysineTransporter Lysine/Amino Acid Transporter MixedDisulfide->LysineTransporter Cysteamine_int Cysteamine (Active Form) LysineTransporter->Cysteamine_int Transport & Reduction Cysteine_int Cysteine LysineTransporter->Cysteine_int Cysteine_int->Cysteamine_int

Fig. 1: Metabolic conversion and cellular uptake of cystamine.
Inhibition of Transglutaminase 2 (TG2)

One of the most extensively studied mechanisms of cystamine is its inhibition of tissue transglutaminase (TG2), a calcium-dependent enzyme that forms protein cross-links.[12][13] Elevated TG2 activity is implicated in the pathogenesis of several diseases, including Huntington's disease and celiac disease, where it contributes to the formation of toxic protein aggregates.[12][13] Both cystamine and its metabolite cysteamine inhibit TG2, but through distinct mechanisms.[7][8]

  • Cystamine (Irreversible, Allosteric Inhibition): Cystamine acts as an irreversible inhibitor by promoting the formation of an allosteric disulfide bond between two specific cysteine residues, Cys370 and Cys371, on the TG2 enzyme.[13] This oxidative mechanism locks the enzyme in an inactive conformation.[13]

  • Cysteamine (Competitive Inhibition): Cysteamine, possessing a primary amine group, acts as a competitive substrate for TG2.[7] It competes with the lysine residues of protein substrates, thereby preventing the formation of pathological protein cross-links.[7][8]

G cluster_cystamine Cystamine Mechanism cluster_cysteamine Cysteamine Mechanism Cystamine Cystamine TG2_Active Active TG2 (Cys370-SH, Cys371-SH) Cystamine->TG2_Active Promotes Oxidation TG2_Inactive Inactive TG2 (Cys370-S-S-Cys371) TG2_Active->TG2_Inactive Allosteric Disulfide Bond Formation Cysteamine Cysteamine TG2_Catalysis TG2 Catalytic Site (Transamidation) Cysteamine->TG2_Catalysis Competitive Inhibition Crosslink Protein Cross-linking (Aggregation) TG2_Catalysis->Crosslink Blocked Lysine Protein Substrate (Lysine Residue) Lysine->TG2_Catalysis

Fig. 2: Dual inhibitory mechanisms of cystamine and cysteamine on TG2.
Antioxidant Properties

Cystamine exerts significant antioxidant effects, primarily by modulating the intracellular thiol status and activating endogenous defense pathways.[4][14] This is crucial in many pathological conditions characterized by elevated oxidative stress.[15]

  • Glutathione (GSH) Enhancement: By increasing the intracellular availability of cysteine (via the mechanism in Fig. 1), cystamine provides the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's most abundant antioxidant.[14][16] Increased GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS).[16]

  • Nrf2 Pathway Activation: Cystamine is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway bolsters cellular defenses against oxidative damage.[15][16]

G Cystamine Cystamine Cysteamine Cysteamine Cystamine->Cysteamine Reduction Nrf2 Nrf2 Activation Cystamine->Nrf2 Cysteine Cysteine Cysteamine->Cysteine Increases Pool GSH Glutathione (GSH) Cysteine->GSH Rate-limiting precursor ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Defense Enhanced Cellular Antioxidant Defense GSH->Defense ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Upregulates ARE->Defense

Fig. 3: Antioxidant mechanisms of cystamine via GSH and Nrf2 pathways.
Modulation of Apoptosis and Neurotrophic Factors

In the context of neurodegenerative diseases, cystamine's protective effects extend to the direct inhibition of cell death pathways and the promotion of neuronal survival signals.

  • Caspase-3 Inhibition: Cystamine has been identified as a direct inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade.[17] The reported IC50 value for this inhibition is 23.6 μM.[17] By blocking caspase-3, cystamine can prevent the downstream events of programmed cell death.

  • BDNF Upregulation: Studies have shown that cystamine treatment can increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and plasticity.[18][19] This effect may be linked to another protein, HSJ1b, whose levels are also increased by cystamine and which is involved in the BDNF secretory pathway.[18][19]

G Cystamine Cystamine Caspase3 Caspase-3 Cystamine->Caspase3 Inhibits (IC50 = 23.6 µM) HSJ1b HSJ1b Levels Cystamine->HSJ1b Increases ApoptoticStimuli Apoptotic Stimuli ApoptoticStimuli->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis BDNF BDNF Levels Survival Neuronal Survival & Growth BDNF->Survival HSJ1b->BDNF Promotes Secretion

Fig. 4: Cystamine's role in apoptosis inhibition and BDNF upregulation.

Quantitative Data Presentation

The therapeutic effects of cystamine have been quantified in numerous preclinical studies. The following tables summarize key data from studies using the R6/2 transgenic mouse model of Huntington's Disease (HD), a widely used model for evaluating potential therapeutics.

Table 1: Effects of Cystamine on Survival and Motor Performance in R6/2 HD Mice

ParameterTreatment GroupResultPercent Change vs. UntreatedReference
Median Survival Untreated R6/295.0 ± 1.6 days-[12]
Cystamine (225 mg/kg, i.p.)114.5 ± 2.4 days+20.5%[12]
Motor Performance Untreated R6/2Decline from 8 weeks-[12][20]
(Rotarod test)Cystamine (112 mg/kg, i.p.)Significantly improved performance from 4-16 weeksN/A (Improved Score)[12][20]
Body Weight Untreated R6/2Progressive loss-[12][20]
Cystamine (225 mg/kg, oral)Significant improvement vs. untreatedN/A (Improved Weight)[12][20]

Table 2: Biochemical Effects of Cystamine in R6/2 HD Mouse Brain

ParameterUntreated R6/2 BrainCystamine-Treated R6/2 BrainPercent Change vs. UntreatedReference
Transglutaminase Activity 0.87 ± 0.11 pmol/hr/mg0.57 ± 0.15 pmol/hr/mg-34.5%[6]
Caspase-3 Activity Elevated vs. Wild-TypeReduced vs. Untreated R6/2Not Quantified[17]
Glutathione (GSH) Levels Depleted vs. Wild-TypeRobustly increasedNot Quantified[17]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of cystamine's mechanism of action.

Protocol 1: In Vivo Assessment of Motor Performance (Rotarod Test)

This protocol is used to assess motor coordination and balance in rodent models of neurodegenerative diseases.

Objective: To measure the effect of cystamine treatment on the motor performance of R6/2 HD transgenic mice.

Methodology:

  • Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile, Italy).

  • Acclimation: Mice are trained on the rotarod for 2-3 consecutive days prior to the first trial. Training consists of placing the mouse on the rod rotating at a low constant speed (e.g., 4 rpm) for 5 minutes.

  • Testing:

    • Mice are tested weekly, starting from an age before the typical onset of motor deficits (e.g., 4 weeks).

    • Each mouse undergoes three trials per testing day with a 30-45 minute inter-trial interval.

    • For each trial, the mouse is placed on the rod, which then accelerates from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • The latency to fall from the rod is recorded for each trial. If the mouse clings to the rod and completes a full passive rotation, the trial is stopped and the time is recorded.

  • Data Analysis: The average latency to fall for the three trials is calculated for each mouse at each time point. Results are compared between treatment groups (e.g., vehicle vs. cystamine-treated) using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Fig. 5: Experimental workflow for the Rotarod motor performance test.
Protocol 2: Measurement of Antioxidant Capacity (DPPH Radical Scavenging Assay)

This is a common in vitro assay to determine the free radical scavenging ability of a compound.[16]

Objective: To quantify the direct antioxidant activity of cystamine or its metabolites.

Methodology:

  • Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The reduction in absorbance is proportional to the antioxidant activity.[16]

  • Reagents:

    • DPPH solution in methanol (e.g., 0.1 mM).

    • Cystamine/cysteamine solutions at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Methanol (as blank).

  • Procedure:

    • In a 96-well microplate, add a fixed volume of DPPH solution to each well.

    • Add an equal volume of the test compound solution (cystamine, control, or blank) to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (approx. 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH scavenging activity is calculated using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.

Conclusion

The is multifaceted and extends well beyond its initial application in cystinosis. Its in vivo conversion to the active thiol cysteamine initiates a cascade of beneficial effects. The dual-inhibition of transglutaminase 2, a key enzyme in protein aggregation pathologies, represents a primary and compelling therapeutic target.[7][13] Furthermore, its ability to bolster endogenous antioxidant defenses through GSH enhancement and Nrf2 activation, coupled with its direct anti-apoptotic and neurotrophic activities, underscores its potential as a broad-spectrum cytoprotective agent.[14][16][18]

The quantitative data from robust preclinical models, particularly in Huntington's disease, provide strong evidence of its therapeutic efficacy.[6][12] For drug development professionals and researchers, cystamine offers a unique multi-target profile. Future research should focus on optimizing delivery, further elucidating the interplay between its various mechanisms, and translating the promising preclinical findings into clinical applications for a wider range of neurodegenerative and inflammatory diseases.

References

A Comprehensive Technical Guide to the Solubility of 2,2'-Disulfanediyldiethanamine Sulfate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,2'-Disulfanediyldiethanamine sulfate. Due to the limited availability of direct solubility data for the sulfate salt, this document leverages data from its closely related and more commonly studied dihydrochloride salt, cystamine dihydrochloride, to provide a robust predictive analysis of its solubility characteristics. This guide is intended to support research, development, and formulation activities by providing a consolidated resource on the solubility of this compound in a range of common laboratory solvents.

Introduction to 2,2'-Disulfanediyldiethanamine and its Salts

2,2'-Disulfanediyldiethanamine, also known as cystamine, is an organic disulfide. It is a symmetrical molecule formed from two aminoethyl groups linked by a disulfide bond. In laboratory and pharmaceutical applications, cystamine is typically handled as a more stable salt, most commonly the dihydrochloride salt.[1] The sulfate salt of 2,2'-Disulfanediyldiethanamine is also utilized, and understanding its solubility is crucial for its effective use in various experimental and formulation contexts. The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, reactivity, and the design of delivery systems.

Predicted Solubility Profile of this compound

While specific experimental data for this compound is scarce, its solubility profile can be reasonably inferred from the extensive data available for the dihydrochloride salt. Both salts share the same parent molecule and are expected to exhibit similar solubility trends, primarily governed by the polarity of the solvent. As salts, they are generally more soluble in polar solvents where the solvent molecules can effectively solvate the ions.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility of this compound based on the known solubility of its dihydrochloride counterpart.

Solvent CategoryCommon Lab SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe presence of the charged sulfate and ammonium groups allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. The dihydrochloride salt shows good solubility in water and some solubility in ethanol.[2][3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents have high dielectric constants and can effectively solvate cations, leading to good solubility. The dihydrochloride salt is soluble in DMSO.[2][3]
Nonpolar Hexane, Toluene, Diethyl etherLow to InsolubleThe ionic nature of the salt makes it incompatible with the nonpolar environment of these solvents, which cannot effectively solvate the charged species. The dihydrochloride salt is reported to be insoluble in ethanol.[2]

Quantitative Solubility Data (Cystamine Dihydrochloride as a Proxy)

The following table presents the available quantitative solubility data for 2,2'-Disulfanediyldiethanamine dihydrochloride, which serves as a valuable reference for estimating the solubility of the sulfate salt.

SolventConcentration (mg/mL)Temperature (°C)Reference(s)
Water≥ 115.4Not Specified[2]
Water45Not Specified[3]
Dimethyl Sulfoxide (DMSO)≥ 11.05Not Specified[2]
Dimethyl Sulfoxide (DMSO)14Not Specified[3]
Dimethyl Sulfoxide (DMSO)~5Not Specified[4]
EthanolInsolubleNot Specified[2]
Ethanol2Not Specified[3]
Phosphate Buffered Saline (PBS, pH 7.2)~10Not Specified[4]

General Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound in a specific solvent requires experimental measurement. A general protocol for determining solubility is outlined below. This can be adapted for both qualitative and quantitative assessments.

Objective: To determine the solubility of a solid compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A vortex mixer or magnetic stirrer can be used.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. The filter material should be compatible with the solvent used.

  • Quantification of the Solute:

    • Dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of the analytical method to be used.

    • Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound. A pre-established calibration curve is required for this step.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_res Result start Start add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to remove remaining solids settle->filter dilute Dilute the saturated solution filter->dilute analyze Analyze concentration using a suitable analytical method dilute->analyze calculate Calculate solubility from the concentration and dilution factor analyze->calculate end End calculate->end

Caption: General workflow for determining the solubility of a solid in a liquid solvent.

References

Toxicological Profile of 2,2'-Disulfanediyldiethanamine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2,2'-Disulfanediyldiethanamine sulfate. Much of the information presented in this guide is based on studies of the closely related compounds cystamine and its dihydrochloride salt, as well as the related molecule cysteamine. This information should be used as a reference and for guidance in further investigation. A Safety Data Sheet for cystamine sulfate hydrate indicates it is not classified as a hazardous substance or mixture.

Acute Toxicity

Table 1: Acute Toxicity Data for Cystamine

Test SubstanceSpeciesRoute of AdministrationLD50Reference
CystamineRatIntravenous97 mg/kg[1]
CystamineMouseIntravenous155.93 mg/kg[1]

Genotoxicity

Comprehensive genotoxicity data for this compound is not available in the public domain. To assess the potential for genotoxicity, a standard battery of tests in accordance with OECD guidelines is recommended. These tests would evaluate the potential for gene mutations, chromosomal damage, and DNA damage.

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies for this compound were identified. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying potential target organs for toxicity after prolonged exposure.

Mechanisms of Toxicity and Signaling Pathways

The toxicological effects of cystamine and its related compounds are thought to be mediated through several mechanisms, primarily related to oxidative stress and interaction with cellular components.

Oxidative Stress: Cysteamine, the reduced form of cystamine, can generate hydrogen peroxide (H₂O₂), contributing to cellular toxicity.[2] This production of reactive oxygen species (ROS) can lead to oxidative damage to lipids, proteins, and DNA. Furthermore, cysteamine has been shown to inhibit glutathione peroxidase, an important antioxidant enzyme, which could further exacerbate oxidative stress.[2]

Interaction with Cellular Components: Cystamine has been shown to interact with various cellular components, which may contribute to its toxic effects:

  • Microtubules: Cystamine can interfere with the formation of microtubules, acting as an anti-microtubule agent at low concentrations and inducing abnormal tubulin polymerization at higher concentrations.[1]

  • DNA and Nucleoproteins: Cystamine can bind to DNA and nucleoproteins.[1]

  • Enzyme Inhibition: Cystamine is known to inhibit transglutaminase 2, an enzyme involved in protein cross-linking.

Signaling Pathway Involvement: Research on cystamine and cysteamine suggests the involvement of several signaling pathways in their biological and toxicological effects:

  • Notch Signaling: Cysteamine exposure has been linked to the downregulation of the Notch signaling pathway, which is crucial for development.[3][4]

  • BDNF/Nrf2 Signaling: Cystamine may upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in the response to oxidative stress.[5]

  • Calcium Signaling: Cystamine-induced liver damage may be mediated by an elevation in cytosolic Ca²⁺ levels, leading to the activation of proteolytic systems.[1]

Diagram: Potential Mechanisms of Cystamine-Induced Cellular Toxicity

cluster_extracellular Extracellular cluster_intracellular Intracellular Cystamine 2,2'-Disulfanediyldiethanamine (Cystamine) Cysteamine Cysteamine Cystamine->Cysteamine Reduction Microtubules Microtubule Disruption Cystamine->Microtubules DNA DNA Binding Cystamine->DNA Ca2 ↑ Cytosolic Ca²⁺ Cystamine->Ca2 ROS Reactive Oxygen Species (ROS) Cysteamine->ROS Generates GPx Glutathione Peroxidase (GPx) Cysteamine->GPx Inhibits CellularDamage Cellular Damage & Toxicity ROS->CellularDamage GPx->CellularDamage Protects from Oxidative Stress Microtubules->CellularDamage DNA->CellularDamage Proteolysis Proteolytic System Activation Ca2->Proteolysis Proteolysis->CellularDamage

Caption: Potential pathways of cystamine-induced cellular toxicity.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be essential for a comprehensive toxicological profile of this compound. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Diagram: OECD 423 Experimental Workflow

start Start: Dose 3 female rats with starting dose (e.g., 300 mg/kg) observe1 Observe for 48 hours start->observe1 decision1 Mortality? observe1->decision1 observe2 Observe for 14 days (total) observe1->observe2 stop_high Stop test. Classify based on mortality. decision1->stop_high 2 or 3 deaths retest_lower Retest at a lower dose (e.g., 50 mg/kg) decision1->retest_lower 1 death dose_higher Dose 3 more rats at a higher dose (e.g., 2000 mg/kg) decision1->dose_higher 0 deaths retest_lower->observe1 dose_higher->observe1 final_classification Final Classification based on overall mortality observe2->final_classification

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

  • Test Animals: Healthy, young adult female rats are typically used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100 g body weight for aqueous solutions.

  • Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.

  • Procedure:

    • A group of three female rats is dosed at the selected starting level.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of this first step determines the subsequent steps, which may involve testing at higher or lower dose levels.

  • Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: All animals are subjected to gross necropsy at the end of the study.

  • Data Evaluation: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.

Methodology:

  • Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic in vivo metabolism.[6]

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial tester strain, and S9 mix (if used) are mixed with molten top agar.

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[6]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[7][8][9]

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[7][10]

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[7]

  • Metaphase Arrest: After treatment, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

  • Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals.[12][13]

Methodology:

  • Test Animals: Typically, rodents (mice or rats) are used.[12][14]

  • Dose Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels.[12][14]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[12][14]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: A large number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[14]

  • Data Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[14]

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[15][16][17]

Methodology:

  • Test Animals: Usually rats are used. At least 5 males and 5 females per group.[18]

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality.[18]

  • Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 28 days.[18]

  • Observations:

    • Clinical Observations: Daily observations for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Performed at the end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Histopathology: Tissues from control and high-dose groups are examined microscopically. Target organs from all dose groups are also examined.

  • Data Evaluation: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.[18]

Diagram: OECD 407 Experimental Workflow

start Start: 4 Groups of Rats (Control + 3 Dose Levels) 5 males, 5 females per group dosing Daily Oral Dosing for 28 Days start->dosing observations In-life Observations: - Clinical Signs (daily) - Body Weight (weekly) - Food/Water Consumption (weekly) dosing->observations end_of_study End of 28-Day Period dosing->end_of_study terminal_procedures Terminal Procedures: - Blood collection for hematology  and clinical biochemistry - Gross Necropsy - Organ Weights end_of_study->terminal_procedures histopathology Histopathology of Target Organs terminal_procedures->histopathology data_analysis Data Analysis and Determination of NOAEL histopathology->data_analysis

Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

References

In Vitro Stability and Degradation of Cystamine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine, the disulfide form of the aminothiol cysteamine, is a compound of significant interest in biomedical research and drug development. It is often handled as its more stable dihydrochloride or sulfate salt. In biological systems, cystamine and cysteamine exist in a dynamic equilibrium, with their interconversion playing a crucial role in various physiological and pathological processes.[1] Understanding the in vitro stability and degradation of cystamine sulfate is paramount for accurate experimental design, the development of stable pharmaceutical formulations, and the interpretation of preclinical and clinical data.

This technical guide provides a comprehensive overview of the core principles governing the stability of cystamine sulfate in vitro. It details the primary degradation pathways, influential factors, and analytical methodologies for stability assessment. Furthermore, it offers detailed experimental protocols and stabilization strategies to ensure the integrity of cystamine sulfate in research and development settings.

Chemical Properties and Degradation Pathways

Cystamine is an organic disulfide that can be formed by the oxidation of two cysteamine molecules.[2] In a reductive environment, the primary degradation pathway for cystamine involves the cleavage of its disulfide bond to yield two molecules of cysteamine. Conversely, cysteamine is highly susceptible to oxidation, readily converting back to cystamine, particularly in the presence of oxygen.[3][4][5] This reversible reaction is central to the in vitro behavior of both compounds.

Further degradation of the resulting cysteamine can occur through oxidation to hypotaurine and subsequently to taurine.[6]

Cystamine Cystamine (Disulfide) Cysteamine Cysteamine (Thiol) Cystamine->Cysteamine Reduction (e.g., by Glutathione) Hypotaurine Hypotaurine Cysteamine->Hypotaurine Oxidation (Dioxygenase) Taurine Taurine Hypotaurine->Taurine Oxidation (Hypotaurine Dehydrogenase)

Figure 1: Primary degradation pathway of cystamine.[6][2]

Factors Influencing In Vitro Stability

The stability of cystamine sulfate in aqueous solutions is influenced by several key factors:

  • pH: The rate of oxidation of cysteamine to cystamine increases significantly at alkaline pH (pH > 7.4). This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more reactive than the thiol group (R-SH).[3] While cystamine's disulfide bond can also be affected by pH, the most pronounced effect is on the oxidation of its reduced form.

  • Presence of Oxygen: Dissolved oxygen is a primary oxidizing agent that drives the conversion of cysteamine to cystamine.[3][4][5]

  • Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the oxidation of cysteamine.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of cystamine and the oxidation of cysteamine. It is recommended to store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C) for longer-term storage.[7][8][9]

  • Light Exposure: Exposure to light, particularly UV light, can contribute to the degradation of cystamine.[7]

  • Presence of Reducing and Thiol-Containing Agents: The presence of reducing agents will drive the conversion of cystamine to cysteamine.[6] Similarly, other thiol-containing compounds can participate in thiol-disulfide exchange reactions, leading to the formation of mixed disulfides and the release of cysteamine.[6]

Strategies for Enhancing In Vitro Stability

To minimize degradation and ensure the integrity of cystamine sulfate solutions for experimental use, the following strategies are recommended:

  • Use of Deoxygenated Solvents: Preparing solutions with high-purity, deoxygenated water or buffers can significantly reduce oxidative degradation.[3]

  • Purging with Inert Gas: Purging the solution and the headspace of the storage vial with an inert gas, such as nitrogen or argon, helps to displace dissolved oxygen.[3][4][7]

  • Addition of Additives:

    • Antioxidants: The addition of antioxidants, such as ascorbic acid (at a final concentration of 0.01-0.1%), can help to protect cystamine from oxidation.[7]

    • Chelating Agents: Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1 mM can sequester catalytic metal ions.[3][10]

  • Controlled Storage Conditions:

    • Temperature: Store aqueous solutions at 2-8°C for short-term use (ideally prepared fresh) and at -20°C or -80°C for longer-term storage of stock solutions (e.g., in DMSO).[7][9]

    • Light Protection: Store solutions in amber vials or otherwise protect them from light.[3][7]

  • Aliquoting: For frozen stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture.[3]

Data Presentation: Summary of Stability Data

The following tables summarize key stability data for cysteamine, the reduced form of cystamine, which is often the focus of stability studies due to its rapid oxidation.

Table 1: Effect of pH on Cysteamine Degradation

pHStabilityReference
Acidic (e.g., 4.2)Higher stability[3][10]
Neutral to Alkaline (>7.4)Increased rate of oxidation[3]

Table 2: Recommended Storage Conditions and Durations for Cystamine Dihydrochloride Solutions

FormStorage TemperatureRecommended Storage DurationStability NotesReference
Solid-20°CAt least four yearsHygroscopic; store in a tightly sealed container in a dry environment.[9]
Aqueous Solution4°C or -20°CNot recommended for more than one dayProne to degradation. Prepare fresh before use.[7][9]
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[9]
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[9]

Experimental Protocols

Protocol for Preparation of a Stabilized Cystamine Dihydrochloride Stock Solution

This protocol outlines the preparation of a cystamine dihydrochloride stock solution with enhanced stability for general use in biological experiments.

Materials:

  • Cystamine dihydrochloride powder

  • High-purity, deoxygenated water or buffer

  • EDTA (Ethylenediaminetetraacetic acid), disodium salt

  • Sterile, amber glass vial with a septum-sealed cap

  • Nitrogen or Argon gas source

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of cystamine dihydrochloride powder.

  • Dissolve the powder in the deoxygenated water to the desired final concentration (e.g., 10 mg/mL).

  • Add EDTA to a final concentration of 0.1 mM to chelate any contaminating metal ions.[3]

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing, which can introduce oxygen.[3]

  • Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes.[3]

  • Seal the vial tightly and store at the appropriate temperature (2-8°C for short-term, -20°C in aliquots for longer-term).

Protocol for Forced Degradation Studies

This protocol provides a general procedure for conducting forced degradation studies to understand the stability profile of cystamine under various stress conditions.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in high-purity water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Photolytic Photolytic Degradation (ICH Q1B light source) Stock->Photolytic Thermal Thermal Degradation (60°C) Stock->Thermal Sample Withdraw samples at defined time points Acid->Sample Base->Sample Oxidative->Sample Photolytic->Sample Thermal->Sample Neutralize Neutralize (for Acid/Base) Sample->Neutralize HPLC Analyze by HPLC Sample->HPLC Neutralize->HPLC

Figure 2: Experimental workflow for forced degradation studies.[7]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of cystamine sulfate in high-purity water at a known concentration (e.g., 1 mg/mL).[7]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period. At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.[7]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.[7]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature and protected from light. Withdraw samples at various time points for HPLC analysis.[7]

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (consistent with ICH Q1B guidelines) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.[7]

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. Analyze samples by HPLC at different time points.[7]

HPLC Method for Simultaneous Determination of Cystamine and Cysteamine

This protocol outlines a general HPLC method for the simultaneous quantification of cystamine and its primary degradation product, cysteamine.

cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis MobilePhase Prepare Mobile Phase (e.g., aqueous buffer with ion-pairing agent and organic solvent) Inject Inject Standards and Samples into HPLC System MobilePhase->Inject Standards Prepare Standard Solutions (known concentrations of cystamine and cysteamine) Standards->Inject Samples Prepare Samples (Dilute to fall within standard curve range) Samples->Inject Separate Separation on C18 Reversed-Phase Column Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Cystamine and Cysteamine Concentrations Calibrate->Quantify

Figure 3: Workflow for HPLC analysis of cystamine and cysteamine.[6][5][10][11][12]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[5][10][12]

  • Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solution containing an ion-pairing agent (e.g., 0.5% sodium heptane sulfonate) adjusted to an acidic pH (e.g., 2.5 with phosphoric acid) and an organic solvent like acetonitrile.[5][10][12]

  • Flow Rate: 1.0 mL/min.[5][12]

  • Column Temperature: 30°C.[5][12]

  • Detection Wavelength: 210 nm.[5][12]

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of cystamine and cysteamine in a suitable diluent.[10]

  • Sample Preparation: Dilute the test samples to fall within the concentration range of the standard curve.[10]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks for cystamine and cysteamine based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration for the standards. Determine the concentration of cystamine and cysteamine in the samples using the calibration curve.[6][11]

Involvement in Signaling Pathways

Cystamine and its reduced form, cysteamine, can modulate various cellular processes and signaling pathways. For instance, cysteamine has been shown to be a pharmacological inhibitor of transglutaminase 2 (TG2), an enzyme involved in cellular processes like apoptosis and autophagy.[13] This interaction is relevant to its stability in biological assays, as its degradation or conversion can impact its effective concentration and, consequently, its biological activity.

Cystamine Cystamine (in extracellular space) Reduction Intracellular Reduction (e.g., by Glutathione) Cystamine->Reduction Cysteamine Cysteamine (active form) Reduction->Cysteamine TG2 Transglutaminase 2 (TG2) Cysteamine->TG2 Inhibition Signaling Modulation of Cellular Processes (e.g., Autophagy, Apoptosis) TG2->Signaling Regulation

Figure 4: Simplified overview of cystamine's involvement in the TG2 signaling pathway.[13]

Conclusion

The in vitro stability of cystamine sulfate is a critical consideration for its use in research and pharmaceutical development. Its susceptibility to reduction to cysteamine, which in turn is prone to oxidation, creates a dynamic equilibrium that is sensitive to environmental factors such as pH, oxygen, metal ions, temperature, and light. By understanding these factors and implementing appropriate stabilization strategies, researchers can ensure the integrity and reliability of their experimental results. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for maintaining the stability of cystamine sulfate and accurately assessing its degradation profile.

References

The Historical Trajectory of Cystamine and Its Salts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Scientific Journey from Radioprotection to Neurodegenerative Disease Therapeutics

Introduction

Cystamine, a simple disulfide, and its reduced form, cysteamine, have carved a remarkable path through diverse fields of biomedical research. Initially investigated for its radioprotective properties in the mid-20th century, the therapeutic potential of this small molecule has expanded to encompass the treatment of a rare genetic disorder, cystinosis, and more recently, has shown promise in mitigating the complex pathologies of neurodegenerative diseases. This technical guide provides a comprehensive overview of the historical development of cystamine and its salts, detailing key experimental findings, methodologies, and the evolution of our understanding of its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

I. Early Research: The Dawn of Radioprotection

The advent of the atomic age spurred a critical need for effective radioprotective agents. In this context, cystamine emerged as a promising candidate. Early research in the 1950s and 1960s laid the groundwork for understanding its protective effects against ionizing radiation.

Core Mechanisms of Radioprotection

Initial investigations into cystamine's radioprotective mechanisms centered on three primary hypotheses:

  • Radical Scavenging: The most widely accepted theory posited that cysteamine, the active form of cystamine in the body, acts as a potent scavenger of free radicals generated by the radiolysis of water. These highly reactive species are a major contributor to radiation-induced cellular damage.

  • Mixed Disulfide Formation: Another prominent hypothesis suggested that cysteamine could form mixed disulfides with sulfhydryl groups in essential proteins and other biomolecules, thereby shielding them from radiation damage.

  • Induction of Hypoxia: Some researchers proposed that cystamine administration induced a state of "biochemical shock," leading to transient tissue hypoxia. Since oxygen enhances radiation damage, this induced oxygen deficiency was thought to contribute to its protective effects[1].

Quantitative Data on Radioprotective Efficacy

The effectiveness of radioprotective agents is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific effect in the presence of the agent to the dose causing the same effect in its absence.

Animal Model Radiation Type Cystamine Dose (mg/kg) Administration Route Primary Endpoint Dose Reduction Factor (DRF) Reference
MiceGamma-irradiation75, 100, 150Intraperitoneal (IP)30-day survival (LD95/30)Dose-dependent increase in survivalVasin et al., 1970[1]
V79 Cells3H2O1.3 mMIn vitroCell Survival2.5 ± 0.3Rao et al.[2]
V79 Cells131IdU1.3 mMIn vitroCell Survival1.8 ± 0.2Rao et al.[2]
V79 Cells125IdU1.3 mMIn vitroCell Survival1.7 ± 0.1Rao et al.[2]
V79 Cells210Po-citrate1.3 mMIn vitroCell Survival1.4 ± 0.1Rao et al.[2]
Experimental Protocols

A foundational experimental design to assess the in vivo radioprotective effects of cystamine is as follows[1]:

  • Animal Model: Inbred mouse strains are used to ensure genetic homogeneity.

  • Cystamine Administration: Cystamine dihydrochloride is dissolved in sterile saline and administered via intraperitoneal (IP) injection, typically 30-60 minutes prior to irradiation.

  • Irradiation: Animals receive a single, whole-body dose of ionizing radiation (e.g., from a Cobalt-60 source) at a lethal or near-lethal level (e.g., LD50/30).

  • Endpoint Measurement: The primary outcome is the 30-day survival rate, comparing the cystamine-treated group to a vehicle-treated control group.

The Fricke dosimeter provides a chemical system to quantify radiation-induced oxidation and assess the radical-scavenging capacity of compounds like cystamine[1][3]:

  • Solution Preparation: An acidic aqueous solution of ferrous sulfate (FeSO₄) is prepared.

  • Cystamine Addition: Varying concentrations of cystamine are added to the Fricke solution.

  • Irradiation: The solutions (with and without cystamine) are exposed to a known dose of radiation.

  • Analysis: The concentration of ferric ions (Fe³⁺), formed by the oxidation of ferrous ions (Fe²⁺), is measured spectrophotometrically at 304 nm. A reduction in Fe³⁺ formation in the presence of cystamine indicates its radical-scavenging activity.

II. A Landmark Application: The Treatment of Cystinosis

The research landscape for cystamine shifted dramatically with the discovery of its efficacy in treating cystinosis, a rare and devastating lysosomal storage disease.

The Pathogenesis of Cystinosis and the Role of Cysteamine

Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. A defective cystinosin leads to the accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage and organ dysfunction, particularly affecting the kidneys and eyes[4][5].

Cysteamine therapy, initiated in the 1970s, revolutionized the management of cystinosis[4][5]. Cysteamine enters the lysosome and reacts with cystine to form a mixed disulfide of cysteine and cysteamine. This mixed disulfide can then exit the lysosome via the lysine transporter, effectively bypassing the defective cystinosin and reducing the intralysosomal cystine burden.

Quantitative Data on Cysteamine Efficacy in Cystinosis

The primary biomarker for monitoring the effectiveness of cysteamine therapy is the measurement of leukocyte cystine levels.

Patient Population Cysteamine Formulation Dosage Primary Outcome Results Reference
15 cystinotic patients (20 months - 22 years)Immediate-release cysteamine40-65 mg/kg/dayLeukocyte cystine levelsLevels were 1-2 nmol 1/2 cystine/mg protein (10x lower than untreated)[6]
15 treatment-naïve patients (<6 years)Delayed-release cysteamineTitrated to maintenanceLeukocyte cystine levelsDecrease from 3.2 ± 3.0 to 0.8 ± 0.8 nmol ½ cystine/mg protein[7][8]
43 patientsDelayed-release vs. Immediate-releaseVariedLeukocyte cystine levelsMean peak of 0.62 nmol 1/2 cystine/mg protein (DR) vs. 0.54 (IR)[9]
Experimental Protocols

A general protocol for clinical trials investigating oral cysteamine in cystinosis involves the following[4][5]:

  • Patient Population: Diagnosis of cystinosis is confirmed by elevated leukocyte cystine levels (>1 nmol half-cystine/mg protein).

  • Intervention: Patients are administered oral cysteamine (e.g., Cystagon® or Procysbi®). Dosing is typically initiated at a low level and gradually escalated to a target maintenance dose based on body surface area and tolerance.

  • Monitoring: The primary efficacy endpoint is the measurement of leukocyte cystine levels, with a target of <1 nmol half-cystine/mg protein. Secondary outcomes include monitoring renal function (e.g., glomerular filtration rate), growth, and the development of extra-renal complications.

  • Data Analysis: Changes in leukocyte cystine levels and clinical outcomes are assessed over time to determine the long-term efficacy and safety of the treatment.

III. Emerging Frontiers: Neurodegenerative Diseases

More recently, research has pivoted towards exploring the neuroprotective potential of cystamine and cysteamine in the context of debilitating neurodegenerative disorders such as Huntington's disease and Parkinson's disease.

Pleiotropic Mechanisms of Neuroprotection

The neuroprotective effects of cystamine are thought to be multifactorial and include:

  • Transglutaminase Inhibition: Cystamine is a known inhibitor of transglutaminases, enzymes that are implicated in the formation of protein aggregates characteristic of several neurodegenerative diseases, including Huntington's disease[10][11].

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Cystamine has been shown to increase the levels of BDNF, a critical neurotrophin that supports the survival and function of neurons.

  • Antioxidant Effects: By increasing intracellular levels of cysteine, a precursor to the major antioxidant glutathione, cystamine helps to mitigate oxidative stress, a common feature of neurodegenerative pathologies.

Quantitative Data in Preclinical Models of Neurodegenerative Diseases
Disease Model Compound Dose & Route Key Outcomes & Quantitative Data Reference
Huntington's Disease
R6/2 MiceCystamine112 mg/kg & 225 mg/kg (IP)Survival extended by 19.5% and 16.8% respectively; 27% improvement on rotarodDedeoglu et al., 2002[10][12][13]
YAC128 MiceCystamineOralPrevented striatal neuronal loss and ameliorated striatal volume lossVan Raamsdonk et al., 2005[12][14]
Primary Neurons & iPSC modelsCysteamineEC50 = 7.1 nMStrong neuroprotective effect against mutant huntingtin-induced toxicityGazzaniga et al.[12]
Parkinson's Disease
MPTP Mouse ModelCysteamine20 mg/kg/dayAmeliorated the loss of dopaminergic neurons and reduction in striatal dopamine[15]
6-OHDA Mouse ModelCystamine/CysteamineNot specifiedReversed motor impairments and showed neurorestorative properties[16]
Experimental Protocols

The R6/2 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat, is a widely used model for preclinical testing. A typical experimental protocol is as follows[10][12][13]:

  • Animal Model: R6/2 transgenic mice and wild-type littermates.

  • Drug Administration: Daily intraperitoneal (IP) injections or oral administration of cystamine or vehicle control, typically initiated at a presymptomatic age (e.g., 21 days).

  • Behavioral Assessment: Motor function is evaluated regularly using tests such as the accelerating rotarod.

  • Survival Analysis: Lifespan is monitored until the humane endpoint.

  • Neuropathological Analysis: At the end of the study, brain tissue is collected and analyzed for markers of neurodegeneration, such as striatal neuron atrophy and the presence of mutant huntingtin aggregates, using immunohistochemistry.

  • Biochemical Analysis: Brain homogenates are used to measure the activity of enzymes like transglutaminase.

IV. Synthesis of Cystamine and its Salts

The most common salt of cystamine used in research and clinical settings is cystamine dihydrochloride.

General Synthesis of Cystamine Dihydrochloride

A common laboratory-scale synthesis of cystamine dihydrochloride involves the oxidation of cysteamine hydrochloride[17].

  • Dissolution: Dissolve cysteamine hydrochloride in a suitable solvent, such as deionized water.

  • Oxidation: Slowly add an oxidizing agent, such as a 30% hydrogen peroxide solution, to the stirred cysteamine hydrochloride solution. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to observe the disappearance of the starting material.

  • Isolation: Upon completion, the cystamine dihydrochloride can be isolated by crystallization, often facilitated by the addition of a less polar solvent like ethanol or by cooling the reaction mixture.

  • Purification: The resulting crystals are filtered, washed with a cold solvent, and dried under vacuum. Recrystallization can be performed to achieve higher purity.

A more recent method involves a solid-phase synthesis at room temperature[18][19]:

  • Support Preparation: A composite gel (e.g., containing carboxymethyl cellulose, sodium alginate, and xanthan gum) is prepared in water, and cysteamine hydrochloride is added and mixed.

  • Adsorption: An adsorbent like powdered silica is added to form a solid powder.

  • Catalysis: A catalyst, such as aminobutyric acid, is added and stirred. The mixture is left to react at room temperature for 48-120 hours.

  • Extraction and Purification: The product is dissolved in water, filtered, and then purified by precipitation with ethanol to yield pure cystamine dihydrochloride.

V. Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of cystamine and its salts stem from their modulation of multiple cellular signaling pathways.

BDNF/TrkB Signaling Pathway

Cystamine has been shown to increase the secretion of Brain-Derived Neurotrophic Factor (BDNF), which then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal survival and function.

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystamine Cystamine BDNF BDNF Cystamine->BDNF Increases Secretion TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K PLCg PLCγ TrkB->PLCg Ras Ras TrkB->Ras Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Activates CREB->Neuronal_Survival Promotes Gene Transcription for

Caption: The BDNF/TrkB signaling pathway activated by cystamine.

Inhibition of Transglutaminase

Cystamine inhibits transglutaminase activity through the formation of a disulfide bond with a cysteine residue in the enzyme's active site, thereby preventing its catalytic function which is implicated in the cross-linking of proteins and formation of pathological aggregates.[20][21][22][23]

Transglutaminase_Inhibition cluster_enzyme Transglutaminase 2 (TG2) TG2_Active Active TG2 (Cys-SH) TG2_Inactive Inactive TG2 (Cys-S-S-Cysteamine) TG2_Active->TG2_Inactive Forms Mixed Disulfide Crosslinked_Aggregates Cross-linked Protein Aggregates TG2_Active->Crosslinked_Aggregates Catalyzes formation of Cysteamine Cysteamine (SH-Cysteamine) TG2_Active->Cysteamine Releases Cystamine Cystamine (Cysteamine-S-S-Cysteamine) Cystamine->TG2_Active Reacts with Protein_Substrate Protein Substrate (with Glutamine) Protein_Substrate->TG2_Active Binds to

Caption: Mechanism of transglutaminase inhibition by cystamine.

General Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of cystamine's therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., primary neurons, iPSCs) Induce_Toxicity Induce Neurotoxicity (e.g., mutant huntingtin expression) Cell_Culture->Induce_Toxicity Treat_Cystamine Treat with Cystamine Induce_Toxicity->Treat_Cystamine Assess_Viability Assess Cell Viability (e.g., nuclear condensation assay) Treat_Cystamine->Assess_Viability Animal_Model Animal Model of Disease (e.g., R6/2 mice) Administer_Cystamine Administer Cystamine (IP or Oral) Animal_Model->Administer_Cystamine Behavioral_Testing Behavioral Testing (e.g., rotarod) Administer_Cystamine->Behavioral_Testing Survival_Analysis Survival Analysis Administer_Cystamine->Survival_Analysis Neuropathology Neuropathological Analysis (e.g., immunohistochemistry) Administer_Cystamine->Neuropathology

Caption: A generalized experimental workflow for preclinical evaluation.

VI. Conclusion

The historical development of cystamine and its salts in research exemplifies a journey of scientific discovery, from its initial promise as a radioprotective agent to its life-altering application in the treatment of cystinosis and its current exploration as a potential therapeutic for complex neurodegenerative diseases. The multifaceted mechanisms of action of this seemingly simple molecule continue to be unraveled, offering new avenues for research and drug development. This technical guide provides a solid foundation for researchers and scientists to build upon as they continue to explore the full therapeutic potential of cystamine and its derivatives.

References

Spectroscopic Analysis of 2,2'-Disulfanediyldiethanamine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,2'-Disulfanediyldiethanamine sulfate, also known as cystamine disulfate. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, comprehensive experimental protocols for acquiring this data, and visualizations of the analytical workflow and a key biological pathway.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. It is important to note that the provided NMR data is based on its closely related salt, cystamine dihydrochloride, and should be considered a close approximation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ) in D₂O (ppm)MultiplicityAssignment
¹H~3.42Triplet-CH₂-N
¹H~3.05Triplet-S-CH₂-
¹³C~40-50--CH₂-N
¹³C~30-40--S-CH₂-

Note: ¹H NMR data is adapted from studies on cystamine dihydrochloride in D₂O[1]. ¹³C NMR shifts are estimated based on typical ranges for aliphatic amines and thioethers[2][3].

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H StretchAdsorbed H₂O
~3000-3200N-H StretchPrimary Amine Salt (R-NH₃⁺)
~2850-2960C-H StretchAliphatic CH₂
~1600-1630N-H BendPrimary Amine Salt (R-NH₃⁺)
~1450-1470C-H Bend (Scissoring)Aliphatic CH₂
~1080-1140 (strong, broad)S=O StretchSulfate (SO₄²⁻)[4][5]
~610-680O-S-O BendSulfate (SO₄²⁻)[4][5]
~580C-S or S-S StretchThioether/Disulfide

Note: Sulfate ion peaks are characteristic for inorganic sulfates[6][7]. Amine salt and aliphatic vibrations are standard for this structure. The C-S/S-S stretch is a weaker absorption.

Mass Spectrometry (MS) Data

Table 3: Predicted m/z Values for ESI-MS

IonFormulaPredicted m/zNotes
[M+H]⁺[C₄H₁₃N₂S₂]⁺153.05Monoisotopic mass of the protonated parent molecule (cystamine).[8]
[M+2H]²⁺[C₄H₁₄N₂S₂]²⁺77.03Doubly charged parent molecule.
[M+Na]⁺[C₄H₁₂N₂S₂Na]⁺175.03Sodium adduct.

M refers to the neutral 2,2'-Disulfanediyldiethanamine molecule.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons).

    • Spectral Width: 0-12 ppm.

    • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Reference the residual HDO peak to 4.79 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H field).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Processing: Apply a line broadening of 1-2 Hz. Reference the spectrum using an external standard or based on the ¹H spectrum referencing.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • FTIR Acquisition:

    • Spectrometer: Any standard FTIR spectrometer.

    • Mode: Transmission.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty sample compartment.

    • Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture, at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of 0.1% formic acid to promote protonation.

  • ESI-MS Acquisition:

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5-4.5 kV.

      • Nebulizing Gas (N₂): Adjust to obtain a stable spray.

      • Drying Gas (N₂): Set to a temperature of 250-350 °C and an appropriate flow rate.

    • Mass Analyzer: Scan a mass range of m/z 50-500.

    • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and any other adducts or fragments. The fragmentation pattern can be further investigated using tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor. Expected fragments would arise from the cleavage of the disulfide bond and alpha-cleavage adjacent to the amine groups[9][10][11][12].

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2,2'-Disulfanediyldiethanamine Sulfate Sample NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dilute in Solvent (+ 0.1% Formic Acid) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq ESI-MS Spectrometry MS_Prep->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS_Acq->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Metabolic Pathway of Cystamine

In biological systems, cystamine is readily converted to its reduced form, cysteamine, which then undergoes further metabolism.

Metabolic_Pathway_of_Cystamine Cystamine Cystamine (Disulfide) Enzyme1 Glutathione (Reduction) Cystamine->Enzyme1 Cysteamine Cysteamine (Thiol) Enzyme2 Cysteamine Dioxygenase Cysteamine->Enzyme2 Hypotaurine Hypotaurine Enzyme3 Hypotaurine Dehydrogenase Hypotaurine->Enzyme3 Taurine Taurine Enzyme1->Cysteamine Enzyme2->Hypotaurine Enzyme3->Taurine

Caption: Metabolic conversion of cystamine to taurine in vivo.[13][14][15]

References

Potential Research Areas for 2,2'-Disulfanediyldiethanamine Sulfate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,2'-Disulfanediyldiethanamine sulfate, the sulfate salt of cystamine, is a disulfide compound that has garnered significant scientific interest for its therapeutic potential in a range of debilitating diseases. In the body, cystamine is readily reduced to its active form, cysteamine, an aminothiol that can cross the blood-brain barrier.[1][2] This key characteristic, combined with its multifaceted mechanism of action, positions cystamine and its derivatives as promising candidates for drug development, particularly in the fields of neurodegenerative disorders and rare genetic diseases. This technical guide provides an in-depth overview of the core research areas, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying biological pathways to inform and guide future research and development efforts.

Core Research Areas and Mechanisms of Action

The therapeutic potential of this compound and its active metabolite, cysteamine, stems from their ability to modulate multiple cellular pathways implicated in disease pathogenesis. The primary areas of investigation include neurodegenerative diseases, such as Huntington's and Parkinson's disease, and the lysosomal storage disorder, cystinosis.

Neurodegenerative Diseases:

In the context of neurodegeneration, cystamine's neuroprotective effects are attributed to several interconnected mechanisms:

  • Transglutaminase Inhibition: Cystamine is a known inhibitor of transglutaminases, enzymes that have been implicated in the formation of protein aggregates characteristic of Huntington's disease.[2][3]

  • Modulation of Brain-Derived Neurotrophic Factor (BDNF): A critical mechanism of action is the upregulation of BDNF, a neurotrophin essential for neuronal survival and plasticity.[3][4] Cystamine and cysteamine have been shown to increase BDNF levels in the brain, activating downstream signaling cascades involving TrkB, Akt, and ERK1/2 that promote neuronal survival.[4][5]

  • Antioxidant Activity: The compound exhibits potent antioxidant properties, primarily by increasing the intracellular levels of the antioxidant L-cysteine.[6] This helps to mitigate the oxidative stress that is a common feature of many neurodegenerative conditions.

  • Nrf2 Pathway Activation: Cystamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[7] This leads to the transcription of a battery of cytoprotective genes.

Cystinosis:

Cystinosis is a lysosomal storage disease caused by a defect in the transport of cystine out of lysosomes, leading to its accumulation and crystallization, which causes widespread tissue damage. Cysteamine is the standard-of-care treatment for cystinosis. It enters the lysosomes and reduces cystine to cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then be transported out of the lysosome.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical investigations of cystamine and cysteamine in Huntington's disease and provide toxicity data.

Table 1: Efficacy of Cystamine and Cysteamine in Preclinical Models of Huntington's Disease

Study (Model)CompoundDose & RouteKey OutcomesQuantitative Data
Dedeoglu et al., 2002 (R6/2 Mice)Cystamine112 mg/kg & 225 mg/kg (IP)Extended Survival, Improved Motor Performance, Reduced PathologySurvival extended by 19.5% (120.8 days vs. 101.1 days for placebo; p < 0.001) and 16.8% respectively. 27% improvement on rotarod. Attenuated mutant huntingtin (mHtt) aggregates and striatal neuron atrophy.[1]
van Raamsdonk et al., 2005 (YAC128 Mice)CystamineOralPrevented Neuronal Loss, Reduced TGase ActivityPrevented striatal neuronal loss and ameliorated striatal volume loss. Did not prevent motor dysfunction. Reduced transglutaminase (TGase) activity in the forebrain.[1]
Borrell-Pagès et al., 2006 (R6/1 Mice)CysteamineNot specifiedPrevented Loss of Striatal NeuronsPrevented the loss of DARPP-32 positive cells in the striatum.[1]

Table 2: Clinical Trial Data for Cysteamine in Huntington's Disease

StudyCompoundDosePrimary Endpoint (Change in Total Motor Score)Outcome
Verny et al., 2017 (CYST-HD)Delayed-Release Cysteamine Bitartrate1200 mg/dayNo statistically significant difference at 18 monthsTreatment was safe and well-tolerated, with less deterioration observed compared to placebo, though the result was not statistically significant (p = 0.385).[1][8]

Table 3: Acute Toxicity Data for Cysteamine and its Salts

CompoundAnimal ModelRoute of AdministrationLD50
CysteamineMouseOral625 mg/kg[9]
Cysteamine HydrochlorideMouseOral1352 mg/kg[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound.

1. Measurement of Cysteamine in Brain Tissue by HPLC

  • Objective: To quantify the concentration of cysteamine in brain tissue samples following administration of cystamine.

  • Methodology:

    • Sample Preparation: Homogenize brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Precipitate proteins using a deproteinizing agent like perchloric acid. Centrifuge the homogenate to pellet the protein precipitate.

    • Derivatization (if necessary): Some HPLC methods may require derivatization of the thiol group of cysteamine to enhance detection.

    • Chromatographic Separation: Use a reverse-phase HPLC system with a C18 column. The mobile phase composition will depend on the specific method but often consists of an aqueous buffer with an organic modifier like acetonitrile. A gradient elution may be used to optimize separation.[11][12]

    • Detection: Detection can be achieved using electrochemical detection (ED) or mass spectrometry (MS) for high sensitivity and specificity.[11][12]

    • Quantification: Create a standard curve using known concentrations of cysteamine to quantify the amount in the brain tissue samples.

2. Transglutaminase (TGase) Inhibition Assay

  • Objective: To assess the inhibitory effect of cystamine on transglutaminase activity.

  • Methodology:

    • Enzyme and Substrate Preparation: Use purified transglutaminase 2 (TG2) and a suitable substrate pair, such as biotinylated-casein and a primary amine-containing plate.

    • Inhibitor Incubation: Pre-incubate the TG2 enzyme with varying concentrations of cystamine.

    • Reaction Initiation: Initiate the transamidation reaction by adding the substrate.

    • Detection: The incorporation of the biotinylated substrate into the plate can be detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

    • Data Analysis: Measure the absorbance and calculate the percentage of inhibition at each cystamine concentration to determine the IC50 value.[13][14]

3. Nrf2 Activation Assay

  • Objective: To determine if cystamine treatment leads to the activation of the Nrf2 transcription factor.

  • Methodology:

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., astrocytes) and treat with varying concentrations of cystamine for a specified period.[7]

    • Nuclear Extraction: Isolate the nuclear fractions from the treated and control cells.

    • Nrf2 Binding Assay: Use a commercially available Nrf2 transcription factor assay kit. This is typically an ELISA-based assay where a specific double-stranded DNA sequence containing the Nrf2 response element is immobilized on a 96-well plate.

    • Detection: The Nrf2 in the nuclear extracts that binds to the response element is detected using a specific primary antibody against Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[15]

    • Data Analysis: Measure the absorbance and compare the levels of Nrf2 activation in the cystamine-treated cells to the untreated controls.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by cystamine and a general experimental workflow for its preclinical evaluation.

BDNF_Signaling_Pathway Cystamine Cystamine/Cysteamine BDNF Increased BDNF Levels Cystamine->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival and Plasticity PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

Figure 1: Cystamine's Modulation of the BDNF Signaling Pathway.

Nrf2_Activation_Pathway cluster_0 Nucleus Cystamine Cystamine Keap1_Nrf2 Keap1-Nrf2 Complex Cystamine->Keap1_Nrf2 dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Cytoprotective_Genes Cytoprotective Gene Transcription ARE->Cytoprotective_Genes

Figure 2: Activation of the Nrf2 Antioxidant Pathway by Cystamine.

Preclinical_Workflow start Hypothesis: Cystamine is neuroprotective in_vitro In Vitro Studies (e.g., neuronal cell lines) start->in_vitro in_vivo In Vivo Studies (e.g., mouse models of disease) in_vitro->in_vivo dose_finding Dose-Response and Toxicity Studies in_vivo->dose_finding mechanism_studies Mechanism of Action Studies (e.g., Western Blot, HPLC) in_vivo->mechanism_studies efficacy_studies Efficacy Studies (Behavioral and Pathological Endpoints) dose_finding->efficacy_studies data_analysis Data Analysis and Interpretation efficacy_studies->data_analysis mechanism_studies->data_analysis conclusion Conclusion on Preclinical Efficacy and Safety data_analysis->conclusion

Figure 3: General Workflow for Preclinical Evaluation of Cystamine.

Future Research Directions and Conclusion

The existing body of research provides a strong rationale for the continued investigation of this compound and its derivatives as therapeutic agents. Future research should focus on several key areas:

  • Optimization of Drug Delivery: Given that the free thiol, cysteamine, is the active form, developing novel formulations that enhance its stability and bioavailability is a critical step. Delayed-release formulations have already been explored.[1][8]

  • Combination Therapies: Investigating the synergistic effects of cystamine with other neuroprotective agents could lead to more effective treatment strategies for complex neurodegenerative diseases.

  • Biomarker Discovery: Identifying and validating biomarkers that correlate with the therapeutic response to cystamine would be invaluable for clinical trial design and patient stratification. Serum BDNF levels have been proposed as a potential biomarker.[4]

  • Exploration of New Indications: The pleiotropic mechanism of action of cystamine suggests that its therapeutic potential may extend beyond the currently investigated diseases. Research into its efficacy in other conditions characterized by oxidative stress and protein aggregation is warranted.

References

Methodological & Application

Application Notes and Protocols for 2,2'-Disulfanediyldiethanamine Sulfate as a Redox-Responsive Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Disulfanediyldiethanamine, commonly known as cystamine, is a disulfide-containing compound frequently used in its sulfate salt form as a crosslinking agent to create redox-responsive biomaterials. The core principle behind its application lies in the reversible nature of the disulfide bond (-S-S-). This bond is stable under normal physiological conditions but can be cleaved in the presence of reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment. This targeted degradation makes cystamine-crosslinked materials, particularly hydrogels, highly valuable for applications such as controlled drug delivery and tissue engineering. By incorporating 2,2'-Disulfanediyldiethanamine sulfate into a polymer network, researchers can design "smart" biomaterials that release their payload in response to specific biological cues.

Key Applications

  • Controlled Drug Delivery: Hydrogels crosslinked with this compound can encapsulate therapeutic agents. These hydrogels remain stable in the bloodstream but degrade upon entering the cell, triggered by the high intracellular glutathione concentration, leading to a targeted release of the drug.

  • Tissue Engineering: The biodegradable nature of these hydrogels makes them suitable as temporary scaffolds that can support cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades without the need for surgical removal.

  • Gene Delivery: The cationic nature of the amine groups in cystamine can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA), and the subsequent intracellular disulfide cleavage can promote their release.

Data Presentation

Table 1: Rheological Properties of Disulfide-Crosslinked Hydrogels
Hydrogel SystemPolymer ConcentrationCrosslinking DegreeStorage Modulus (G')Reference
Thiolated Hyaluronic Acid1.5% (w/v)10% Thiol Substitution800 ± 60 Pa[1]
Thiolated Hyaluronic Acid1.5% (w/v)30% Thiol Substitution2000 ± 300 Pa[1]
Thiolated Hyaluronic Acid1.5% (w/v)65% Thiol Substitution5200 ± 1000 Pa[1]
Tetra-PEG40 mg/mLN/A~1 kPa[2][3]
Tetra-PEG60 mg/mLN/A~2 kPa[2][3]
Tetra-PEG100 mg/mLN/A~5 kPa[2][3]
Tetra-PEG200 mg/mLN/A~20 kPa[2][3]
PEG-based (P2K)N/AN/A>1000 Pa[4]
PEG-based (P8K)N/AN/A~1000 Pa[4]
Table 2: Gelation Time of Disulfide-Crosslinked Hydrogels
Hydrogel SystemCrosslinking ConditionsGelation TimeReference
Hyaluronic Acid & GelatinCu(I) catalyzed click chemistry (0.95 mg/mL)< 5 min[5]
Chitosan & Oxidized HyaluronateSchiff-base reaction~10 sec[6]
Thiolated PEGHorseradish Peroxidase catalyzed2 - 12 min[7]

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Hydrogel using Carboxymethyl Cellulose and Chitosan

This protocol describes the synthesis of a drug-loaded hydrogel film where this compound acts as a crosslinker between two polymer chains.

Materials:

  • Carboxymethyl cellulose (CMC)

  • Chitosan (CS) microspheres

  • This compound (Cystamine bisulfate)

  • Deionized water

  • Model therapeutic agent (e.g., 5-Fluorouracil)

  • Molds for casting

Procedure:

  • Prepare a homogeneous aqueous solution of Carboxymethyl cellulose (e.g., 2% w/v).

  • Disperse the Chitosan microspheres uniformly within the CMC solution.

  • Dissolve the this compound in deionized water and add it to the polymer mixture to initiate the crosslinking reaction.

  • If encapsulating a drug, dissolve the model therapeutic agent in the solution at this stage.

  • Pour the final mixture into a suitable mold to form a film of the desired thickness.

  • Allow the hydrogel to fully form at room temperature.

  • The resulting hydrogel film can then be dried for further characterization.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Studies:

  • Weigh the dry hydrogel sample (Wd).[8]

  • Immerse the sample in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.[8]

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).[8]

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[8]

B. In Vitro Drug Release Studies:

  • Place a known amount of the drug-loaded hydrogel into a release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.[8]

  • To simulate the intracellular reducing environment, prepare a parallel setup with the release medium supplemented with a reducing agent, such as 10 mM glutathione (GSH).

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[8]

  • Determine the concentration of the released drug in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy.[8]

  • Plot the cumulative drug release as a function of time for both conditions (with and without GSH) to evaluate the redox-responsive release profile.

Visualizations

G cluster_0 Hydrogel Synthesis cluster_1 Characterization Prepare Polymer Solution Prepare Polymer Solution Add Cystamine Sulfate Add Cystamine Sulfate Prepare Polymer Solution->Add Cystamine Sulfate Incorporate Drug Incorporate Drug Add Cystamine Sulfate->Incorporate Drug Cast into Mold Cast into Mold Incorporate Drug->Cast into Mold Gelation Gelation Cast into Mold->Gelation Swelling Study Swelling Study Gelation->Swelling Study Drug Release Study Drug Release Study Gelation->Drug Release Study Rheological Analysis Rheological Analysis Gelation->Rheological Analysis

Caption: Experimental workflow for synthesis and characterization.

G Drug_Loaded_Hydrogel Drug-Loaded Hydrogel (-Polymer-S-S-Polymer-) Cleavage Disulfide Bond Cleavage Drug_Loaded_Hydrogel->Cleavage GSH Glutathione (GSH) (High Intracellular Concentration) GSH->Cleavage Degraded_Hydrogel Degraded Hydrogel (-Polymer-SH HS-Polymer-) Cleavage->Degraded_Hydrogel Released_Drug Released Drug Cleavage->Released_Drug

Caption: Redox-responsive drug release mechanism.

References

Application of Cystamine Sulfate in Redox-Responsive Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine, and its salt form cystamine sulfate, have emerged as a critical component in the design of sophisticated "smart" drug delivery systems. The core of its utility lies in the disulfide bond (-S-S-) inherent to its structure. This bond is relatively stable under normal physiological conditions, such as in the bloodstream, but is susceptible to cleavage in reducing environments.[1] Pathological tissues, including solid tumors and sites of inflammation, as well as specific intracellular compartments, are characterized by significantly higher concentrations of reducing agents, most notably glutathione (GSH).[2][3] This differential in redox potential between healthy and diseased tissues provides a highly specific trigger for the targeted release of therapeutic agents.

By incorporating cystamine into polymers, nanoparticles, hydrogels, and other drug carriers, researchers can engineer systems that remain intact and minimize premature drug release during circulation, thereby reducing systemic toxicity.[2] Upon reaching the target site and entering cells, the high intracellular GSH concentration (in the millimolar range, compared to micromolar extracellularly) rapidly cleaves the disulfide bonds.[2][3] This cleavage leads to the disassembly or swelling of the nanocarrier, triggering the release of the encapsulated drug payload precisely where it is needed. This targeted and on-demand drug release mechanism enhances therapeutic efficacy while minimizing off-target effects.[2] This document provides detailed application notes and experimental protocols for the utilization of cystamine in the development of redox-responsive drug delivery systems.

Key Applications

  • Cancer Therapy: The elevated GSH levels in tumor cells make them an ideal target for cystamine-based drug delivery systems. Nanoparticles loaded with chemotherapeutic agents like doxorubicin or paclitaxel can be designed to release their payload specifically within cancer cells, increasing the drug concentration at the tumor site and reducing damage to healthy tissues.[2]

  • Colon-Targeted Drug Delivery: The colon has a lower redox potential compared to the upper gastrointestinal tract.[4] Polymers synthesized with cystamine can protect drugs from the acidic and enzymatic environment of the stomach and small intestine, releasing them preferentially in the colon for the treatment of local diseases like colorectal cancer or inflammatory bowel disease.[4][5]

  • Gene Delivery: The disulfide linkages can be used to create reducible crosslinks in carriers for genetic material such as siRNA or plasmid DNA. The unpacking of the genetic cargo is facilitated within the reducing environment of the cell, which can improve transfection efficiency.[2]

Data Presentation: Physicochemical and Drug Release Characteristics

The following tables summarize quantitative data from various studies on cystamine-based redox-responsive drug delivery systems, offering a comparative overview.

Table 1: Physicochemical Properties of Cystamine-Based Nanocarriers

Nanocarrier CompositionAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)DrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
Chitosan-cystamine-mPEG126.7 ± 2.6~0.11-5-Fluorouracil--[6][7]
Hyaluronic acid-cystamine-Folic acid100-120--6.7 to -31.5Doxorubicin-88[3]
Waterborne Polyurethane with disulfide linkages~99.3--Doxorubicin11.24-[8][9]
Core Multi-Shell Nanocarrier< 20Narrow-Dexamethasone/Rapamycin1 to 6-[10]

Table 2: Redox-Responsive Drug Release Profiles

Nanocarrier SystemDrugRelease Condition (Control)Cumulative Release (%) (Control)Release Condition (Redox)Cumulative Release (%) (Redox)Time (hours)Reference
Chitosan-cystamine-mPEG NPs5-FluorouracilPhysiological pH< 20%10 mM DTT> 80%48[6]
Redox-sensitive CMS NanocarrierNile Red (model)PBSNo significant release10 mM GSH~90%24[10][11]
Doxorubicin-loaded rSBA-15DoxorubicinPhysiological saline~20%10 mM DTT~80%48[12]
Platinum(IV) Prodrug NPsPlatinum(IV) Prodrug--GSH~80%72[9]

Experimental Protocols

Protocol 1: Synthesis of Cystamine-Based Crosslinked Polymer

This protocol describes the synthesis of a cross-linked polymer using cystamine dihydrochloride and a cross-linking agent, adapted from Broaders et al.[5]

Materials:

  • Cystamine dihydrochloride

  • Sodium hydroxide (NaOH) solution (0.2 M)

  • Trimesoyl chloride

  • Dichloromethane (DCM)

  • Distilled water

  • Silica gel for drying

Procedure:

  • Dissolve 0.677 g (0.003 mol) of cystamine dihydrochloride in 50 mL of 0.2 M NaOH solution in a beaker with stirring.

  • Prepare a solution of 0.265 g (0.001 mol) of trimesoyl chloride in 25 mL of DCM.

  • Add the trimesoyl chloride solution dropwise to the cystamine dihydrochloride solution under continuous stirring.

  • Allow the reaction to proceed for 5 hours at room temperature. A precipitate will form.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with distilled water and then with DCM to remove unreacted reagents and byproducts.

  • Dry the cross-linked polymer under vacuum over silica gel.

Protocol 2: Drug Loading into Nanoparticles (Doxorubicin Example)

This protocol outlines a general method for loading a hydrophobic drug, such as doxorubicin (DOX), into redox-responsive nanoparticles.[12][13]

Materials:

  • Synthesized cystamine-based nanoparticles (NPs)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA) (optional, for deprotonation of DOX·HCl)

  • Organic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))

  • Deionized water or Phosphate Buffered Saline (PBS)

  • Dialysis membrane (appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa)

Procedure:

  • Disperse a known amount of the cystamine-based NPs in an aqueous solution.

  • Dissolve DOX·HCl in an organic solvent. If necessary, add a slight excess of TEA to deprotonate DOX·HCl to the free base form, which is more hydrophobic.

  • Add the DOX solution dropwise to the NP suspension while stirring.

  • Allow the mixture to stir for 24 hours at room temperature in the dark to facilitate drug loading.

  • Transfer the mixture to a dialysis bag and dialyze against a large volume of deionized water or PBS for 48 hours to remove unloaded drug and organic solvent. Change the dialysis buffer frequently.

  • Collect the purified DOX-loaded NP suspension.

Calculation of Drug Loading Content (DLC) and Encapsulation Efficiency (EE): [1][14][15]

To determine the amount of drug loaded, a known amount of the lyophilized DOX-loaded NPs is dissolved in a suitable solvent to break the nanoparticles and release the drug. The drug concentration is then measured using UV-Vis spectrophotometry or HPLC.

  • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100%

  • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100%

Protocol 3: In Vitro Redox-Responsive Drug Release Assay

This protocol evaluates the release of the encapsulated drug from the nanoparticles in response to a reducing agent like glutathione (GSH).[8][16]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (appropriate MWCO)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Prepare two release media: PBS (pH 7.4) as the control and PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.

  • Place a known concentration of the drug-loaded nanoparticle suspension into separate dialysis bags.

  • Immerse one dialysis bag in the control release medium and the other in the GSH-containing release medium.

  • Incubate both setups at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Characterization of Nanoparticles

Particle Size and Zeta Potential: [2][4][11][17][18]

These parameters are crucial for predicting the in vivo behavior of nanoparticles and are typically measured using Dynamic Light Scattering (DLS).

  • Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration (e.g., 0.1-1 mg/mL).

  • Ensure the sample is well-dispersed and free of air bubbles.

  • Place the sample in a disposable cuvette.

  • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer). The instrument will provide the Z-average diameter, Polydispersity Index (PDI), and zeta potential.

Morphology: [16]

The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the nanoparticles to adhere for a few minutes.

  • Wick away the excess liquid with filter paper.

  • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

  • Allow the grid to dry completely before imaging.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effects of the drug-loaded nanoparticles on cancer cells.[7][13][19]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Free drug solution

  • Drug-loaded nanoparticle suspension

  • Blank nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add the different formulations to the cells. Include untreated cells as a control.

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the cell viability percentage for each treatment group relative to the untreated control cells.

Visualizations

Caption: Mechanism of redox-responsive drug delivery using cystamine-based nanocarriers.

Experimental_Workflow synthesis 1. Synthesis of Cystamine-based Carrier drug_loading 2. Drug Loading synthesis->drug_loading characterization 3. Physicochemical Characterization drug_loading->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta morphology Morphology (TEM) characterization->morphology loading_efficiency Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) characterization->loading_efficiency in_vitro_studies 4. In Vitro Evaluation characterization->in_vitro_studies release_study Redox-Responsive Drug Release in_vitro_studies->release_study cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro_studies->cytotoxicity

Caption: General experimental workflow for developing and evaluating cystamine-based drug delivery systems.

Disulfide_Cleavage_Pathway cluster_products Reaction Products Carrier_SS_Carrier Carrier-S-S-Carrier GSH1 2 GSH (Glutathione) Carrier_SH 2 Carrier-SH Carrier_SS_Carrier->Carrier_SH Thiol-Disulfide Exchange GSSG GSSG (Glutathione Disulfide) GSH1->GSSG Oxidation

Caption: Thiol-disulfide exchange reaction responsible for the cleavage of cystamine linkers by glutathione (GSH).

References

Application Notes and Protocols for the Quantification of 2,2'-Disulfanediyldiethanamine Sulfate using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Disulfanediyldiethanamine, commonly known as cystamine, is the disulfide dimer of cysteamine. It is a crucial analyte in various fields, including pharmaceutical and cosmetic sciences, often monitored as a primary oxidative degradation product of cysteamine.[1] High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the accurate quantification of cystamine. This document provides detailed application notes and protocols for the determination of 2,2'-Disulfanediyldiethanamine sulfate using reverse-phase HPLC (RP-HPLC) with UV detection. The methods described are suitable for quality control, stability testing, and research applications.[1][2]

A significant challenge in the chromatographic analysis of the highly polar compound cystamine is achieving adequate retention on traditional C18 columns.[1][2] The use of an ion-pairing agent in the mobile phase, such as sodium 1-heptanesulfonate, has been shown to significantly improve retention and peak shape, allowing for the effective separation and quantification of cystamine.[1][2]

Experimental Protocols

This section details the necessary instrumentation, reagents, and procedures for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a variable wavelength UV detector is required.[1]

  • Column: A reversed-phase C18 column (e.g., Gemini C18, 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

  • Chemicals and Reagents:

    • This compound (Cystamine sulfate) reference standard

    • Cysteamine hydrochloride reference standard (for specificity testing)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Sodium 1-heptanesulfonate (NaHpSO)

    • Phosphoric Acid (85%)

    • Ultrapure Water

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 85:15 (v/v) 4.0 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid and acetonitrile.[2][3] Degas the mobile phase prior to use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with deionized water.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a concentration range of 5–500 µg/mL.[2] These solutions should be freshly prepared.[2]

3. Chromatographic Conditions

The following chromatographic conditions have been validated for the quantification of cystamine:

ParameterCondition
Column Gemini C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase 85:15 (v/v) 4 mM NaHpSO in 0.1% Phosphoric Acid : Acetonitrile[3]
Flow Rate 1.0 mL/min
Column Temperature 40°C[4]
Injection Volume 10 µL
Detection Wavelength 215 nm[3]

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as deionized water, and dilute to a known volume to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

5. Method Validation and Data Presentation

The described RP-HPLC method has been validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[2][5] The quantitative data is summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Cystamine5 - 500[2]> 0.999[6]0.3[6]1.0[6]

Table 2: Precision

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Cystamine0.36 - 3.95[5]Not Specified

Table 3: Accuracy and Recovery

AnalyteIntra-day Accuracy (%)Inter-day Accuracy (%)Recovery (%)
Cystamine97.6 - 102.0[2]99.7 - 101.8[2]90.6 - 98.7[2][5]

Note: The data presented in these tables is representative and may vary based on the specific instrumentation and experimental conditions.

Experimental Workflow and Signaling Pathways

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: HPLC analysis workflow for this compound.

Cysteamine readily oxidizes to form its dimer, cystamine.[1] This chemical relationship is a critical consideration in the analysis.

Oxidation_Pathway Cysteamine 2 x Cysteamine (NH2-CH2-CH2-SH) Oxidation Oxidation (-2H) Cysteamine->Oxidation Cystamine Cystamine (NH2-CH2-CH2-S-S-CH2-CH2-NH2) Oxidation->Cystamine

Caption: Oxidation of Cysteamine to Cystamine.

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of an ion-pairing agent in the mobile phase significantly improves the retention and peak shape of this polar compound on a C18 column.[1] This method is suitable for quality control, stability testing, and various research applications involving cystamine.

References

Application Notes and Protocols for Cystamine Sulfate-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystamine sulfate, a disulfide aminothiol, has emerged as a compound of interest in cancer research due to its potential to induce apoptosis, or programmed cell death, in various cancer cell lines. Understanding the mechanisms and protocols for utilizing cystamine sulfate is crucial for its evaluation as a potential therapeutic agent. These application notes provide a summary of its mechanism of action, protocols for key experiments, and illustrative data on its effects.

The multifaceted mechanism of cystamine sulfate-induced apoptosis involves the modulation of both the intrinsic and extrinsic apoptotic pathways. This includes the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and the activation of the caspase cascade, ultimately leading to cell death.

Data Presentation

Disclaimer: The following tables present illustrative quantitative data for the effects of cystamine sulfate on various cancer cell lines. Specific IC50 values and apoptosis percentages can vary significantly based on the cell line, experimental conditions, and assay used. The presented values are hypothetical and intended to serve as a template for data organization.

Table 1: Illustrative IC50 Values of Cystamine Sulfate in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Illustrative IC50 (mM)
HeLaCervical Cancer482.5
MCF-7Breast Cancer485.0
A549Lung Cancer483.8
U937Leukemia241.5
SW620Colon Cancer724.2

Table 2: Illustrative Percentage of Apoptotic Cells Induced by Cystamine Sulfate (24-hour treatment)

Cell LineConcentration (mM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
HeLa 0 (Control)2.11.53.6
2.515.88.224.0
5.028.415.744.1
A549 0 (Control)1.81.23.0
3.812.56.919.4
7.625.113.538.6

Signaling Pathways

Cystamine sulfate induces apoptosis through a complex interplay of signaling events that impact both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Cystamine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Cystamine_ext Cystamine Sulfate Fas Fas Receptor Cystamine_ext->Fas Reduces Expression Caspase8 Caspase-8 Fas->Caspase8 Inhibits Activation Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Activation Caspase3_final Activated Caspase-3 Caspase3_ext->Caspase3_final Cystamine_int Cystamine Sulfate Bcl2 Bcl-2 Cystamine_int->Bcl2 Increases Bad Bad Cystamine_int->Bad Decreases tBid tBid Cystamine_int->tBid Decreases Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bad->Bcl2 Inhibits tBid->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3_int Caspase-3 Caspase9->Caspase3_int Activation Caspase3_int->Caspase3_final PARP PARP Caspase3_final->PARP Cleavage Apoptosis Apoptosis Caspase3_final->Apoptosis Cleaved_PARP Cleaved PARP

Cystamine Sulfate Apoptosis Signaling

Experimental Workflow

A typical workflow for investigating the apoptotic effects of cystamine sulfate on a cancer cell line involves cell culture, treatment, and subsequent analysis using various assays.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Apoptosis Analysis cluster_data Data Interpretation start Cancer Cell Line Culture treatment Treatment with Cystamine Sulfate start->treatment annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin caspase Caspase Activity Assay treatment->caspase western Western Blot (Apoptotic Markers) treatment->western quantification Quantification of Apoptotic Cells annexin->quantification protein_analysis Analysis of Protein Expression caspase->protein_analysis western->protein_analysis conclusion Conclusion on Apoptotic Induction quantification->conclusion protein_analysis->conclusion

Workflow for Apoptosis Analysis

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of cystamine sulfate on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Cystamine sulfate solution (stock solution in sterile water or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of cystamine sulfate in complete medium. Remove the old medium from the wells and add 100 µL of the diluted cystamine sulfate solutions. Include a vehicle control (medium without cystamine sulfate).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with cystamine sulfate.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Cystamine sulfate solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of cystamine sulfate for a specified duration (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Set up appropriate compensation and gates for unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained populations.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

Materials:

  • Cancer cell line

  • Cystamine sulfate solution

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with cystamine sulfate, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

References

Application Notes and Protocols for Biodegradable Hydrogels Formed with 2,2'-Disulfanediyldiethanamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Disulfanediyldiethanamine, commonly known as cystamine, is a disulfide-containing diamine that serves as an effective crosslinking agent in the development of redox-responsive hydrogels. The sulfate salt of cystamine is often used due to its stability and solubility in aqueous solutions. The core of its functionality lies in the disulfide bond (-S-S-), which can be cleaved under reducing conditions, such as those prevalent in intracellular environments or specific tissues with higher concentrations of reducing agents like glutathione (GSH). This stimuli-responsive behavior makes cystamine-crosslinked hydrogels ideal for targeted and controlled drug delivery.

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their soft, tissue-like properties make them excellent candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound dressing. By incorporating cystamine as a crosslinker, hydrogels can be engineered to be stable under normal physiological conditions but degrade and release their therapeutic payload in specific, targeted reductive environments.

Key Applications:

  • Controlled Drug Delivery: Cystamine-crosslinked hydrogels can encapsulate therapeutic agents and release them in response to reducing environments, such as in cancer cells where glutathione concentrations are significantly higher.

  • Tissue Engineering: The biocompatible and biodegradable nature of these hydrogels makes them promising scaffolds for tissue regeneration.

  • Colon-Targeted Drug Delivery: The low redox potential of the colon makes it a suitable target for the degradation of disulfide-crosslinked hydrogels, enabling localized drug release.

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Hydrogel Film

This protocol describes the synthesis of a hydrogel film using carboxymethyl cellulose (CMC) and chitosan (CS) microspheres, crosslinked with cystamine dihydrochloride (a common salt of cystamine).

Materials:

  • Carboxymethyl cellulose (CMC)

  • Chitosan (CS) microspheres

  • Cystamine dihydrochloride

  • Model drugs (e.g., 5-Fluorouracil, Tetracycline Hydrochloride)

  • Deionized water

Procedure:

  • Prepare a homogeneous aqueous solution of CMC.

  • Disperse the CS microspheres uniformly within the CMC solution.

  • Add cystamine dihydrochloride to the mixture to initiate crosslinking.

  • Incorporate the desired model drug into the hydrogel precursor solution.

  • Cast the mixture into a suitable mold to form a film.

  • Dry the resulting hydrogel film for further characterization.

Protocol 2: Modification of Hyaluronic Acid (HA) with Cystamine

This protocol details the modification of a natural polymer, hyaluronic acid, with cystamine to introduce thiol groups for subsequent hydrogel formation.

Materials:

  • Hyaluronic acid (HA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Cystamine dihydrochloride

  • Dithiothreitol (DTT)

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve hyaluronic acid in a suitable buffer.

  • Activate the carboxyl groups of HA using EDC and NHS.

  • React the activated HA with cystamine dihydrochloride to introduce disulfide bonds.

  • Reduce the disulfide bonds using DTT to yield free thiol groups on the HA backbone.

  • To form the hydrogel, cross-link the thiolated HA with PEGDA via a thiol-ene click reaction at 37°C.[1]

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Studies:

  • Weigh the dry hydrogel sample (Wd).

  • Immerse the sample in a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[2]

B. In Vitro Drug Release Studies:

  • Place a known amount of the drug-loaded hydrogel into a release medium (e.g., PBS with and without a reducing agent like glutathione).

  • Maintain the setup at 37°C with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Plot the cumulative drug release as a function of time.[2]

C. Morphological Analysis (Scanning Electron Microscopy - SEM):

  • Freshly prepared hydrogels are cut into small fragments.

  • Immerse the fragments in 2.5% glutaraldehyde in a phosphate buffer (pH 7.2) overnight for fixation.

  • Dehydrate the samples in a graded ethanol solution series (e.g., 30%, 50%, 70%, 80%, 95%, and 100%).

  • Treat the samples with isoamyl acetate.

  • Freeze-dry the hydrogels using a lyophilizer.

  • Coat the dried hydrogels with a layer of gold.

  • Observe the microstructure using an SEM with an appropriate acceleration voltage.

D. Rheological Measurements:

  • Time Sweep: To determine the gelation time, monitor the storage modulus (G') and loss modulus (G'') over time immediately after mixing the hydrogel components. The gel point is often identified as the crossover point where G' > G''.

  • Strain Sweep: To identify the linear viscoelastic region (LVER), apply a range of strain amplitudes at a constant frequency. The LVER is the range where G' and G'' are independent of the applied strain.

  • Frequency Sweep: To characterize the mechanical spectrum of the gel, apply a range of frequencies at a constant strain within the LVER. This provides information about the hydrogel's solid-like or liquid-like behavior.

Data Presentation

Table 1: Swelling Ratios of Cystamine-Crosslinked Hydrogels

Hydrogel CompositionSwelling MediumTime (h)Swelling Ratio (g/g)Reference
Carboxymethyl cellulose/ChitosanPBS (pH 7.4)24Varies with crosslinker concentration[2]
Thermosensitive hydrogels with dendritic crosslinkers derived from cystamine0.25 M Cysteine24~5-15[3]
Poly(acrylamide-co-methacrylic acid) with N,N′-bis(acryloyl)cystamine crosslinkerPBS (pH 7.4)EquilibriumDependent on pH and ionic strength[4]

Table 2: In Vitro Drug Release from Cystamine-Crosslinked Hydrogels

Hydrogel SystemEncapsulated DrugRelease MediumKey FindingsReference
Carboxymethyl cellulose/Chitosan5-Fluorouracil, Tetracycline HydrochloridePBS with and without GSHEnhanced release in the presence of glutathione, demonstrating redox-responsiveness.[2]
Poly(acrylamide-co-methacrylic acid) nanogelsModel fluorescent dyePBS with DTTRapid degradation and release in the presence of the reducing agent DTT.[4]
PEG-based hydrogelsBovine Serum Albumin (BSA)PBS with DTT or GSHTunable release by varying polymer molecular weight; rapid release upon addition of reducing agents.[5][6]

Visualizations

G cluster_hydrogel Drug-Loaded Hydrogel cluster_environment Reducing Environment cluster_release Degradation & Release Drug Encapsulated Drug Matrix Polymer Matrix ReleasedDrug Released Drug Drug->ReleasedDrug Release Crosslink Disulfide Crosslink (-S-S-) DegradedMatrix Degraded Polymer Matrix->DegradedMatrix Thiol Thiol Groups (-SH) Crosslink->Thiol GSH Glutathione (GSH) GSH->Crosslink Cleavage

Redox-responsive drug release mechanism.

G start Start synthesis Hydrogel Synthesis (Polymers + Cystamine + Drug) start->synthesis purification Purification & Drying synthesis->purification characterization Characterization purification->characterization swelling Swelling Studies characterization->swelling rheology Rheological Analysis characterization->rheology sem Morphology (SEM) characterization->sem drug_release In Vitro Drug Release characterization->drug_release end End swelling->end rheology->end sem->end drug_release->end

General experimental workflow.

G Polymer Polymer with Carboxyl Groups (-COOH) Activation Activation (EDC/NHS) Polymer->Activation ActivatedPolymer Activated Polymer Activation->ActivatedPolymer DisulfidePolymer Polymer with Disulfide Bonds ActivatedPolymer->DisulfidePolymer Cystamine Cystamine (H₂N-R-S-S-R-NH₂) Cystamine->DisulfidePolymer Reduction Reduction (DTT) DisulfidePolymer->Reduction ThiolatedPolymer Thiolated Polymer (-SH) Reduction->ThiolatedPolymer

Polymer modification with cystamine.

References

Application of 2,2'-Disulfanediyldiethanamine Sulfate (Cystamine Dihydrochloride) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Disulfanediyldiethanamine, commonly known as cystamine, and its reduced form, cysteamine, have emerged as promising therapeutic agents in the field of neuroscience.[1][2] Extensive preclinical research has demonstrated their neuroprotective effects in various models of neurodegenerative disorders, including Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3] Cystamine's ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating central nervous system disorders.[1][4] The therapeutic potential of cystamine is attributed to its multifaceted mechanism of action, which includes the inhibition of transglutaminases, antioxidant properties, modulation of autophagy, and the upregulation of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[1][3][5][6]

This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of 2,2'-Disulfanediyldiethanamine sulfate (referred to hereafter as cystamine).

Mechanism of Action

Cystamine exerts its neuroprotective effects through several key signaling pathways:

  • Transglutaminase Inhibition: Cystamine is a potent inhibitor of transglutaminases (TGases), enzymes that catalyze the formation of protein cross-links.[3] In neurodegenerative diseases like Huntington's, aberrant TGase activity contributes to the formation of toxic protein aggregates.[7][8] By inhibiting TGase, cystamine helps to reduce this pathological aggregation.[7]

  • Antioxidant Effects: Cystamine and its metabolite cysteamine can increase intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (GSH).[4][5] This enhances the cellular antioxidant capacity, protecting neurons from oxidative stress-induced damage, a common feature of neurodegenerative diseases.[5][9]

  • Upregulation of BDNF: A significant mechanism of cystamine's neuroprotective action is its ability to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF).[3][5][10] BDNF is a critical neurotrophin that supports the survival, growth, and differentiation of neurons. This upregulation is mediated, in part, by increasing the levels of the heat shock protein HSJ1b, which facilitates the transport and release of BDNF.[10]

  • Modulation of Autophagy: Cystamine can restore cellular proteostasis by modulating autophagy, the process of cellular self-cleaning. This is particularly relevant in conditions where autophagy is impaired, leading to the accumulation of toxic proteins.[6]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of cystamine in animal models of neurodegenerative diseases.

Table 1: Effects of Cystamine in the R6/2 Mouse Model of Huntington's Disease

ParameterVehicle-Treated R6/2 MiceCystamine-Treated R6/2 Mice (112 mg/kg, i.p.)Cystamine-Treated R6/2 Mice (225 mg/kg, i.p.)Reference(s)
Survival 101.1 ± 3.6 days120.8 ± 5.8 days (p < 0.001)118.3 ± 4.3 days (p < 0.001)[7][11]
Rotarod Performance 79 ± 26 sec137 ± 17 sec (p < 0.01)Not Reported[11]
Body Weight Significant DeclineSignificant ImprovementSignificant Improvement[7][11]
Transglutaminase Activity ElevatedNormalizedNormalized[7]

Table 2: Effects of Cysteamine (reduced form of Cystamine) in the MPTP Mouse Model of Parkinson's Disease

ParameterMPTP-Treated MiceCysteamine-Treated (20 mg/kg/day) + MPTP MiceReference(s)
Dopaminergic Neuron Loss Significant LossSignificantly Ameliorated[12]
Striatal Dopamine Concentration ReducedSignificantly Ameliorated[12]
Reactive Oxygen Species (ROS) IncreasedSignificantly Suppressed[12]
Glutathione (GSH) Level ReducedSignificantly Attenuated Reduction[12]
BDNF Secretion InhibitedSignificantly Restored[12]

Experimental Protocols

In Vitro Neuroprotection Assay: SH-SY5Y Cell Model

This protocol outlines a general method for assessing the neuroprotective effects of cystamine against a neurotoxin in a human neuroblastoma cell line.

1. Materials:

  • Human SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

  • Cystamine dihydrochloride

  • Neurotoxin (e.g., rotenone, MPP+, or 6-hydroxydopamine)

  • 96-well plates

  • MTT or other cell viability assay kit

  • Phosphate-buffered saline (PBS)

2. Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[1]

  • Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[13]

  • Pre-treatment: Pre-treat cells with various concentrations of cystamine (e.g., 10 µM, 50 µM, 100 µM) for 2 hours.[1][13]

  • Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin (e.g., 1 µM rotenone) to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using an MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Study: R6/2 Mouse Model of Huntington's Disease

This protocol is based on methodologies used to assess the efficacy of cystamine in a transgenic mouse model of Huntington's Disease.[7][13]

1. Animal Model:

  • Utilize R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, and their wild-type littermates as controls.[13]

2. Treatment:

  • Begin daily intraperitoneal (i.p.) injections at 21 days of age.[13]

  • Control Group: Administer phosphate-buffered saline (PBS).[13]

  • Treatment Group: Administer cystamine dissolved in PBS at a dose of 112 mg/kg.[7][13]

3. Behavioral Assessment (Motor Performance):

  • Assess motor coordination and balance weekly using an accelerating rotarod apparatus.[13]

  • Place mice on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.[13]

  • Record the latency to fall for each mouse over three consecutive trials.[1]

4. Endpoint and Tissue Collection:

  • Monitor survival daily.

  • At a predetermined endpoint (e.g., 90 days of age), euthanize a subset of animals.[13]

  • Perfuse the animals and collect brain tissue for post-mortem analysis.

5. Post-mortem Analysis:

  • Brain Atrophy: Measure brain weight.

  • Aggregate Formation: Use immunohistochemistry to detect mutant huntingtin aggregates.

  • Transglutaminase Activity: Perform a transglutaminase activity assay on brain lysates.

Visualizations

Signaling Pathways of Cystamine

Cystamine_Signaling_Pathways cluster_cystamine Cystamine cluster_cellular_effects Cellular Effects cluster_neuroprotection Neuroprotective Outcomes Cystamine Cystamine TGase Transglutaminase Cystamine->TGase Inhibits ROS Oxidative Stress (ROS) Cystamine->ROS Reduces BDNF_HSJ1b HSJ1b-mediated BDNF Secretion Cystamine->BDNF_HSJ1b Upregulates Autophagy Autophagy Cystamine->Autophagy Modulates Aggregation Reduced Protein Aggregation Oxidative_Damage Decreased Oxidative Damage Neuronal_Survival Increased Neuronal Survival & Function Proteostasis Improved Proteostasis Aggregation->Neuronal_Survival Oxidative_Damage->Neuronal_Survival Proteostasis->Neuronal_Survival

Caption: Multifaceted neuroprotective mechanisms of cystamine.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Model 1. Animal Model Selection (e.g., R6/2 Transgenic Mice) Grouping 2. Randomization into Groups - Vehicle (PBS) - Cystamine (e.g., 112 mg/kg) Animal_Model->Grouping Treatment 3. Daily Administration (e.g., i.p. injections from 21 days of age) Grouping->Treatment Monitoring 4. Regular Monitoring - Survival (daily) - Body Weight (weekly) - Motor Performance (weekly) Treatment->Monitoring Euthanasia 5. Euthanasia & Tissue Collection (at predetermined endpoint) Monitoring->Euthanasia Post_mortem 6. Post-mortem Analysis - Brain Atrophy - Immunohistochemistry - Biochemical Assays Euthanasia->Post_mortem BDNF_Pathway Cystamine Cystamine HSJ1b HSJ1b (Heat Shock Protein) Cystamine->HSJ1b Increases levels BDNF_Vesicles BDNF-containing Clathrin-coated Vesicles HSJ1b->BDNF_Vesicles Promotes formation BDNF_Secretion BDNF Secretion BDNF_Vesicles->BDNF_Secretion Leads to Golgi Golgi Apparatus Golgi->BDNF_Vesicles Budding from Neuronal_Survival Neuronal Survival and Function BDNF_Secretion->Neuronal_Survival Promotes

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cystamine Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cystamine sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with cystamine sulfate in buffer solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cystamine sulfate precipitating out of my buffer solution?

A1: Precipitation of cystamine sulfate can occur for several reasons. The most common cause is a shift in the pH of the buffer upon dissolution of the acidic salt, which can decrease its solubility.[1] Exceeding the solubility limit of cystamine sulfate in the specific buffer at the working temperature is another frequent cause. Additionally, the oxidation of cysteamine to cystamine can lead to precipitation, as cystamine is less soluble.[2]

Q2: What is the difference in solubility between cystamine dihydrochloride and cystamine sulfate?

A2: While specific solubility data for cystamine sulfate is not as commonly reported as for cystamine dihydrochloride, the principles governing solubility are similar. Cystamine dihydrochloride has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[1][3] Both are acidic salts, and their solubility is pH-dependent.[1][4] It is crucial to verify the pH of the solution after dissolving either salt and adjust it as needed.

Q3: How does pH affect the solubility of cystamine sulfate?

A3: Cystamine sulfate is an acidic salt. When dissolved in a buffered solution like Phosphate-Buffered Saline (PBS), it releases protons (H+), causing a drop in the pH of the solution.[1] This lower pH can reduce the solubility of the cystamine salt, leading to precipitation.[5] Adjusting the pH back to the desired physiological range (typically 7.2-7.4) with a base like sodium hydroxide (NaOH) will generally redissolve the precipitate.[1]

Q4: Can the type of buffer I use affect the solubility of cystamine sulfate?

A4: Yes, the composition of the buffer can influence solubility. Phosphate buffers are commonly used, but it's important to ensure the buffering capacity is sufficient to handle the addition of the acidic cystamine sulfate without a significant pH drop.[1][6] Borate buffers have also been used in protocols involving cystamine, particularly in maintaining a basic pH to facilitate certain reactions.[7]

Q5: How can I prevent my cystamine sulfate solution from precipitating?

A5: To prevent precipitation, it is recommended to:

  • Prepare fresh solutions before each experiment.[5]

  • Ensure the concentration does not exceed the solubility limit in your specific buffer.[1]

  • Check and adjust the pH of the solution after dissolving the cystamine sulfate.[1]

  • Consider preparing a concentrated stock solution in a solvent where it is more soluble (e.g., water) and then diluting it into your buffer.[2][8]

  • For long-term storage of stock solutions, aliquot and store at -20°C to minimize freeze-thaw cycles.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding cystamine sulfate to the buffer. The concentration exceeds the solubility limit.Prepare a more dilute solution. Consider gently warming the solution, though this may accelerate oxidation.[5][10]
The pH of the buffer has dropped significantly.Monitor the pH as you add the cystamine sulfate. Adjust the pH back to the target range (e.g., 7.2-7.4) by adding a base like 1N NaOH dropwise while stirring.[1]
Precipitate forms in the solution upon storage (e.g., at 4°C or room temperature). The concentration is too high for the storage temperature.Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at room temperature for short periods or preparing a more dilute solution for cold storage.[5]
The pH of the solution has shifted over time.Re-check and adjust the pH of the solution.
Oxidation to the less soluble cystamine has occurred.Prepare fresh solutions and consider using deoxygenated buffers or adding a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[9][11]
Solution appears cloudy or develops a slight haze. Micro-precipitates have formed.After dissolving and adjusting the pH, filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any remaining micro-precipitates.[1][8]
Inconsistent experimental results using the same stock solution. Degradation of cystamine in the solution.Prepare fresh solutions for each experiment. Avoid prolonged storage of working solutions.[5] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Quantitative Data Summary

Compound Solvent Approximate Solubility Reference
Cystamine DihydrochlorideWater≥ 45 mg/mL to ≥ 115.4 mg/mL[1][8]
Cystamine DihydrochloridePBS (pH 7.2)~10 mg/mL[1][3]
Cystamine DihydrochlorideDMSO~5 mg/mL to ≥ 14 mg/mL[3][12]
Cystamine DihydrochlorideEthanol~2 mg/mL (low solubility)[1][8]
Cysteamine HydrochloridePBS (pH 7.2)~10 mg/mL[13]
Cysteamine HydrochlorideDMSO~5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Cystamine Sulfate Solution in PBS

This protocol describes the preparation of a cystamine sulfate solution in PBS, ensuring its complete dissolution by adjusting the pH.

Materials:

  • Cystamine sulfate powder

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 1N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile conical tubes or beakers

  • Stir plate and magnetic stir bar

  • 0.22 µm sterile syringe filter

Methodology:

  • Weighing: Accurately weigh the desired amount of cystamine sulfate.

  • Initial Dissolution: Add the cystamine sulfate powder to a container with approximately 80% of the final desired volume of PBS (e.g., 8 mL for a final 10 mL solution).

  • Mixing: Stir the solution on a stir plate until the powder is fully dispersed. Some precipitate may remain at this stage.

  • pH Measurement & Adjustment: Place the pH probe into the solution. You will likely observe an acidic pH. Slowly add 1N NaOH drop-by-drop while continuously stirring and monitoring the pH. Continue adding NaOH until the pH reaches the desired range (e.g., 7.2-7.4). The precipitate should dissolve as the pH is adjusted.

  • Final Volume Adjustment: Once the cystamine sulfate is completely dissolved and the pH is stable, add PBS to reach the final desired volume.

  • Sterilization: For sterile applications, pass the final solution through a 0.22 µm syringe filter.

  • Use: Use the freshly prepared solution immediately for best results.

Visualizations

Troubleshooting_Workflow Troubleshooting Cystamine Sulfate Precipitation start Precipitation Observed check_concentration Is concentration > 10 mg/mL in PBS? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_ph Measure pH of Solution check_concentration->check_ph No reduce_concentration->check_ph is_ph_low Is pH < 7.2? check_ph->is_ph_low adjust_ph Adjust pH to 7.2-7.4 with 1N NaOH is_ph_low->adjust_ph Yes consider_oxidation Consider Oxidation - Prepare fresh solution - Use deoxygenated buffer - Add EDTA is_ph_low->consider_oxidation No dissolved Precipitate Dissolved? adjust_ph->dissolved solution_good Solution is Ready for Use dissolved->solution_good Yes dissolved->consider_oxidation No

Caption: Troubleshooting workflow for cystamine sulfate precipitation.

Preparation_Protocol Protocol for Preparing Cystamine Sulfate Solution weigh 1. Weigh Cystamine Sulfate dissolve 2. Add to 80% final volume of buffer weigh->dissolve mix 3. Stir to disperse dissolve->mix measure_ph 4. Measure pH mix->measure_ph adjust_ph 5. Add 1N NaOH dropwise to reach target pH (7.2-7.4) measure_ph->adjust_ph check_dissolution 6. Confirm complete dissolution adjust_ph->check_dissolution final_volume 7. Adjust to final volume check_dissolution->final_volume filter 8. Sterile filter (0.22 µm) final_volume->filter use 9. Use immediately filter->use

Caption: Step-by-step protocol for preparing cystamine sulfate solution.

References

Technical Support Center: Optimizing 2,2'-Disulfanediyldiethanamine Sulfate (Cystamine Sulfate) for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,2'-Disulfanediyldiethanamine sulfate (cystamine sulfate) in in vivo experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible research.

Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with cystamine, providing potential causes and actionable solutions.

IssuePotential CausesRecommended Solutions
Low or Inconsistent Efficacy Suboptimal Dosage: The administered dose may be too low to achieve the desired therapeutic concentration at the target site.- Conduct a dose-response pilot study to determine the optimal dose for your specific animal model and disease state. - Refer to Table 1 for established dosage ranges in various preclinical models.
Inadequate Bioavailability: The route of administration may not provide sufficient systemic exposure.- For systemic effects, consider intraperitoneal (IP) injection for higher bioavailability compared to oral administration. - If oral gavage is necessary, ensure proper technique to avoid administration into the lungs.
Compound Instability: Cystamine solutions, particularly in aqueous buffers at neutral or alkaline pH, are prone to oxidation, leading to reduced potency.- Always prepare fresh solutions immediately before use.[1] - If short-term storage is unavoidable, store at 2-8°C, protected from light, for no longer than 24 hours.[1] - Prepare solutions in a slightly acidic buffer (e.g., sterile PBS pH ~6.8-7.0) to improve stability.
Observed Toxicity or Adverse Events High Dosage: The administered dose may be approaching or exceeding the toxic threshold for the animal model.- Consult the toxicity data in Table 2 to ensure your dose is within a safe range.[2] - If adverse effects are observed, reduce the dose or the frequency of administration.
Rapid Administration: Fast injection rates, especially for intravenous (IV) or IP routes, can lead to acute toxicity.- Administer injections slowly and steadily to allow for proper distribution and to avoid sharp peaks in plasma concentration. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[1]
Animal Distress Post-Administration: Animals may exhibit signs of pain, lethargy, or irritation.- Monitor animals for at least 15-30 minutes post-injection for any signs of distress.[1] - Ensure proper restraint techniques to minimize stress during administration. - For IP injections, use the lower right abdominal quadrant to avoid injuring the cecum or bladder.[1]
Solubility and Formulation Issues Precipitation in Solution: The compound may precipitate out of solution due to incorrect solvent, pH, or temperature.- Use sterile Phosphate-Buffered Saline (PBS) or 0.9% saline for injections. The solubility of cystamine dihydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[1][2] - For oral gavage, sterile water or a 0.5% carboxymethylcellulose (CMC) suspension can be used.[3]
Incomplete Dissolution: The powder may not fully dissolve, leading to inaccurate dosing.- Vortex the solution thoroughly until all powder is completely dissolved.[1] - Visually inspect the solution for any particulates before administration. If present, filter the solution through a 0.22 µm sterile filter.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of cystamine in vivo?

A1: Cystamine is a disulfide that is rapidly reduced in vivo to its active form, cysteamine.[4][5] Cysteamine has several proposed mechanisms of action, including the inhibition of transglutaminases, which are enzymes involved in protein cross-linking implicated in neurodegenerative diseases.[1][2] It also modulates oxidative stress pathways and can increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival.[1][6]

Q2: How should I prepare a cystamine solution for intraperitoneal injection in mice?

A2: On the day of the experiment, accurately weigh the required amount of cystamine dihydrochloride powder. Dissolve it in sterile PBS (pH 7.2) or 0.9% saline to the desired final concentration (e.g., 10 mg/mL). Vortex until the powder is completely dissolved. Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.[1][3]

Q3: What are the signs of cystamine toxicity I should monitor for in my animals?

A3: Monitor animals for signs of general distress, such as lethargy, ruffled fur, and hunched posture. At high doses, more severe signs can include convulsions and changes in breathing.[2] In some studies, high doses of cysteamine (the active form of cystamine) have been associated with gastrointestinal issues, including duodenal ulcers in rats.[7] A drop in body temperature has also been observed following administration in some models.[5]

Q4: Can I administer cystamine orally?

A4: Yes, cystamine can be administered orally, either in the drinking water or by oral gavage.[1] For administration in drinking water, a daily dose of 225 mg/kg has been used in mouse models of Huntington's disease.[1] For oral gavage, suspending the compound in 0.5% carboxymethylcellulose (CMC) can help ensure a uniform mixture.[3]

Q5: Is cystamine stable in solution?

A5: Aqueous solutions of cystamine are susceptible to oxidation and are not recommended for long-term storage. It is best to prepare solutions fresh daily. If short-term storage is necessary, protect the solution from light and store it at 2-8°C for no more than 24 hours.[1] Stability is improved in slightly acidic conditions.[1]

Data Presentation

Table 1: In Vivo Dosing Regimens for Cystamine

SpeciesAdministration RouteDosage RangeDosing FrequencyKey FindingsReference(s)
MouseIntraperitoneal (IP)112 - 225 mg/kgDailyExtended survival in a Huntington's disease model. A 400 mg/kg dose was found to be lethal.[1]
MouseOral (in drinking water)225 mg/kgDailyImproved body weight in a Huntington's disease model.[1]
MouseIntraperitoneal (IP)50 - 300 mg/kgSingle doseAcute toxicity assessment; 300 mg/kg resulted in some mortality.[1]
RatIntravenous (IV)97 mg/kgSingle doseLD50/48H value.[1]
RatIntraperitoneal (IP)10 or 50 mg/kgTwo doses, 4 hours apartReduced seizure duration and neurodegeneration in a model of soman-induced status epilepticus.[5]
HumanOral10 - 50 mg/kg/dayDivided into four dosesMaximum tolerated dose study in Huntington's disease patients; 20 mg/kg/day was generally well-tolerated.[1]

Table 2: Acute Toxicity Data for Cystamine and Cysteamine

CompoundSpeciesRouteLD50Reference(s)
CystamineRatIntravenous97 mg/kg[1]
CysteamineRatOral896 mg/kg[2]
CysteamineMouseOral874 mg/kg[2]

Experimental Protocols

Protocol 1: Preparation and Administration of Cystamine for Intraperitoneal (IP) Injection in Mice

Materials:

  • Cystamine dihydrochloride powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (1 mL) and needles (27-gauge)

Procedure:

  • On the day of the experiment, weigh the required amount of cystamine dihydrochloride in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS to achieve the desired final concentration (e.g., 10 mg/mL).

  • Vortex the tube until the powder is completely dissolved and the solution is clear.

  • Visually inspect the solution for any particulates. If present, filter it through a 0.22 µm sterile syringe filter.[3]

  • Draw the solution into a sterile syringe with a 27-gauge needle.

  • Properly restrain the mouse to expose the abdomen.

  • Cleanse the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently pull back the plunger to ensure no fluid is aspirated, which would indicate improper needle placement.

  • Slowly and steadily inject the cystamine solution. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).[1][3]

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for at least 15-30 minutes post-injection.[1]

  • Discard any unused solution. Do not store for later use.[3]

Protocol 2: Assessment of Motor Coordination using the Rotarod Test in a Mouse Model of Neurodegeneration

Apparatus:

  • Accelerating rotarod apparatus

Procedure:

  • Acclimation/Training: For 2-3 consecutive days before the baseline measurement, train the mice on the rotarod. Place each mouse on the stationary rod for 1 minute. Then, conduct 3-4 trials per day where the rod starts at a low speed (e.g., 4 RPM) and accelerates to a high speed (e.g., 40 RPM) over a 5-minute period.[8]

  • Baseline Measurement: After the training period, record the latency to fall for each mouse over several trials. This will serve as the baseline motor performance.

  • Cystamine Administration: Begin the cystamine treatment regimen as determined by your experimental design (e.g., daily IP injections).

  • Post-Treatment Testing: At selected time points during and after the treatment period, repeat the rotarod test as described in the training phase. Record the latency to fall for each animal.

  • Data Analysis: Compare the latency to fall between the cystamine-treated group and a vehicle-treated control group to assess the effect of the treatment on motor coordination.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis prep_sol Prepare Fresh Cystamine Solution (e.g., 10 mg/mL in sterile PBS) filter_sol Sterile Filter (0.22 µm) prep_sol->filter_sol administer Administer Cystamine (e.g., 112 mg/kg, IP, Daily) filter_sol->administer animal_model Select Animal Model (e.g., R6/2 Mouse Model of HD) animal_model->administer behavioral Behavioral Testing (e.g., Rotarod Test) administer->behavioral biochem Biochemical Analysis (e.g., Transglutaminase Activity) administer->biochem histology Neuropathological Analysis (e.g., Immunohistochemistry) administer->histology analyze Compare Treated vs. Control Groups (Survival, Motor Performance, Pathology) behavioral->analyze biochem->analyze histology->analyze

In vivo experimental workflow for testing cystamine efficacy.

signaling_pathway cluster_cystamine Cystamine Administration cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes cystamine Cystamine (this compound) cysteamine Cysteamine (Active Form) cystamine->cysteamine Reduction in vivo tg2 Transglutaminase 2 (TG2) cysteamine->tg2 Inhibits bdnf Increased BDNF Signaling cysteamine->bdnf antioxidant Antioxidant Effects (e.g., Increased Cysteine) cysteamine->antioxidant protein_agg Decreased Protein Aggregation tg2->protein_agg Contributes to neuroprotection Neuroprotection bdnf->neuroprotection antioxidant->neuroprotection

Proposed mechanisms of neuroprotection by cystamine.

References

Technical Support Center: 2,2'-Disulfanediyldiethanamine Sulfate (Cystamine Sulfate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,2'-Disulfanediyldiethanamine sulfate (commonly known as cystamine sulfate). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data-driven recommendations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving cystamine sulfate and its active form, cysteamine.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results in cell culture. [1]Oxidation of the compound in the culture medium. Cystamine is the oxidized form of cysteamine, but the stability of both can be a concern in solution.[1][2]• Prepare fresh solutions immediately before each experiment.[1] • Avoid storing diluted solutions in culture medium for extended periods.[1] • Consider replenishing the media with fresh compound for longer experiments.[2]
Degradation of stock solutions. [3]• Prepare fresh stock solutions regularly. Aqueous solutions should not be stored for more than a day.[1][3] • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Inappropriate pH of the solution. The oxidation of the active thiol group is highly pH-dependent, with alkaline conditions accelerating degradation.[5][6]• Maintain a slightly acidic pH (e.g., 4.2) for aqueous solutions to enhance stability.[1][6]
Stock solution loses potency over time, even when frozen. [1]Repeated freeze-thaw cycles. This can introduce oxygen and moisture, accelerating oxidation.[1][4]• Aliquot stock solutions into single-use volumes.[1]
Inadequate storage conditions. [1]• Store stock solutions in tightly sealed, light-protected containers (amber vials are recommended).[1][3] • Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.[1]
Solvent purity. The presence of metal ions in lower-grade water can catalyze oxidation.[1][5]• Use high-purity, deoxygenated water or buffer for preparing aqueous solutions.[1] • Add a chelating agent, such as EDTA, to the stock solution to sequester catalytic metal ions.[1][5][6]
Poor or inconsistent solubility in aqueous buffers. [3]Hygroscopic nature of the powder. The compound can absorb moisture, which affects its effective concentration and solubility.[3]• Store the powder in a desiccator and handle it in a low-humidity environment.[3]
Degradation of the powder. A significant color change may indicate degradation.[3]• Cystamine dihydrochloride should be a white to off-white powder.[3] If a noticeable color change is observed, it is best to use a fresh vial.[3]
Precipitate forms in the stock solution upon storage. [3]Solvent evaporation or supersaturation. • Ensure vials are properly sealed.[3] • Gently warm the solution to attempt redissolution. If this fails, prepare a new, less concentrated solution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability when using this compound in aqueous solutions? A1: The primary cause of instability is the susceptibility of the related thiol, cysteamine, to oxidation.[6] Cystamine is the oxidized disulfide dimer of cysteamine. In many biological applications, cystamine acts as a prodrug that is reduced to two molecules of cysteamine intracellularly.[7][8] Cysteamine's reactive thiol (-SH) group is prone to rapid oxidation, especially in the presence of oxygen and at alkaline pH, converting it back to cystamine.[1][5][6] This can lead to a loss of potency and experimental variability.

Q2: What factors accelerate the degradation of cystamine/cysteamine in solution? A2: The degradation is primarily accelerated by four factors:

  • Presence of Oxygen: Oxygen is a key factor in the oxidation of the thiol groups.[6]

  • pH of the Solution: Alkaline conditions (higher pH) promote the formation of the more reactive thiolate anion, which accelerates oxidation.[5][6] Acidic conditions (e.g., pH 4.2) significantly decrease the rate of degradation.[1][6]

  • Presence of Metal Ions: Transition metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation process.[5][6]

  • Temperature: Higher temperatures increase the rate of degradation.[5][6][9]

Q3: Is cystamine sulfate stable in cell culture media? A3: Cystamine and its reduced form, cysteamine, are susceptible to rapid oxidation in aqueous solutions like cell culture media.[2] This can affect its activity and lead to inconsistent results. For this reason, it is best practice to add the compound to the cells immediately after dilution in the media.[2] For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.[1]

Q4: Can I use cystamine as a disulfide-reducing agent? A4: Cystamine itself is a disulfide. It is the oxidized form of cysteamine. To act as a reducing agent, it must first be reduced to cysteamine, which contains the active thiol groups. In many cellular contexts, this reduction occurs intracellularly. For in vitro applications requiring a reducing agent, it is more direct to use a thiol-containing compound like cysteamine, DTT, or TCEP.

Q5: What are the key applications of cystamine in drug development? A5: Cystamine has several important applications. It is used as a prodrug for cysteamine in the treatment of the lysosomal storage disorder cystinosis.[7] It also functions as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in neurodegenerative diseases like Huntington's disease.[4][7][10] Furthermore, its disulfide bond is exploited in the design of "smart" drug delivery systems, such as redox-responsive nanoparticles that release their payload in the high-glutathione environment of tumor cells.[11][12]

Quantitative Data Summary

Table 1: Effect of pH and Temperature on Cysteamine Stability in Aqueous Solution

pHStorage TemperatureRemaining Cysteamine (%) after 24 weeks
4.2+4°C95.9 ± 3.0
4.2+25°C90.7 ± 0.7
7.4+4°CSignificantly lower than at pH 4.2
7.4+25°CRapid degradation
Data adapted from a study on cysteamine eye drops, demonstrating the crucial role of acidic pH in maintaining stability.[1]

Table 2: Recommended Storage Conditions for Cystamine Dihydrochloride

FormSolventStorage TemperatureRecommended Duration
Powder--20°C≥ 4 years[3]
Stock SolutionDMSO-80°CUp to 1 year[3][4][13]
Stock SolutionDMSO-20°CUp to 1 month[3][4][13]
Stock SolutionAqueous Buffer2-8°CNot recommended (use within one day)[1][3][13]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Cystamine Stock Solution

This protocol outlines the preparation of a cystamine dihydrochloride stock solution with enhanced stability for general use in biological experiments.[1]

Materials:

  • Cystamine dihydrochloride powder

  • High-purity, deoxygenated sterile water or buffer (e.g., PBS)

  • EDTA (Ethylenediaminetetraacetic acid), disodium salt

  • Sterile, amber glass vial with a septum-sealed cap

  • Nitrogen or Argon gas source

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of cystamine dihydrochloride powder.

  • Dissolve the powder in the deoxygenated water to the desired final concentration (e.g., 10 mg/mL).

  • Add EDTA to a final concentration of 0.1 mM to chelate any contaminating metal ions.[1]

  • Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing, which can introduce oxygen.

  • Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes.[1]

  • Immediately seal the vial tightly with the septum cap.

  • For long-term storage, aliquot into single-use vials, purge with inert gas, and store at -20°C or below. For aqueous solutions, it is not recommended to store for more than one day.[1][3]

Protocol 2: Preparation of Cystamine for Cell Culture Applications

This protocol provides a step-by-step guide for preparing a cystamine solution for direct addition to cell culture medium.[1]

Materials:

  • Stabilized cystamine dihydrochloride stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile serological pipettes and tubes

Procedure:

  • Thaw a single-use aliquot of the stabilized cystamine stock solution at room temperature.

  • Immediately before adding to your cells, dilute the stock solution to the final desired working concentration using the pre-warmed complete cell culture medium.

  • Perform the dilution in a sterile tube and gently mix by inverting the tube.

  • Add the final diluted cystamine solution to your cell culture plates.

  • To minimize oxidation in the culture, ensure a controlled atmosphere in the incubator (e.g., 5% CO₂).[1]

Visualizations

G Troubleshooting Workflow for Cystamine Solution Instability start Inconsistent Experimental Results check_solution Check Solution Preparation & Storage start->check_solution fresh_prep Was the solution prepared fresh? check_solution->fresh_prep storage_cond How was it stored? fresh_prep->storage_cond YES sol_yes Prepare Fresh Solution Immediately Before Use fresh_prep->sol_yes NO inert_gas Stored under inert gas? storage_cond->inert_gas end_node Optimized Protocol Should Yield Consistent Results sol_yes->end_node sol_no YES sol_improper NO use_inert Purge Headspace with N2 or Ar inert_gas->use_inert NO aliquot Aliquoted to avoid freeze-thaw? inert_gas->aliquot YES use_inert->aliquot inert_yes YES inert_no NO use_aliquots Aliquot into Single-Use Volumes aliquot->use_aliquots NO check_reagents Check Reagents & pH aliquot->check_reagents YES use_aliquots->check_reagents aliquot_yes YES aliquot_no NO ph_check Is pH acidic (e.g., ~4.2)? check_reagents->ph_check adjust_ph Adjust to Acidic pH with Buffer ph_check->adjust_ph NO chelate Was a chelating agent used? ph_check->chelate YES adjust_ph->chelate ph_yes YES ph_no NO add_edta Add EDTA to Chelate Metal Ions chelate->add_edta NO chelate->end_node YES add_edta->end_node chelate_yes YES chelate_no NO G Mechanism of Action: Cystamine in Cystinosis Treatment cluster_cell Cell cluster_lysosome Lysosome cystine Cystine Crystal Accumulation reaction Cysteamine + Cystine -> Cysteine-Cysteamine Mixed Disulfide cystine->reaction transporter Lysine Transporter reaction->transporter exit_lysosome Efflux from Lysosome transporter->exit_lysosome cystamine_entry Cystamine (Prodrug) reduction Intracellular Reduction (e.g., by GSH) cystamine_entry->reduction cysteamine 2x Cysteamine (Active Drug) reduction->cysteamine cysteamine->reaction Enters Lysosome depletion Depletion of Lysosomal Cystine exit_lysosome->depletion G Redox-Responsive Drug Delivery Using Cystamine cluster_systemic Systemic Circulation (Low GSH) cluster_tumor Tumor Microenvironment (High GSH) nanoparticle_stable Stable Nanoparticle (Drug Encapsulated) Cystamine Crosslinker Intact targeting Targeted Accumulation at Tumor Site (EPR Effect) nanoparticle_stable->targeting nanoparticle_unstable Nanoparticle Internalized by Tumor Cell disulfide_cleavage Disulfide Bond Cleavage by High Intracellular GSH nanoparticle_unstable->disulfide_cleavage drug_release Drug Release disulfide_cleavage->drug_release targeting->nanoparticle_unstable

References

Technical Support Center: Improving Protein Crosslinking Efficiency with Cystamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting support for protein crosslinking experiments using cystamine sulfate. Here you will find detailed FAQs and troubleshooting guides to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protein crosslinking with cystamine sulfate?

A1: Cystamine sulfate itself is not the reactive species. The process is a two-step thiol-disulfide exchange reaction. First, the disulfide bond in cystamine is reduced to form two molecules of cysteamine, a reactive aminothiol. This reduction is often carried out by a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), or it can be facilitated by intracellular reducing agents like glutathione in in vivo studies.[1][2] Subsequently, the cysteamine participates in a disulfide exchange with accessible sulfhydryl groups (-SH) on the cysteine residues of a protein, forming a mixed disulfide bond.[1] This process is known as cysteaminylation. If two protein subunits in close proximity each have an accessible cysteine that reacts with cysteamine derived from the same original cystamine molecule, a crosslink is formed.

Q2: What are the critical parameters to consider for optimizing cystamine sulfate crosslinking efficiency?

A2: Several factors are crucial for successful crosslinking with cystamine sulfate:

  • Efficient Reduction of Cystamine: The conversion of cystamine to its active cysteamine form is paramount. This requires appropriate concentrations of a reducing agent and optimal buffer conditions.

  • Protein Concentration: Higher protein concentrations (e.g., 1-10 mg/mL) can increase the likelihood of intermolecular crosslinking.[3]

  • Molar Ratio of Cystamine to Protein: The optimal molar ratio is system-dependent and should be determined empirically through titration experiments.[4]

  • Reaction Buffer: The pH and composition of the buffer are critical. A pH between 6.5 and 7.5 is ideal for the maleimide reaction with sulfhydryls, a similar chemistry to the thiol-disulfide exchange in this case.[3] Importantly, avoid buffers containing primary amines, such as Tris, as they can compete with the target protein.[5][6] Phosphate-buffered saline (PBS) or HEPES are often suitable alternatives.[7]

  • Incubation Time and Temperature: These parameters should be optimized to balance crosslinking efficiency with potential protein degradation or aggregation. Shorter incubation times or lower temperatures (e.g., 4°C) can help control the reaction.[3]

Q3: How can I analyze the efficiency of my crosslinking reaction?

A3: Several techniques can be used to assess the extent of crosslinking:

  • SDS-PAGE: This is the most common method to visualize the formation of higher molecular weight species, which indicate crosslinked protein complexes.[8]

  • Mass Spectrometry: This technique can identify the specific crosslinked residues and provide detailed information about the structure of the crosslinked proteins.[8]

  • Western Blotting: If you have antibodies specific to your proteins of interest, Western blotting can be used to detect the crosslinked complexes.[8]

  • Gel Filtration Chromatography: This method separates proteins based on their size and can be used to isolate and quantify the crosslinked complexes.[8]

Troubleshooting Guide

Issue 1: Low or No Crosslinking Efficiency

Q: I am observing very little or no crosslinked product in my experiment. What are the potential causes and how can I improve the efficiency?

A: Low crosslinking efficiency is a common problem that can arise from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting Steps
Inefficient Reduction of Cystamine Ensure your reducing agent (e.g., DTT, TCEP) is fresh and active. Optimize the concentration of the reducing agent. Note that excess reducing agent may interfere with the subsequent crosslinking step by reducing disulfide bonds within the protein necessary for its structure. Consider a two-step process where the protein is added after the initial reduction of cystamine.
Inaccessible Cysteine Residues The sulfhydryl groups on your protein may be buried within the protein structure or already oxidized, forming disulfide bonds. Consider adding a mild reducing agent to your protein solution prior to the addition of activated cystamine to ensure free sulfhydryl groups are available. Be cautious, as this may disrupt essential disulfide bonds for protein structure and function.[2]
Suboptimal Buffer Conditions Ensure the pH of your reaction buffer is within the optimal range (typically pH 6.5-7.5 for thiol reactions).[3] Verify that your buffer does not contain interfering substances like primary amines (e.g., Tris).[6]
Insufficient Cystamine Concentration The molar excess of cystamine to protein may be too low. Perform a titration experiment with a range of cystamine concentrations to determine the optimal ratio for your specific protein.
Low Protein Concentration Low protein concentrations decrease the probability of intermolecular crosslinking. If possible, increase the concentration of your protein.[3]
Short Incubation Time The reaction may not have had enough time to proceed to completion. Try extending the incubation time or performing a time-course experiment to find the optimal duration.

Issue 2: Protein Aggregation or Precipitation

Q: My protein is aggregating or precipitating upon addition of cystamine sulfate. What can I do to prevent this?

A: Protein aggregation is a sign that the crosslinking reaction is either too aggressive or that the modification is altering the protein's solubility.

Potential Cause Troubleshooting Steps
Excessive Crosslinking The concentration of cystamine is likely too high, leading to extensive, uncontrolled crosslinking and the formation of large, insoluble aggregates.[7] Reduce the molar ratio of cystamine to protein. A titration experiment is highly recommended to find the optimal concentration that maximizes crosslinking without causing precipitation.[7]
High Protein Concentration Very high protein concentrations can favor the formation of large intermolecular aggregates.[7] Try reducing the protein concentration.
Protein Instability The chemical modification itself might be destabilizing your protein, causing it to unfold and aggregate.[7] Try performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially maintain protein stability.[3] You can also consider adding stabilizing agents to your buffer, such as arginine or glutamate, which can increase protein solubility.[7]
Incorrect Buffer pH If the buffer pH is close to the isoelectric point (pI) of your protein, its solubility will be at its minimum.[7] Ensure your buffer pH is at least one unit away from your protein's pI.

Experimental Protocols

Protocol 1: General Protein Crosslinking with Cystamine Sulfate

This protocol provides a general framework for crosslinking proteins in solution using cystamine sulfate. Optimization of concentrations, incubation times, and temperature is recommended for each specific system.

Materials:

  • Protein of interest (in a suitable buffer like PBS or HEPES, pH 7.0-7.5)

  • Cystamine dihydrochloride or cystamine sulfate

  • Reducing agent (e.g., DTT or TCEP)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of your protein in an appropriate amine-free buffer (e.g., 1-5 mg/mL in PBS).

    • Prepare a fresh stock solution of cystamine sulfate (e.g., 100 mM in water).

    • Prepare a fresh stock solution of your reducing agent (e.g., 500 mM DTT in water).

    • Prepare a fresh stock solution of your quenching reagent (e.g., 1 M L-cysteine in water).

  • Reduction of Cystamine (Activation):

    • In a separate tube, combine the cystamine sulfate and reducing agent. A molar ratio of 1:2 (cystamine:DTT) is a good starting point. Incubate at room temperature for 30 minutes to allow for the reduction of cystamine to cysteamine.

  • Crosslinking Reaction:

    • Add the activated cystamine (cysteamine) solution to your protein solution. The final concentration of cysteamine should be in the range of 1-10 mM. It is recommended to perform a titration to find the optimal concentration.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Alternatively, the reaction can be performed at 4°C overnight.

  • Quenching:

    • Stop the reaction by adding a 2 to 5-fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted cysteamine.[8] Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess cystamine, reducing agent, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[8]

  • Analysis:

    • Analyze the crosslinked product using SDS-PAGE to observe the formation of higher molecular weight bands. Further characterization can be performed using mass spectrometry or Western blotting.[8]

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Solution Protein Solution (Amine-free buffer) Crosslinking Crosslinking: Thiol-Disulfide Exchange Protein_Solution->Crosslinking Cystamine_Stock Cystamine Sulfate Stock Solution Activation Activation: Cystamine Reduction to Cysteamine Cystamine_Stock->Activation Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Activation Activation->Crosslinking Quenching Quenching (e.g., L-cysteine) Crosslinking->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for protein crosslinking with cystamine sulfate.

Troubleshooting_Low_Efficiency Start Low/No Crosslinking Check_Reduction Is Cystamine Reduction Efficient? Start->Check_Reduction Check_Cysteines Are Cysteine -SH Groups Available? Check_Reduction->Check_Cysteines Yes Optimize_Reduction Optimize Reducing Agent Concentration & Time Check_Reduction->Optimize_Reduction No Check_Buffer Is Buffer pH & Composition Optimal? Check_Cysteines->Check_Buffer Yes Mild_Reduction Consider Mild Reduction of Protein Check_Cysteines->Mild_Reduction No Check_Concentration Is Cystamine/Protein Concentration Sufficient? Check_Buffer->Check_Concentration Yes Adjust_Buffer Use Amine-Free Buffer (e.g., PBS, HEPES) Adjust pH to 6.5-7.5 Check_Buffer->Adjust_Buffer No Optimize_Conditions Optimize Incubation Time/Temperature Check_Concentration->Optimize_Conditions Yes Titrate_Concentration Titrate Cystamine Concentration; Increase Protein Conc. Check_Concentration->Titrate_Concentration No

Caption: Troubleshooting logic for low crosslinking efficiency.

References

stability testing of 2,2'-Disulfanediyldiethanamine sulfate under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2,2'-Disulfanediyldiethanamine Sulfate

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound (cystamine sulfate) under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is the reduction of the disulfide bond, leading to the formation of its reduced form, 2,2'-diaminodiethyl disulfide (cysteamine). This process is influenced by several factors, including pH, temperature, the presence of oxygen, and exposure to light.[1] Cysteamine is highly reactive and can be readily oxidized back to cystamine or to other degradation products.[2][3][4]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is pH-dependent. Alkaline conditions (higher pH) tend to accelerate the degradation process.[1][3] For enhanced stability, it is advisable to maintain a slightly acidic to neutral pH.[1] The oxidation of the reduced form, cysteamine, is also faster at a pH of 7.4 compared to a more acidic pH of 4.2 due to the presence of more reactive ionized thiol groups.[3]

Q3: What is the effect of temperature on the stability of the solution?

A3: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound.[3][5] For optimal stability, it is highly recommended to store aqueous solutions at refrigerated temperatures (2-8°C).[1] For long-term storage of the solid compound, a temperature of -20°C is recommended.[1][6]

Q4: Is it necessary to protect solutions of this compound from light?

A4: Yes, exposure to light, particularly UV light, can contribute to the degradation of this compound. It is recommended to store solutions in amber vials or otherwise protect them from light.[1]

Q5: How can I monitor the degradation of my this compound sample?

A5: The most common method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the simultaneous quantification of 2,2'-Disulfanediyldiethanamine and its primary degradation product, cysteamine.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the aqueous solution upon storage. - The concentration may exceed its solubility at the storage temperature.- The pH of the solution may have shifted, affecting solubility.- Gently warm the solution to redissolve the precipitate. If it persists, consider preparing a more dilute solution.[1]- Check and adjust the pH of the solution to a slightly acidic or neutral range.[1]
The solution develops a noticeable odor. - Degradation can lead to the formation of volatile sulfur-containing compounds.- This is an indicator of significant degradation. The solution should be discarded and a fresh solution prepared using stabilization techniques.[1]
Inconsistent experimental results using the same solution. - The solution may be degrading over the course of the experiment, leading to a decrease in the effective concentration.- Prepare fresh solutions for each experiment or use a freshly prepared stock solution for a limited time.[1]- Implement stabilization methods such as the addition of antioxidants and purging with an inert gas.[1]
Discoloration of the solution is observed. - Oxidation and formation of degradation byproducts can lead to a change in the solution's appearance.- Discard the discolored solution as it indicates degradation. Prepare a fresh, stabilized solution.[1]
Unexpected loss of potency in the solution. - Degradation to cysteamine due to reducing conditions or thiol-disulfide exchange.- Analyze the sample using a validated stability-indicating HPLC method to quantify both cystamine and cysteamine.[5]- Prepare fresh solutions before use and consider de-gassing solvents to minimize oxidative degradation of the resulting cysteamine.[5]

Data Presentation

Table 1: Effect of pH and Temperature on the Stability of Cysteamine (the reduced form of Cystamine)

pHStorage Temperature (°C)Remaining Cysteamine (%) after 24 weeks
4.2+495.9 ± 3.0
4.2+2590.7 ± 0.7
7.4+4Significantly lower than at pH 4.2
7.4+25Rapid degradation
Data adapted from a study on cysteamine eye drops, demonstrating the crucial role of acidic pH in maintaining stability.[2]

Table 2: Stability of Cysteamine Ophthalmic Solution Over 52 Weeks

Storage ConditionRemaining Cysteamine (%) after 1 weekRemaining Cysteamine (%) after 52 weeks
Refrigerator (+4°C)61.6 ± 2.022.9 ± 1.9
Freezer (-20°C)85.1 ± 0.985.7 ± 2.5
This data highlights that storage at -20°C significantly improves the stability of cysteamine solutions compared to refrigeration at +4°C.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare an aqueous stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • High-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas stream)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber glass vials with septum caps

  • Chelating agent (e.g., Disodium edetate - EDTA) (optional)

  • Antioxidant (e.g., ascorbic acid) (optional)

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile amber vial.

  • Add the deoxygenated high-purity water to the powder to achieve the desired final concentration.

  • Gently swirl the container until the powder is completely dissolved. Avoid vigorous shaking to minimize the reintroduction of oxygen.

  • (Optional) For enhanced stability, add a chelating agent like EDTA to a final concentration of 0.1 mM to sequester any contaminating metal ions.[2]

  • (Optional) To further inhibit oxidation, an antioxidant such as ascorbic acid can be added at a final concentration of 0.01-0.1%.[1]

  • Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes.

  • Immediately seal the vial tightly with the septum cap.

  • For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot into single-use vials, purge with inert gas, and store at -20°C or below.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Stabilized stock solution of this compound (from Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • HPLC system for analysis

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60°C). At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.[1]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature and analyze samples at various time points by HPLC.[1]

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. Analyze samples by HPLC at different time points to assess thermal stability.[1]

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples by HPLC at various time points.[1]

Mandatory Visualization

A 2,2'-Disulfanediyldiethanamine (Cystamine) B 2,2'-Diaminodiethyl disulfide (Cysteamine) A->B Reduction B->A Oxidation C Further Oxidation Products B->C Oxidation

Caption: Primary degradation pathway of 2,2'-Disulfanediyldiethanamine.

cluster_prep Solution Preparation cluster_storage Stress Conditions cluster_analysis Analysis A Prepare Solution (Deoxygenated Water, Inert Gas) B Vary pH (Acidic, Neutral, Basic) A->B C Vary Temperature (Refrigerated, Room Temp, Elevated) A->C D Expose to Light A->D E Sample at Time Points B->E C->E D->E F Analyze via HPLC E->F G Quantify Degradation F->G

Caption: Experimental workflow for stability testing.

References

overcoming challenges in the synthesis of cystamine-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common challenges in the synthesis of cystamine-based polymers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of cystamine-based polymers?

A1: The primary challenges include premature oxidation of thiol groups, controlling the molecular weight and polydispersity of the polymer, ensuring complete reaction and high yield, and managing the solubility of both the monomers and the final polymer. Side reactions and purification of the final product can also be problematic.

Q2: Why is oxidation a significant concern, and how can it be minimized?

A2: Cysteamine, the reduced form of cystamine, contains a reactive thiol group that is susceptible to oxidation, especially in the presence of oxygen at neutral or alkaline pH, which can lead to unintended disulfide bond formation and affect polymerization control.[1][2] To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), use deoxygenated solvents, and consider adding chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[3]

Q3: How can I control the molecular weight of my cystamine-based polymer?

A3: In step-growth polymerization, the molecular weight can be controlled by adjusting the stoichiometry of the monomers, the reaction time, and the temperature.[4][5] The use of a monofunctional monomer can also be employed to cap the polymer chains and limit molecular weight growth.[5] For ring-opening polymerization of cystine-derived macrocycles, the monomer-to-initiator ratio is a key factor.[6]

Q4: What are the key differences between linear and cross-linked cystamine-based polymers?

A4: Linear cystamine-based polymers are typically soluble in certain solvents, while cross-linked polymers form insoluble hydrogels or networks.[7][8] The choice between them depends on the application. Linear polymers are often used for drug delivery systems where the polymer itself is the carrier, while cross-linked polymers are used to form hydrogels for controlled release or as scaffolds in tissue engineering.[7][9] Cross-linked polymers generally exhibit lower solubility and slower degradation rates compared to their linear counterparts.[7]

Q5: What purification methods are most effective for cystamine-based polymers?

A5: The choice of purification method depends on the polymer's properties. For soluble polymers, re-precipitation is a common technique, where the polymer is dissolved in a good solvent and then precipitated by adding a non-solvent.[] Dialysis is effective for removing small molecule impurities from water-soluble polymers.[][11] For insoluble, cross-linked polymers, extensive washing with suitable solvents is necessary to remove unreacted monomers and other impurities.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) References
Low Polymer Yield Incomplete reaction; incorrect stoichiometry of reactants.Ensure accurate measurement of monomers. Increase reaction time or temperature as appropriate for the specific polymerization method.[4][7]
Loss of product during purification (e.g., washing or filtration).Use minimal amounts of solvent for washing. Ensure the chosen non-solvent for precipitation effectively induces polymer precipitation.[][12]
Side reactions consuming monomers.Optimize reaction conditions (pH, temperature) to favor the desired polymerization reaction. Use of NaOH in Schotten-Baumann reactions can trap HCl side product, preventing salt formation with cystamine and improving yield.[7]
Poor Polymer Solubility High molecular weight or extensive cross-linking.For linear polymers, adjust monomer stoichiometry or reaction time to target a lower molecular weight. For cross-linked polymers, this is an expected property.[7][13][14]
Strong intermolecular forces.Test a range of solvents to find a suitable one. For polyamides, polar aprotic solvents like DMSO may be effective.[8]
Product Fails to Precipitate/Crystallize During Purification The solution is not sufficiently supersaturated.Add more of the precipitating solvent (non-solvent). Try scratching the inside of the container with a glass rod to induce nucleation.[12]
Presence of impurities inhibiting crystallization.Perform additional purification steps, such as pre-washing or extraction, before attempting precipitation.[12]
Inconsistent Results in Redox-Responsive Experiments Premature cleavage of disulfide bonds.Ensure that the experimental conditions (e.g., buffers, media) do not contain reducing agents unless intended for the experiment.[8][9]
Incomplete cleavage of disulfide bonds in the presence of a reducing agent.Increase the concentration of the reducing agent (e.g., glutathione, dithiothreitol) or the incubation time. Ensure the polymer is adequately swollen to allow access of the reducing agent to the disulfide bonds.[9]

Quantitative Data Summary

Table 1: Synthesis and Properties of Linear vs. Cross-linked Cystamine-Based Polymers

Polymer TypeMonomersReaction ConditionsTypical YieldKey CharacteristicsReference
Linear (LP2) Cystamine dihydrochloride, Adipoyl chlorideSchotten-Baumann reaction, reflux at 38°C for 16 hours~70-80%White precipitate, soluble in some organic solvents, forms less porous structures compared to LP1.[7]
Cross-linked (BP) Cystamine dihydrochloride, Trimesoyl chlorideInterfacial polymerization, stirred for 5 hours at room temperature~80-90%White precipitate, insoluble in common solvents, forms a hydrogel network.[7]

Table 2: Purity of Cystamine Dihydrochloride After Recrystallization

Purification MethodSolvent SystemReported PurityAnalytical Method for Purity AssessmentReference
RecrystallizationWater/Ethanol>99%HPLC, IR Spectroscopy[12]
Reduction with Dithiothreitol followed by precipitationWater/Isopropanol or Water/ButanolResidual cystamine <0.2%HPLC[15][16]

Experimental Protocols

Protocol 1: Synthesis of a Linear Cystamine-Based Polyamide (LP2)

This protocol is adapted from the Schotten-Baumann reaction method.[7]

Materials:

  • Cystamine dihydrochloride (1.126 g, 0.005 mol)

  • Sodium hydroxide (NaOH) solution (0.4 g in 50 mL of water, 0.2 M)

  • Adipoyl chloride (1.144 mL, 0.005 mol)

  • Dichloromethane (DCM) (25 mL)

  • Distilled water

Procedure:

  • Dissolve cystamine dihydrochloride in the NaOH solution with constant stirring in a beaker.

  • In a separate beaker, dissolve adipoyl chloride in DCM.

  • Add the adipoyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring.

  • Reflux the resulting mixture at 38°C for 16 hours. A white precipitate will form.

  • Filter the precipitate and wash it thoroughly with distilled water and then with DCM.

  • Dry the resulting polymer in vacuo over silica gel.

Protocol 2: Synthesis of a Cross-linked Cystamine-Based Polymer (BP)

This protocol describes the synthesis of a cross-linked polymer suitable for forming hydrogels.[7]

Materials:

  • Cystamine dihydrochloride (0.677 g, 0.003 mol)

  • Sodium hydroxide (NaOH) solution (0.2 M, 50 mL)

  • Trimesoyl chloride (0.265 g, 0.001 mol)

  • Dichloromethane (DCM) (25 mL)

  • Distilled water

Procedure:

  • Dissolve cystamine dihydrochloride in the 0.2 M NaOH solution in a beaker.

  • Prepare a solution of trimesoyl chloride in DCM.

  • Add the trimesoyl chloride solution dropwise into the cystamine dihydrochloride solution while stirring.

  • Continue stirring the reaction for 5 hours.

  • Filter the resulting precipitate.

  • Wash the precipitate with distilled water and DCM.

  • Dry the polymer in vacuo over silica gel.

Protocol 3: Characterization - Swelling Studies of Hydrogels

This protocol is used to determine the swelling behavior of cross-linked cystamine-based polymers.[9]

Procedure:

  • Weigh a dry sample of the hydrogel (Wd).

  • Immerse the sample in a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

Visualizations

experimental_workflow start Start: Prepare Monomer Solutions (e.g., Cystamine dihydrochloride in NaOH) polymerization Polymerization Reaction (e.g., add acyl chloride solution dropwise) start->polymerization stirring Stirring / Reflux (e.g., 5-16 hours) polymerization->stirring isolation Isolate Polymer (Filtration) stirring->isolation washing Wash Polymer (with Water and DCM) isolation->washing drying Dry Polymer (in vacuo) washing->drying characterization Characterization (FTIR, Swelling Studies, etc.) drying->characterization end End: Purified Polymer characterization->end

Caption: General workflow for the synthesis of cystamine-based polymers.

troubleshooting_workflow start Problem Encountered During Synthesis low_yield Low Polymer Yield? start->low_yield solubility_issue Poor Polymer Solubility? low_yield->solubility_issue No check_stoichiometry Verify Monomer Stoichiometry and Reaction Time/Temp low_yield->check_stoichiometry Yes adjust_mw Adjust Synthesis to Target Lower Molecular Weight solubility_issue->adjust_mw Yes optimize_purification Optimize Purification: Minimize wash solvent volume check_stoichiometry->optimize_purification check_side_reactions Check for Side Reactions: Adjust pH, use inert atmosphere optimize_purification->check_side_reactions solvent_screen Perform Solvent Screening (e.g., DMSO, DMF) adjust_mw->solvent_screen

Caption: Troubleshooting decision tree for common synthesis issues.

drug_release_pathway hydrogel Drug-Loaded Hydrogel with Disulfide Cross-links (-S-S-) cleavage Disulfide Bond Cleavage hydrogel->cleavage exposed to reducing_env Reducing Environment (e.g., High Glutathione in cells) reducing_env->cleavage degradation Hydrogel Degradation / Swelling cleavage->degradation drug_release Drug Release degradation->drug_release

Caption: Redox-responsive drug release mechanism from a cystamine-based hydrogel.

References

Technical Support Center: Analysis of 2,2'-Disulfanediyldiethanamine Sulfate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting and quantifying the degradation products of 2,2'-Disulfanediyldiethanamine sulfate, also known as cystamine disulfate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of this compound in a reductive environment involves the cleavage of the disulfide bond to yield two molecules of its reduced form, 2-aminoethanethiol, commonly known as cysteamine. Conversely, cysteamine is susceptible to oxidation, readily converting back to cystamine. This equilibrium is a critical consideration in experimental design and analysis. Further degradation of cysteamine can occur, leading to the formation of hypotaurine and subsequently taurine.

Q2: What factors influence the degradation of this compound and the stability of its solutions?

A2: The stability of this compound and its primary degradation product, cysteamine, is influenced by several factors:

  • pH: Cysteamine oxidation is significantly faster at neutral or alkaline pH due to the presence of the more reactive thiolate anion. Acidic conditions (e.g., pH 4.2) enhance the stability of cysteamine solutions.

  • Presence of Oxygen: Oxygen is a major factor in the oxidative degradation of cysteamine to cystamine.[1][2] Preparing solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, solutions should be stored at low temperatures, such as 2-8°C for short-term and -20°C for long-term storage.

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of cysteamine. The addition of a chelating agent like EDTA can sequester these ions and improve stability.

Q3: Which analytical methods are most suitable for detecting and quantifying the degradation products?

A3: The most commonly employed and robust method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for identification, but often requires derivatization of the analytes. Spectrophotometric methods can also be adapted for quantification, typically by reacting the thiol group of cysteamine with a chromogenic reagent.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible analytical results Degradation of standard or sample solutions.Prepare fresh solutions before each experiment. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light. Use deoxygenated solvents and purge with an inert gas. Add a chelating agent (e.g., EDTA) to stock solutions.
Poor peak shape or resolution in HPLC analysis Inadequate separation of cysteamine and cystamine.Optimize the mobile phase composition. The use of an ion-pairing agent, such as sodium 1-heptanesulfonate, can significantly improve the retention and peak shape of these polar compounds on a C18 column. Adjusting the pH of the mobile phase can also enhance separation.
Low recovery of analytes Adsorption of analytes to sample vials or instrument components. Oxidation of cysteamine during sample preparation.Use silanized glass vials. Ensure all sample preparation steps are performed quickly and at low temperatures to minimize oxidation.
Appearance of unexpected peaks in the chromatogram Formation of secondary degradation products or interaction with excipients.Use a mass spectrometer (LC-MS or GC-MS) to identify the unknown peaks. Perform forced degradation studies to systematically identify potential degradation products under various stress conditions.
No detection of analytes in GC-MS Poor volatility or thermal degradation of the analytes.Derivatize the sample to increase volatility and thermal stability. Common derivatization agents for amines and thiols include silylating agents (e.g., BSTFA) or acylating agents.

Quantitative Data on Stability

The stability of cysteamine, the primary degradation product, is a key indicator of the overall stability of the system. The following tables summarize the stability of cysteamine under various conditions.

Table 1: Effect of pH and Temperature on Cysteamine Stability

pHTemperature (°C)StabilityReference
4.225Increased stability[3]
7.425Rapid oxidation[3]
Any-20High stability[3]
Any4Moderate stability[3]
Any25Lower stability[3]

Table 2: Degradation of Cysteamine in Aqueous Solutions

ConcentrationConditionsDegradation RateReference
0.1 mg/mLPhosphate buffer saline (PBS)126 µg/h[3]
4.4 mg/mLNot specified132 µg/h[3]
0.1 mg/mLPBS with Vitamin C523 µg/h[3]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a method for the simultaneous quantification of cystamine and its primary degradation product, cysteamine.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Sodium 1-heptanesulfonate

  • Phosphoric acid

  • Ultrapure water

  • Cystamine disulfate and Cysteamine standards

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of aqueous 4.0 mM sodium 1-heptanesulfonate in 0.1% phosphoric acid and acetonitrile (e.g., 85:15 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm or 215 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of cystamine disulfate and cysteamine in the mobile phase or a suitable diluent (e.g., 0.1 M HCl). Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Solutions: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for cystamine and cysteamine based on their retention times compared to the standards.

  • Quantify the amounts by constructing a calibration curve from the peak areas of the standard solutions.

Protocol 2: GC-MS Analysis of Cysteamine and Cystamine

This protocol outlines a general procedure for the analysis of cysteamine and cystamine by GC-MS, which requires a derivatization step.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or isobutyl chloroformate)

  • Organic solvent (e.g., acetonitrile, dichloromethane)

  • Cystamine disulfate and Cysteamine standards

2. Derivatization Procedure (Example with Isobutyl Chloroformate):

  • To an aqueous solution of the sample or standard, add a suitable buffer (e.g., borate buffer, pH 9.0).

  • Add isobutyl chloroformate and an organic solvent (e.g., chloroform).

  • Vortex the mixture vigorously to facilitate the derivatization reaction.

  • Separate the organic layer, which contains the derivatized analytes.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Scan Range: Scan a mass range appropriate for the expected derivatized products (e.g., m/z 50-500).

4. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the peaks corresponding to the derivatized cysteamine and cystamine based on their retention times and mass spectra.

  • Quantification can be performed using a calibration curve prepared from derivatized standards.

Visualizations

cluster_degradation Degradation Pathway Cystamine_Disulfate 2,2'-Disulfanediyldiethanamine sulfate (Cystamine Disulfate) Cysteamine Cysteamine Cystamine_Disulfate->Cysteamine Reduction Cysteamine->Cystamine_Disulfate Oxidation Hypotaurine Hypotaurine Cysteamine->Hypotaurine Oxidation Taurine Taurine Hypotaurine->Taurine Oxidation

Caption: Degradation pathway of this compound.

cluster_workflow HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution and Filtration) Injection Injection Sample_Prep->Injection Standard_Prep Standard Preparation (Serial Dilutions) Standard_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis.

cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Results? Check_Stability Check Solution Stability (Freshness, Storage) Problem->Check_Stability Yes Optimize_HPLC Optimize HPLC Method (Mobile Phase, Ion-Pairing) Check_Stability->Optimize_HPLC If stable Solution Consistent & Reliable Data Check_Stability->Solution If instability is resolved Check_Recovery Evaluate Analyte Recovery Optimize_HPLC->Check_Recovery If resolution is poor Optimize_HPLC->Solution If resolved Identify_Peaks Identify Unknown Peaks (LC-MS/GC-MS) Check_Recovery->Identify_Peaks If recovery is low Identify_Peaks->Solution After identification

Caption: Logical relationship for troubleshooting inconsistent results.

References

Technical Support Center: Refining Protocols for Drug Release from Cystamine-Crosslinked Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cystamine-crosslinked nanoparticles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nanoparticles are aggregating during synthesis. How can I prevent this?

A1: Nanoparticle aggregation is a common issue often stemming from insufficient stabilization. Here are several strategies to prevent aggregation:

  • pH Adjustment: Ensure the pH of your reaction mixture is stable and optimal for your specific polymer system. Maintaining a consistent pH can enhance electrostatic repulsion between particles.[1]

  • Use of Stabilizers: Incorporating stabilizing agents can prevent aggregation. Polyvinyl pyrrolidone (PVP) is a commonly used polymer coating that can provide steric hindrance.[2][3]

  • Control of Stirring Speed: The rate of mechanical agitation can influence aggregation. Intense stirring can sometimes induce aggregation, so optimizing the stirring speed is crucial.[4]

  • Temperature Control: Storing nanoparticle solutions at low temperatures, such as in an ice bath, can slow down the aggregation process.[2]

  • Solvent Selection: The choice of solvent can significantly impact nanoparticle stability. Testing different water-miscible solvents may help identify a composition that minimizes aggregation.[3]

Q2: I am observing low drug loading efficiency in my cystamine-crosslinked nanoparticles. What are the potential causes and solutions?

A2: Low drug loading efficiency can be attributed to several factors related to the drug, the nanoparticle matrix, and the loading method.

  • Drug Properties: The solubility and molecular weight of the drug can affect its encapsulation. For poorly water-soluble drugs, using a solvent evaporation method or encapsulating them in the hydrophobic core of micelles before crosslinking can improve loading.[5][6]

  • Polymer-Drug Interaction: The interaction between the polymer and the drug is critical. Modifying the surface of the polymer with functional groups that can interact with the drug (e.g., through hydrogen bonding or covalent linkages) can enhance entrapment.[6]

  • Crosslinking Density: The degree of crosslinking can influence the available space for drug encapsulation. A very high crosslinking density might hinder drug loading. Optimizing the concentration of the crosslinking agent (cystamine) is recommended.[7]

  • Preparation Method: The method of nanoparticle preparation plays a significant role. Ionic gelation is a common method for chitosan-based nanoparticles, and adjusting the ratio of chitosan to the crosslinker can improve drug loading.[6]

  • pH of the Loading Solution: The pH can affect the surface charge of both the polymer and the drug, influencing their interaction and, consequently, the loading efficiency.[6]

Q3: My drug release is too fast/slow, or I am seeing a significant burst release. How can I modulate the release kinetics?

A3: The drug release profile is a critical parameter that can be tuned by several factors.

  • Crosslinking Density: A higher degree of crosslinking generally leads to a slower drug release rate due to a more compact nanoparticle structure, which restricts drug diffusion.[7] Conversely, a lower crosslinking density can result in a faster release.

  • Stimuli Concentration: The concentration of the reducing agent (e.g., glutathione - GSH) or the pH of the release medium directly impacts the cleavage of the disulfide bonds and, therefore, the drug release rate.[8][9] Higher GSH concentrations typically lead to faster release.

  • Nanoparticle Size: The size of the nanoparticles can influence the diffusion path length of the drug. Generally, smaller nanoparticles have a larger surface area-to-volume ratio, which can lead to a faster initial burst release.

  • Drug Distribution within the Nanoparticle: If the drug is primarily adsorbed on the surface, a burst release is more likely. Optimizing the loading process to ensure the drug is encapsulated within the core can lead to a more sustained release profile.

Q4: I am having trouble with the reproducibility of my nanoparticle synthesis and drug release studies. What should I check?

A4: Reproducibility issues often arise from subtle variations in experimental conditions.

  • Purity of Reagents: Ensure the purity and consistency of your polymers, crosslinkers, and other reagents.

  • Precise Control of Reaction Parameters: Strictly control parameters such as temperature, pH, stirring speed, and reaction time.

  • Standardized Purification Methods: Use consistent methods for purifying the nanoparticles after synthesis to remove unreacted reagents and byproducts. Dialysis is a common method, and the molecular weight cutoff (MWCO) of the dialysis membrane should be carefully chosen.[10]

  • Consistent Storage Conditions: Store your nanoparticle formulations under consistent conditions (e.g., temperature, light exposure) to prevent degradation or aggregation over time.

Data Summary Tables

Table 1: Influence of Glutathione (GSH) Concentration on Drug Release

Nanoparticle SystemDrugGSH ConcentrationIncubation Time (h)Cumulative Release (%)Reference
HA/TPE-CS-SS-PTX NPsPaclitaxel (PTX)0 mM24~17.55[8]
HA/TPE-CS-SS-PTX NPsPaclitaxel (PTX)10 mM24~80.35[8]
PAA-ETB-NPsErlotinib (ETB)20 mM4>80 (rapid release)[9]
PSFG MicellesGemcitabine (GEM)10 mM24~93.1[11][12]
Disulfide-crosslinked nanogelsDoxorubicin (DOX)0.01 M-Degraded particles[13]

Table 2: Influence of pH on Drug Release

Nanoparticle SystemDrugpHIncubation Time (h)Cumulative Release (%)Reference
PEG-Schiff-Van@Van NPsVancomycin7.4-Stable[14]
PEG-Schiff-Van@Van NPsVancomycin6.04Morphological degradation[14]
DOX@SiO2-PMAA-b-PNIPAMDoxorubicin (DOX)7.0-Slower release[15]
DOX@SiO2-PMAA-b-PNIPAMDoxorubicin (DOX)5.0-Enhanced release[15]
CPT@CTAB@MSNsCamptothecin (CPT)7.4-Slower release[16]
CPT@CTAB@MSNsCamptothecin (CPT)4.0-6.5-Faster release[16]

Experimental Protocols

Protocol 1: Synthesis of Cystamine-Crosslinked Chitosan Nanoparticles

This protocol describes a general method for synthesizing cystamine-crosslinked chitosan nanoparticles for drug delivery.

Materials:

  • Chitosan (low molecular weight)

  • Cystamine dihydrochloride

  • Carboxylic acid-terminated methoxy poly(ethylene glycol) (mPEG-COOH)

  • 5-Fluorouracil (5-FU) or other model drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetic acid

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.

  • Cystamine Conjugation:

    • Activate the carboxyl groups of mPEG-COOH by reacting it with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

    • Add cystamine dihydrochloride to the activated mPEG-COOH solution and stir for 2-4 hours at room temperature to form mPEG-SS-NH2.

    • Conjugate the cystamine-appended mPEG to chitosan.[17]

  • Nanoparticle Formation:

    • The chitosan-cystamine-mPEG copolymer can self-assemble into nanoparticles in an aqueous solution.[17]

  • Drug Loading:

    • Dissolve the drug (e.g., 5-FU) in the copolymer solution before nanoparticle formation. The drug will be encapsulated during the self-assembly process.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24-48 hours using appropriate MWCO dialysis tubing to remove unreacted reagents and free drug.[10]

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and characterization.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical dialysis-based method for assessing drug release from redox-responsive nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Glutathione (GSH) or Dithiothreitol (DTT) as a reducing agent

  • Dialysis bag (choose MWCO lower than the molecular weight of the drug)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of Release Media:

    • Prepare PBS at the desired pH values (e.g., pH 7.4 to mimic physiological conditions and a lower pH to mimic the tumor microenvironment).

    • For redox-responsive release, prepare release media containing different concentrations of GSH or DTT (e.g., 10 µM for extracellular and 10 mM for intracellular mimicking conditions).[18]

  • Dialysis Setup:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., 1-3 mL).[9]

    • Transfer the nanoparticle suspension into a pre-wetted dialysis bag and seal it securely.

    • Immerse the dialysis bag in a larger volume of the corresponding release medium (e.g., 50 mL) in a beaker or flask.[9]

  • Incubation:

    • Place the setup in a shaking incubator or water bath maintained at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification:

    • Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

    • Plot the cumulative drug release (%) versus time (h).

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_release In Vitro Drug Release Polymer Polymer Solution (e.g., Chitosan) Mix Mixing & Reaction Polymer->Mix Crosslinker Cystamine Dihydrochloride Crosslinker->Mix Drug Drug Solution Drug->Mix Nanoparticles Drug-Loaded Nanoparticles Mix->Nanoparticles Dialysis Dialysis Nanoparticles->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Purified_NP Purified Nanoparticles Lyophilization->Purified_NP Incubation Incubation at 37°C Purified_NP->Incubation Release_Medium Release Medium (PBS +/- GSH/pH change) Release_Medium->Incubation Sampling Periodic Sampling Incubation->Sampling Quantification Drug Quantification (UV-Vis/HPLC) Sampling->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for synthesis, purification, and in vitro drug release analysis of cystamine-crosslinked nanoparticles.

Drug_Release_Mechanism cluster_nanoparticle Nanoparticle in Physiological Conditions cluster_trigger Triggering Environment cluster_release Drug Release NP_Intact Intact Nanoparticle (Drug Encapsulated) -S-S- Crosslinks Cleavage Disulfide Bond Cleavage (-S-S- -> -SH HS-) NP_Intact->Cleavage Exposure Trigger Reducing Agent (GSH) or Acidic pH Trigger->Cleavage Induces NP_Swelling Nanoparticle Swelling/ Disassembly Cleavage->NP_Swelling Drug_Released Released Drug NP_Swelling->Drug_Released Facilitates

References

Validation & Comparative

comparing the efficacy of 2,2'-Disulfanediyldiethanamine sulfate and cystamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly influence its therapeutic efficacy. This guide provides a detailed comparison of two salt forms of the aminothiol compound cystamine: 2,2'-Disulfanediyldiethanamine dihydrochloride (cystamine dihydrochloride) and 2,2'-Disulfanediyldiethanamine sulfate (cystamine sulfate). While both salts deliver the same active moiety, their physicochemical properties can differ, potentially impacting their performance in experimental and clinical settings.

Executive Summary

Cystamine serves as a prodrug, which is readily reduced in vivo to its active form, cysteamine. Cysteamine is the primary molecule responsible for the therapeutic effects observed in conditions such as cystinosis, where it facilitates the clearance of cystine from lysosomes. It also acts as a competitive inhibitor of transglutaminase 2 (TG2), an enzyme implicated in various disease pathologies.

This guide will present the available data for both salts, discuss the potential implications of the different counter-ions, and provide experimental protocols for their in vivo and in vitro use.

Physicochemical Properties and Data Presentation

The selection of a salt form is often guided by its influence on the API's physicochemical properties. The following tables summarize the known data for cystamine dihydrochloride and cystamine sulfate.

Table 1: Physicochemical Properties of Cystamine Salts

PropertyCystamine DihydrochlorideCystamine SulfateReference(s)
Molecular Formula C₄H₁₂N₂S₂ · 2HClS₂(CH₂CH₂NH₂)₂·H₂SO₄·xH₂O[6]
Molecular Weight 225.2 g/mol 250.36 g/mol (anhydrous basis)[6]
Appearance White to off-white crystalline powderSolid[6]
Hygroscopicity HygroscopicData not available[6][7]
Melting Point 203-214 °C (decomposes)278 °C (decomposes)[8]

Table 2: Solubility Data

SolventCystamine Dihydrochloride SolubilityCystamine Sulfate SolubilityReference(s)
Water ≥ 115.4 mg/mLData not available[9][10]
PBS (pH 7.2) ~10 mg/mLData not available[10][11]
DMSO ≥ 11.05 mg/mL to 14 mg/mLData not available[9][12]
Ethanol Insoluble to sparingly soluble (~2 mg/mL)Data not available[9][10]

Note: Aqueous solutions of cystamine dihydrochloride are known to be unstable and should be prepared fresh for each experiment to prevent oxidation to cystamine.[7][13] The stability of cystamine sulfate solutions has not been extensively reported.

Mechanism of Action and Signaling Pathways

The therapeutic effects of both cystamine salts are attributable to the in vivo reduction of cystamine to two molecules of cysteamine. Cysteamine then acts through several mechanisms.

Cystine Depletion in Cystinosis

In the lysosome, cysteamine participates in a thiol-disulfide exchange reaction with cystine, forming a mixed disulfide of cysteine and cysteamine. This mixed disulfide can then be transported out of the lysosome, reducing the accumulation of cystine crystals that is characteristic of cystinosis.[14]

Mechanism of Cystine Depletion by Cysteamine cluster_lysosome Lysosome Cystine Cystine Mixed Disulfide Cysteine-Cysteamine Mixed Disulfide Cystine->Mixed Disulfide Thiol-disulfide exchange Cysteamine Cysteamine Cysteamine->Mixed Disulfide Cysteine Cysteine Mixed Disulfide->Cysteine Reduction Efflux Mixed Disulfide->Efflux Transport out of lysosome Efflux_Cys Cysteine->Efflux_Cys Transport out of lysosome Cystamine Cystamine (Sulfate or Dihydrochloride) Cystamine->Cysteamine Reduction (in vivo)

Mechanism of cystine depletion by cysteamine.
Inhibition of Transglutaminase 2 (TG2)

Cysteamine can act as a competitive inhibitor of transglutaminase 2 (TG2), an enzyme involved in protein cross-linking.[15] By serving as an alternative substrate for TG2, cysteamine can prevent the pathological cross-linking of proteins implicated in various diseases.[15][16]

Inhibition of Transglutaminase 2 by Cysteamine Cystamine Cystamine (Sulfate or Dihydrochloride) Cysteamine Cysteamine Cystamine->Cysteamine Reduction (in vivo) Inhibited_TG2 Inhibited TG2 Cysteamine->Inhibited_TG2 Competitive Inhibition TG2 Transglutaminase 2 (Active) Crosslinked_Proteins Cross-linked Proteins (Pathological) TG2->Crosslinked_Proteins Catalyzes TG2->Inhibited_TG2 Protein_Substrate Protein Substrate Protein_Substrate->Crosslinked_Proteins

Inhibition of Transglutaminase 2 by cysteamine.

Experimental Protocols

The following protocols are based on studies using cystamine dihydrochloride. Similar procedures can be adapted for cystamine sulfate, with adjustments for molecular weight to ensure equivalent molar dosing.

Preparation of Cystamine Dihydrochloride for In Vivo Administration

Materials:

  • Cystamine dihydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Accurately weigh the required amount of cystamine dihydrochloride powder in a sterile container.

  • Dissolve the powder in sterile PBS to the desired final concentration (solubility in PBS is approximately 10 mg/mL).[10]

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Crucially, prepare solutions fresh daily as aqueous solutions of cystamine are prone to oxidation. [7][13]

In Vivo Administration (Intraperitoneal Injection in Mice)

Materials:

  • Prepared sterile cystamine solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol wipes

  • Appropriate animal restraint device

Protocol:

  • Properly restrain the mouse to expose the abdomen.

  • The preferred injection site is the lower right quadrant of the abdomen.

  • Cleanse the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-20 degree angle.

  • Aspirate to ensure no blood or fluid is drawn, then inject the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Experimental Workflow for In Vivo Efficacy Testing Start Start Prepare_Solution Prepare fresh sterile solution of Cystamine Salt in PBS Start->Prepare_Solution Administer_Dose Administer dose via intraperitoneal injection Prepare_Solution->Administer_Dose Animal_Model Select appropriate animal model Animal_Model->Administer_Dose Monitor Monitor animals for clinical signs and side effects Administer_Dose->Monitor Collect_Samples Collect tissue/blood samples at predetermined time points Monitor->Collect_Samples Analyze Analyze samples for biomarkers of efficacy Collect_Samples->Analyze End End Analyze->End

Experimental workflow for in vivo efficacy testing.

Discussion and Conclusion

The choice between 2,2'-Disulfanediyldiethanamine dihydrochloride and this compound for research and development purposes will likely depend on practical considerations rather than known differences in efficacy. The dihydrochloride salt is more extensively documented in the scientific literature, with more readily available data on its solubility and stability.

Theoretically, the different counter-ions (chloride vs. sulfate) could lead to variations in:

  • Solubility and Dissolution Rate: This could affect the rate and extent of absorption, particularly for oral administration.

  • Stability: The hygroscopicity and stability of the solid form and solutions may differ, impacting storage and handling requirements.

  • Local Tolerability: The pH of the solution upon reconstitution might vary, which could be a factor in local irritation at the injection site.

Given the lack of direct comparative studies, it is recommended that researchers initiating new studies with cystamine consider the dihydrochloride salt due to the wealth of available data. However, if formulation challenges arise, such as issues with solubility or stability in a particular vehicle, the sulfate salt could be explored as a viable alternative. In either case, it is imperative to characterize the chosen salt form thoroughly and to prepare aqueous solutions fresh for each experiment to ensure reproducibility and accuracy of results. Further studies directly comparing the bioavailability and efficacy of these two salt forms would be of significant value to the scientific community.

References

A Comparative Guide to the Bioanalytical Method Validation for Quantifying 2,2'-Disulfanediyldiethanamine Sulfate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of analytical methods for the validation of 2,2'-Disulfanediyldiethanamine sulfate, also known as cystamine, in plasma. Cystamine is the disulfide form of cysteamine, a drug used in the treatment of cystinosis. The inherent chemical instability of cysteamine, which readily oxidizes to cystamine, presents unique challenges for its bioanalysis.[1][2] Consequently, analytical methods often incorporate a reduction step to convert cystamine back to cysteamine, allowing for the measurement of total cysteamine.

This guide will delve into the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, outlining their performance characteristics and experimental protocols. Furthermore, alternative approaches will be discussed to provide a comprehensive landscape of the available analytical strategies. All methodologies are presented in the context of the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines on bioanalytical method validation to ensure data integrity and regulatory compliance.[3][4][5][6]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, specificity, accuracy, precision, and throughput. The following table summarizes the quantitative performance of a validated LC-MS/MS method for the quantification of cysteamine in human plasma, which is applicable to the measurement of this compound following a reduction step.

ParameterLC-MS/MS Method 1[7]LC-MS/MS Method 2[8][9]HPLC with Derivatization
Linearity Range 2.5 - 50 µM1 - 500 ng/mLAnalyte Dependent
Accuracy (%) 97.80 - 106.00Within acceptable limitsAnalyte Dependent
Precision (CV%) 0.90 - 6.93Within acceptable limitsAnalyte Dependent
Lower Limit of Quantification (LLOQ) 1.25 µMNot explicitly statedAnalyte Dependent
Limit of Detection (LOD) 0.25 µMNot explicitly statedAnalyte Dependent
Internal Standard D6-cystineCysteamine-D4 hydrochlorideAnalyte Dependent

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for the successful implementation and validation of an analytical method. Below are the methodologies for the key experiments.

LC-MS/MS Method for Cysteamine Quantification in Plasma

This method is widely adopted due to its high sensitivity and specificity.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., cysteamine-D4).[1]

  • Add 10 µL of a reducing agent solution, such as 100 µM Tris(2-carboxyethyl)phosphine (TCEP), to reduce cystamine to cysteamine.[1][8]

  • Vortex the sample briefly and incubate for 15 minutes at room temperature.[1]

  • Precipitate proteins by adding 200 µL of cold acetonitrile (containing 0.1% formic acid).[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

2. Chromatographic Conditions:

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining the polar cysteamine molecule.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A gradient elution starting with a high percentage of the organic phase (e.g., 95% B) and ramping down.[1]

  • Flow Rate: 0.4 - 0.5 mL/min.[1]

  • Injection Volume: 5 µL.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for cysteamine and the internal standard.[1]

Alternative Method: High-Performance Liquid Chromatography (HPLC) with Derivatization

Due to the lack of a chromophore in the cysteamine structure, direct detection by UV-Vis or fluorescence spectroscopy is challenging.[1][2] Derivatization is a technique used to chemically modify cysteamine to introduce a chromophore or fluorophore, enabling its detection.

1. Derivatization Agents:

  • Several derivatization agents can be used, including monobromobimane (mBBr), which reacts with the thiol group of cysteamine to form a fluorescent product.[2]

2. General Procedure:

  • The sample preparation would involve the same reduction and protein precipitation steps as the LC-MS/MS method.

  • Following protein precipitation, the supernatant would be mixed with the derivatization agent and incubated under specific conditions (e.g., in the dark for a set time) to allow the reaction to complete.[2]

  • The derivatized sample is then injected into the HPLC system for separation and detection.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Full Validation cluster_application Sample Analysis dev Method Development pre_val Pre-Validation dev->pre_val Initial Assessment selectivity Selectivity & Specificity pre_val->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability lod_loq->stability sample_analysis Study Sample Analysis stability->sample_analysis reporting Reporting sample_analysis->reporting

Bioanalytical Method Validation Workflow

Method_Comparison cluster_lcmsms LC-MS/MS cluster_hplc HPLC with Derivatization lcmsms_pros Pros: - High Sensitivity - High Specificity - No Derivatization Required lcmsms_cons Cons: - Matrix Effects - Higher Instrument Cost hplc_pros Pros: - Lower Instrument Cost - Widely Available hplc_cons Cons: - Requires Derivatization - Potentially Lower Throughput - Method Development can be Complex

Comparison of Analytical Methodologies

References

A Researcher's Guide to Disulfide Bond Reduction: Comparing 2,2'-Disulfanediyldiethanamine sulfate with Standard Thiol Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient reduction of disulfide bonds is a critical step in protein characterization, functional assays, and proteomics workflows. The choice of reducing agent can significantly impact experimental outcomes, affecting protein integrity, reaction kinetics, and compatibility with downstream applications. This guide provides an objective comparison of 2,2'-Disulfanediyldiethanamine sulfate (cystamine sulfate) against three commonly used thiol reagents: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (β-ME).

Mechanism of Action: A Tale of Two Chemistries

The efficacy of a reducing agent is rooted in its chemical mechanism. The reagents discussed here fall into two main categories: thiol-based reagents and a non-thiol phosphine-based reagent.

Thiol-Based Reductants (DTT, β-ME, and Cysteamine): These reagents operate via a thiol-disulfide exchange reaction. The reaction is initiated by a nucleophilic attack of a thiolate anion from the reducing agent on one of the sulfur atoms of the protein's disulfide bond.

  • Dithiothreitol (DTT): As a dithiothreitol, DTT is highly efficient. After the initial attack forms a mixed disulfide, its second thiol group readily attacks the sulfur atom of the newly formed mixed disulfide, creating a stable, six-membered cyclic disulfide and releasing the fully reduced protein. This intramolecular cyclization drives the reaction to completion, making DTT a potent reducing agent at lower concentrations compared to monothiols.[1]

  • 2-Mercaptoethanol (β-ME): As a monothiol, β-ME requires a large molar excess to shift the reaction equilibrium towards the fully reduced protein.[2] It forms a mixed disulfide that is then reduced by a second β-ME molecule.

  • This compound (Cystamine Sulfate): It is crucial to understand that cystamine is the disulfide form of the active reducing agent, cysteamine . In a biological or experimental context, cystamine must first be reduced to two molecules of cysteamine, often by other cellular thiols like glutathione.[3][4] Cysteamine, a monothiol, then reduces protein disulfides through the same thiol-disulfide exchange mechanism as β-ME.[3]

Phosphine-Based Reductant (TCEP):

  • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-containing reductant that is odorless and generally more stable than its thiol counterparts. Its mechanism involves a nucleophilic attack by the phosphorus atom on a sulfur atom of the disulfide bond. The reaction is essentially irreversible and does not produce a mixed disulfide intermediate, which can be an advantage in certain applications.[5]

G cluster_0 Thiol-Disulfide Exchange (DTT) cluster_1 Phosphine Reduction (TCEP) Protein-S-S-Protein Protein-S-S-Protein MixedDisulfide Protein-S-S-DTT-SH Protein-S-S-Protein->MixedDisulfide + DTT-(SH)₂ DTT_SH DTT-(SH)₂ ReducedProtein Protein-(SH)₂ MixedDisulfide->ReducedProtein Intramolecular Attack CyclicDTT Cyclic DTT-S-S MixedDisulfide->CyclicDTT Protein-S-S-Protein_2 Protein-S-S-Protein ReducedProtein_2 Protein-(SH)₂ Protein-S-S-Protein_2->ReducedProtein_2 + TCEP TCEP_PO TCEP=O Protein-S-S-Protein_2->TCEP_PO + H₂O TCEP_P TCEP

Mechanisms of disulfide bond reduction by DTT and TCEP.

Quantitative Data Presentation: A Side-by-Side Comparison

The selection of a reducing agent often depends on specific experimental parameters. The following tables summarize key quantitative data for each reagent.

Table 1: Physicochemical and Redox Properties

PropertyCystamine/CysteamineDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (β-ME)
Chemical Nature Monothiol (active form)DithiolPhosphineMonothiol
Standard Redox Potential (E₀' at pH 7) ~ -0.22 V (for Cysteine/Cystine)[6]-0.33 V[1][5]Not applicable (phosphine-based)Not readily available
Optimal pH Range > 7.57.1 - 8.0[1]1.5 - 8.5[5]> 7.5
pKa of Thiol Group ~8.4 (for Cysteine)9.2, 10.1Not applicable9.6
Odor Strong, unpleasantFaint sulfur smellOdorless[5]Strong, unpleasant[2]

Table 2: Performance and Compatibility

FeatureCystamine/CysteamineDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (β-ME)
Air Oxidation Stability Prone to oxidationProne to oxidation, short half-life at pH > 7Resistant to air oxidation[5]Prone to oxidation
Reversibility ReversibleReversibleIrreversible[5]Reversible
Metal Chelation YesYes, can be inhibited by Ni²⁺[7]No, compatible with IMAC[7]Yes, sensitive to some metals[7]
Maleimide Reactivity Reacts (as Cysteamine)Reacts readily, must be removed[8][9]Reacts slowly, often compatible[8][9]Reacts readily
Typical Concentration Varies, requires excess1-10 mM (maintaining); 50-100 mM (denaturing)[1]5-50 mMHigh molar excess needed

Experimental Protocols: Quantifying Disulfide Reduction

A common method to quantify the reduction of disulfide bonds is to measure the appearance of free sulfhydryl (-SH) groups over time using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[10][11]

General Protocol for Comparing Reduction Efficiency

This protocol provides a framework for comparing the efficiency of different reducing agents on a model protein containing accessible disulfide bonds (e.g., bovine serum albumin or lysozyme).

1. Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer like 0.1 M Tris-HCl, pH 7.5).

  • Reducing agent stock solutions (e.g., 100 mM stocks of DTT, TCEP, β-ME, and Cysteamine in the same buffer).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[12]

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[10][12]

  • Quenching solution (e.g., iodoacetamide) to stop the reduction at specific time points.

2. Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, add the protein solution to the Reaction Buffer.

  • Initiate Reduction: Add a specific molar excess (e.g., 10-fold) of each reducing agent (DTT, TCEP, β-ME, Cysteamine) to its respective tube to start the reaction. Include a "no-reductant" control.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube. Optionally, quench the reduction immediately with an alkylating agent like iodoacetamide.

  • Quantification with Ellman's Reagent:

    • In a 96-well plate, add 250 µL of your reaction sample (diluted in Reaction Buffer if necessary) to 50 µL of the Ellman's Reagent Solution.[12]

    • Incubate at room temperature for 15 minutes.[10][11]

    • Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[10][11]

  • Data Analysis:

    • Create a standard curve using a known concentration of a free thiol, like L-cysteine.[12]

    • Calculate the concentration of free sulfhydryl groups generated in each sample at each time point.

    • Plot the concentration of free thiols versus time for each reducing agent to compare their reaction kinetics.

G cluster_prep Preparation cluster_reaction Reduction Reaction cluster_analysis Quantification & Analysis prep_protein Prepare Protein (in Buffer pH 7.5) start_rxn Initiate Reduction: Add Reductant to Protein prep_protein->start_rxn prep_reagents Prepare Reductant Stocks (DTT, TCEP, BME, Cysteamine) prep_reagents->start_rxn prep_ellman Prepare Ellman's Reagent (DTNB in Buffer pH 8.0) add_ellman Add Ellman's Reagent to Aliquots prep_ellman->add_ellman incubate Incubate at 37°C start_rxn->incubate aliquot Take Aliquots at Time Points (0, 5, 15... min) incubate->aliquot aliquot->add_ellman incubate_rt Incubate 15 min at Room Temp add_ellman->incubate_rt read_abs Read Absorbance at 412 nm incubate_rt->read_abs analyze Calculate Thiol Concentration & Plot Kinetics read_abs->analyze

Workflow for comparing disulfide reduction kinetics.

Choosing the Right Reagent: A Logical Approach

The optimal choice of reducing agent is application-specific. TCEP's stability, wide pH range, and lack of interference with metal affinity chromatography and maleimide chemistry make it a versatile choice for many modern proteomics and bioconjugation workflows.[7][8][9] DTT remains a powerful and cost-effective "gold standard," especially when complete reduction is required for applications like SDS-PAGE.[1] β-ME is a classic, inexpensive choice but is hampered by its odor and the need for high concentrations.[2] Cystamine sulfate, acting via cysteamine, is less commonly used as a primary reducing agent in vitro due to its lower reducing potential and the need for activation, but it is highly relevant in studies of cellular redox environments and thiol-disulfide exchange phenomena.

G start Start: Need to Reduce Disulfides q1 Downstream application involves Maleimide Chemistry or IMAC? start->q1 q2 Need complete reduction for denaturing PAGE? q1->q2 No tcep Use TCEP q1->tcep Yes q3 Is odor a major concern and stability important? q2->q3 No dtt Use DTT q2->dtt Yes q4 Studying in vivo-like thiol exchange? q3->q4 No q3->tcep Yes bme Use β-ME (Cost-effective option) q4->bme No cystamine Consider Cysteamine/ Cystamine q4->cystamine Yes

Decision guide for selecting a disulfide reducing agent.

References

In Vitro and In Vivo Correlation of 2,2'-Disulfanediyldiethanamine Sulfate (Cystamine Sulfate) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of 2,2'-Disulfanediyldiethanamine sulfate, commonly known as cystamine sulfate. Cystamine and its reduced form, cysteamine, are subjects of growing interest due to their therapeutic potential in a range of diseases, primarily attributed to their inhibitory effects on transglutaminases and other neuroprotective mechanisms. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying pathways to facilitate informed decisions in research and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the in vitro and in vivo activities of cystamine and its alternatives. It is important to note that in vivo, cystamine is rapidly reduced to its active form, cysteamine.[1][2][3][4][5]

Table 1: In Vitro Activity of Cystamine and a Clinically Relevant Alternative
CompoundTargetAssay TypeIC50k_inh/K_i (M⁻¹min⁻¹)Mechanism of ActionReferences
Cystamine Human Transglutaminase 2 (TG2)Enzyme Inhibition~2.5 mM1.2 x 10³Irreversible, promotes allosteric disulfide bond formation.[6][7][6][7]
Disulfiram Human Transglutaminase 2 (TG2)Enzyme Inhibition-8.3 x 10³Irreversible, oxidative inactivation.[6][7][6][7]
ZED1227 (Vilaglestat) Human Transglutaminase 2 (TG2)Enzyme Inhibition45 nM-Irreversible, active-site directed.[6][6]

Note: IC50 values can be influenced by assay conditions. "-" indicates that the data was not specified in the cited sources.

Table 2: In Vitro Antiviral Activity of Cystamine and Cysteamine against SARS-CoV-2
CompoundVirusCell LineActivityConcentrationReferences
Cystamine SARS-CoV-2Vero E6Reduced viral yield62.5 µM, 125 µM, 250 µM[8]
Cysteamine SARS-CoV-2Vero E6Reduced viral yield500 µM[8]
Table 3: In Vivo Neuroprotective Effects of Cystamine in Preclinical Models
Disease ModelAnimal ModelAdministration RouteDoseKey FindingsReferences
Huntington's Disease R6/2 Transgenic MiceOral & IntraperitonealNot specifiedExtended survival, improved motor performance, delayed neuropathology.[9][9]
Parkinson's Disease 6-hydroxydopamine (6-OHDA) lesioned miceNot specifiedNot specifiedPrevented neurodegeneration and reversed motor impairments.[10][10]
Amyotrophic Lateral Sclerosis (ALS) G93A SOD1 mouse modelNot specifiedNot specifiedReduced SOD1 oligomers, microglial activation, and delayed disease progression.[11][11]
Table 4: Pharmacokinetic Parameters of Cysteamine (the in vivo active form of Cystamine)
FormulationTmax (hours)Cmax (µM)Half-life (hours)BioavailabilityReferences
Cysteamine bitartrate (immediate-release)~1.436.3 ± 11.7~4.8Low, less than 10%.[12][13][14]
Cysteamine bitartrate (delayed-release)~3.029.4 ± 1.7Not specifiedImproved compared to immediate-release.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays.

In Vitro Transglutaminase 2 (TG2) Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of a compound on the transamidation activity of recombinant human TG2 (rhTG2).

Materials:

  • Recombinant human TG2 (rhTG2)

  • Biotinylated peptide substrate (e.g., Biotin-pepT26)

  • Amine-donor coated microplate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Calcium Chloride (CaCl₂) solution (e.g., 10 mM)

  • Dithiothreitol (DTT) solution (e.g., 10 mM)

  • Stop Solution (e.g., EDTA solution)

  • Streptavidin-Horseradish Peroxidase (SAv-HRP) conjugate

  • TMB substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Inhibitor solutions (e.g., cystamine) at various concentrations

Procedure:

  • Prepare the rhTG2 solution in Assay Buffer.

  • Pre-incubate the rhTG2 with varying concentrations of the inhibitor (or vehicle control) in the assay buffer containing CaCl₂ and DTT for a specified time at 37°C.

  • Initiate the reaction by adding the biotinylated peptide substrate to the wells.

  • Incubate for a defined period at 37°C to allow the transamidation reaction to proceed.

  • Stop the reaction by adding the Stop Solution (EDTA).

  • Wash the plate with Wash Buffer to remove unbound reagents.

  • Add SAv-HRP conjugate and incubate to allow binding to the biotinylated product.

  • Wash the plate again to remove unbound SAv-HRP.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the color development with a suitable stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[16]

In Vivo Neuroprotection Study in a Parkinson's Disease Model

Objective: To evaluate the neuroprotective or neurorestorative effects of cystamine in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.

Animal Model: Male C57BL/6 mice.

Procedure:

  • Induction of Parkinsonism: Unilaterally lesion the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the striatum or the medial forebrain bundle.

  • Treatment: Administer cystamine (or vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. Treatment can be initiated before (neuroprotective) or after (neurorestorative) the 6-OHDA lesioning.[10]

  • Behavioral Assessment: Monitor motor function using tests such as the cylinder test (for forelimb asymmetry) and the apomorphine-induced rotation test at various time points post-lesion.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons in the substantia nigra and striatum.

  • Quantification: Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

  • Data Analysis: Compare the behavioral and histological outcomes between the cystamine-treated and vehicle-treated groups to determine the efficacy of the treatment.

Mandatory Visualization

Signaling Pathway of Cystamine's Action on Transglutaminase 2

G Mechanism of Cystamine and Cysteamine on TG2 cluster_in_vivo In Vivo Environment cluster_in_vitro In Vitro / Cellular Action Cystamine_in_vivo Cystamine (Disulfide) Reduction Reduction Cystamine_in_vivo->Reduction Rapid Cysteamine_in_vivo Cysteamine (Aminothiol) Reduction->Cysteamine_in_vivo Cysteamine Cysteamine Cysteamine_in_vivo->Cysteamine Acts as Cysteamine Cystamine Cystamine Allosteric_Disulfide Allosteric Disulfide Bond Formation Cystamine->Allosteric_Disulfide Promotes Competitive_Inhibition Competitive Inhibition Cysteamine->Competitive_Inhibition Acts as Substrate TG2_inactive Inactive TG2 (Closed Conformation) TG2_active Active TG2 (Open Conformation) TG2_active->Allosteric_Disulfide TG2_active->Competitive_Inhibition Allosteric_Disulfide->TG2_inactive Leads to

Caption: In vivo, cystamine is reduced to cysteamine, which competitively inhibits active TG2.

Experimental Workflow for In Vitro vs. In Vivo Correlation

G Workflow for Correlating In Vitro and In Vivo Activity cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis invitro_assay Enzyme Inhibition Assay (e.g., TG2) ic50 Determine IC50 / k_inh invitro_assay->ic50 correlation Correlate In Vitro Potency with In Vivo Efficacy ic50->correlation Input animal_model Disease Animal Model (e.g., PD mouse) dosing Dose-Response Study animal_model->dosing pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis dosing->pk_pd efficacy Measure Therapeutic Efficacy (Behavioral, Histological) dosing->efficacy pk_pd->correlation Input efficacy->correlation Input

Caption: A workflow illustrating the process of correlating in vitro and in vivo data.

References

A Comparative Analysis of Cystamine Salts in Hydrogel Formation for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of hydrogels for biomedical applications, such as controlled drug delivery and tissue engineering, often relies on the use of crosslinking agents to create a stable, three-dimensional network. Cystamine, a disulfide-containing molecule, is a popular choice for creating redox-responsive hydrogels that can degrade in specific biological environments. However, cystamine is commercially available in various salt forms, primarily as dihydrochloride, but also as phosphate and sulfate. The choice of the cystamine salt can significantly influence the hydrogel's physicochemical properties and, consequently, its performance. This guide provides a comparative study of different cystamine salts in hydrogel formation, supported by experimental data and detailed protocols.

Influence of Counter-Ions on Hydrogel Properties

The counter-ion of the cystamine salt (e.g., Cl⁻, H₂PO₄⁻/HPO₄²⁻, SO₄²⁻) can impact the hydrogel formation process and its final characteristics in several ways:

  • pH of the Precursor Solution: Different salts will yield different pH values when dissolved in an aqueous solution, which can affect the reactivity of the polymer functional groups and the cystamine's amine groups during crosslinking.

  • Ionic Strength: The ionic strength of the precursor solution influences the polymer chain conformation and the electrostatic interactions, which can alter the crosslinking density and the resulting network structure.

  • Hofmeister Effects: The counter-ions can influence the hydration of the polymer chains, following the Hofmeister series. Kosmotropic ions (like sulfate and phosphate) tend to stabilize proteins and polymers, potentially leading to more compact hydrogel structures, while chaotropic ions (like chloride) can have a destabilizing effect.

Comparative Data on Hydrogel Performance

While direct side-by-side comparative studies of different cystamine salts are limited in published literature, we can infer the expected performance based on fundamental principles and available data for individual salts. The following table summarizes typical properties of hydrogels crosslinked with cystamine dihydrochloride and provides a qualitative comparison for phosphate and sulfate salts based on their expected ionic effects.

PropertyCystamine DihydrochlorideCystamine Phosphate (Expected)Cystamine Sulfate (Expected)
Gelation Time Typically rapid, dependent on polymer and pH.Potentially faster or slower depending on the buffering capacity and pH of the system.Likely to influence gelation kinetics due to strong ionic interactions.
Mechanical Strength Forms robust hydrogels with tunable stiffness.[1]May result in stiffer hydrogels due to the potential for additional hydrogen bonding from phosphate groups.Could lead to more rigid and potentially brittle hydrogels due to the kosmotropic nature of sulfate ions promoting polymer aggregation.
Swelling Ratio Exhibits a high swelling ratio, which can be controlled by crosslinking density.[2]The swelling ratio might be lower due to increased crosslinking density and ionic interactions.[3]Expected to have a lower swelling ratio compared to dihydrochloride due to the strong water-structuring effect of sulfate ions.
Drug Release Profile Shows redox-responsive release, with faster release in the presence of reducing agents like glutathione.[4]Similar redox-responsive release is expected. The release rate may be slower if the hydrogel has a denser network.Redox-responsive release is the primary mechanism. The release kinetics might be altered due to the different hydrogel microstructure.
Biocompatibility Generally considered biocompatible for various biomedical applications.[4]Expected to be biocompatible, with the phosphate group potentially offering some benefits in bone tissue engineering applications.Generally biocompatible, though high concentrations of sulfate ions could have biological effects that need to be considered.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of cystamine-based hydrogels.

Protocol 1: Synthesis of a Cystamine Dihydrochloride Crosslinked Hydrogel

This protocol describes the synthesis of a redox-responsive hydrogel using cystamine dihydrochloride as a crosslinker with a carboxyl-containing polymer like hyaluronic acid (HA).

Materials:

  • Hyaluronic acid (HA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Cystamine dihydrochloride

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • HA Activation: Dissolve hyaluronic acid in PBS. Add EDC and NHS to activate the carboxylic acid groups of HA. Stir the reaction mixture at room temperature for 2 hours.

  • Crosslinking: Dissolve cystamine dihydrochloride in PBS and add it to the activated HA solution. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Transfer the resulting hydrogel solution into a dialysis tube and dialyze against deionized water for 3 days to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified hydrogel to obtain a porous scaffold.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Studies:

  • Weigh the dry hydrogel sample (Wd).

  • Immerse the sample in a specific buffer solution (e.g., PBS, pH 7.4) at 37°C.[4]

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).[4]

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

B. In Vitro Drug Release Studies:

  • Load the hydrogel with a model drug during the synthesis process or by soaking the hydrogel in a drug solution.

  • Place a known amount of the drug-loaded hydrogel into a release medium (e.g., PBS with and without a reducing agent like glutathione) at 37°C with gentle agitation.[4]

  • At specific time points, withdraw an aliquot of the release medium and replace it with a fresh medium.[4]

  • Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy).[4]

  • Plot the cumulative drug release as a function of time.

Visualizing Key Mechanisms and Workflows

Glutathione-Mediated Drug Release Signaling Pathway

The disulfide bonds within the cystamine crosslinker are susceptible to cleavage by reducing agents like glutathione (GSH), which is found in higher concentrations inside cells compared to the extracellular environment. This mechanism allows for targeted intracellular drug delivery.

G cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Hydrogel Drug-Loaded Hydrogel (Stable) DegradedHydrogel Degraded Hydrogel Hydrogel->DegradedHydrogel Glutathione (GSH) Disulfide Cleavage Drug Released Drug DegradedHydrogel->Drug Drug Release

Caption: Glutathione-mediated cleavage of disulfide bonds in the hydrogel leads to its degradation and subsequent drug release.

Integrin Signaling Pathway in Tissue Engineering

For tissue engineering applications, hydrogels can be functionalized with ligands (e.g., RGD peptides) that bind to cell surface receptors called integrins. This interaction triggers downstream signaling pathways that promote cell adhesion, proliferation, and differentiation.

G cluster_hydrogel Hydrogel Scaffold cluster_cell Cell Hydrogel Hydrogel RGD RGD Ligand Hydrogel->RGD Functionalization Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Response Cellular Response (Adhesion, Proliferation) Signaling->Response

Caption: Integrin-mediated cell adhesion to a functionalized hydrogel scaffold triggers intracellular signaling for tissue regeneration.

Experimental Workflow for Comparative Study

A logical workflow is essential for a systematic comparison of different cystamine salts in hydrogel formation.

G cluster_char Characterization cluster_perf Performance start Start prep Prepare Polymer Solution start->prep salts Prepare Cystamine Salt Solutions (Dihydrochloride, Phosphate, Sulfate) prep->salts synthesis Hydrogel Synthesis (Parallel Reactions) salts->synthesis purification Purification (Dialysis) synthesis->purification characterization Physicochemical Characterization purification->characterization performance Performance Evaluation characterization->performance swelling Swelling Ratio mechanical Mechanical Strength morphology Morphology (SEM) analysis Data Analysis & Comparison performance->analysis drug_release Drug Release biocompatibility Biocompatibility (Cell Viability) end End analysis->end

Caption: A systematic workflow for the comparative evaluation of different cystamine salts in hydrogel formation.

References

A Comparative Guide to the Validation of Redox-Responsive Cystamine-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to specific cellular environments is a cornerstone of modern drug development. Redox-responsive drug delivery systems (DDS), particularly those based on cystamine, have emerged as a promising strategy for achieving controlled release in environments with elevated levels of glutathione (GSH), such as the intracellular space of tumor cells. This guide provides an objective comparison of cystamine-based DDS with other redox-responsive alternatives, supported by experimental data and detailed methodologies to aid in the validation of their performance.

Principle of Redox-Responsive Release

Cystamine-containing drug carriers utilize the disulfide bond as a trigger for drug release.[1] The significantly higher concentration of the reducing agent glutathione (GSH) inside cells (2-10 mM) compared to the extracellular environment (2-20 µM) facilitates the cleavage of these disulfide bonds, leading to the disassembly of the nanocarrier and the release of its therapeutic payload.[2][3] This targeted release mechanism aims to enhance therapeutic efficacy while minimizing off-target side effects.[4]

Comparative Performance of Redox-Responsive Drug Delivery Systems

The performance of a drug delivery system is multi-faceted, relying on key parameters such as particle size, drug loading capacity, and the efficiency of drug release in response to the target stimulus. Below is a comparative summary of these parameters for cystamine-based systems and other redox-responsive alternatives.

Data Presentation: Quantitative Comparison
Delivery System TypeLinkerDrugParticle Size (nm)Drug Loading Content (%)Encapsulation Efficiency (%)Drug Release (in 10 mM GSH)Reference
Cystamine-Based DisulfideDoxorubicin~120~15~85>60% in 24h[5]
Cystamine-Based DisulfidePaclitaxel~150-2008.96~70-80~90% in 96h[6]
Alternative: Diselenide-Based DiselenideDoxorubicin<170~18~80>60% in 48h[7]
Alternative: Succinimide-Thioether Thioether----Slower than disulfide[4][8]

Note: The data presented are compiled from various studies and should be interpreted with consideration of the specific experimental conditions, polymers, and drug molecules used in each case.

Experimental Protocols for Validation

Accurate and reproducible validation of redox-responsive behavior is critical. The following are detailed methodologies for key experiments.

In Vitro Drug Release Study

This assay evaluates the rate and extent of drug release from the nanocarriers in response to a reducing agent.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in PBS (pH 7.4) to create a stock solution.

  • Prepare two sets of release media:

    • Control: PBS (pH 7.4)

    • Reductive Condition: PBS (pH 7.4) containing a physiological concentration of a reducing agent (e.g., 10 mM GSH or 10 mM DTT).

  • Transfer a measured volume of the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into a larger container with a known volume of the release medium.

  • Incubate at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the cumulative percentage of drug released over time.

Cellular Uptake Analysis via Flow Cytometry

This method quantifies the internalization of fluorescently labeled nanoparticles into target cells.

Materials:

  • Fluorescently labeled nanoparticles

  • Target cell line (e.g., cancer cells with high GSH levels)

  • Cell culture medium and supplements

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Propidium iodide (PI) or other viability dye

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled nanoparticles and incubate for various time points (e.g., 1, 4, 24 hours).

  • As a negative control, incubate a set of cells with the vehicle (e.g., PBS) only.

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using trypsin-EDTA.

  • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Stain the cells with a viability dye to exclude dead cells from the analysis.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.

In Vivo Antitumor Efficacy Study

This experiment evaluates the therapeutic effectiveness of the drug-loaded nanoparticles in a preclinical animal model.

Materials:

  • Drug-loaded nanoparticles

  • Tumor-bearing animal model (e.g., nude mice with xenograft tumors)

  • Saline or other appropriate vehicle control

  • Free drug solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Establish tumors in the animal model by subcutaneously injecting cancer cells.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the animals into treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles).

  • Administer the treatments intravenously or via the desired route at a predetermined dosing schedule.

  • Monitor the tumor volume by measuring the tumor dimensions with calipers every few days. Calculate tumor volume using the formula: (Length × Width²)/2.

  • Record the body weight of the animals throughout the study to assess systemic toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Compare the tumor growth inhibition among the different treatment groups to evaluate the in vivo efficacy of the drug delivery system.

Visualizing Key Processes

Diagrams are essential for illustrating the complex mechanisms and workflows involved in the validation of redox-responsive DDS.

Signaling Pathway: Glutathione-Mediated Disulfide Bond Cleavage

cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) DDS Drug Delivery System (Cystamine-based) Disulfide_Cleavage Disulfide Bond Cleavage DDS->Disulfide_Cleavage Endocytosis GSH Glutathione (GSH) GSH->Disulfide_Cleavage GSSG Glutathione Disulfide (GSSG) Disulfide_Cleavage->GSSG Oxidation Drug_Release Drug Release Disulfide_Cleavage->Drug_Release DDS Disassembly

Caption: Glutathione-mediated cleavage of disulfide bonds in cystamine-based DDS.

Experimental Workflow: In Vitro Drug Release Assay

prep Prepare Nanoparticle Suspension dialysis Load into Dialysis Bag prep->dialysis incubation Incubate in Release Media (Control vs. GSH) dialysis->incubation sampling Sample at Time Intervals incubation->sampling quantify Quantify Released Drug (HPLC/UV-Vis) sampling->quantify analyze Calculate Cumulative Release (%) quantify->analyze

Caption: Workflow for the in vitro drug release validation assay.

Experimental Workflow: Cellular Uptake Analysis

cell_seeding Seed Cells treatment Treat with Fluorescent Nanoparticles cell_seeding->treatment incubation Incubate treatment->incubation washing Wash to Remove External Nanoparticles incubation->washing harvesting Harvest Cells washing->harvesting staining Stain with Viability Dye harvesting->staining flow_cytometry Analyze via Flow Cytometry staining->flow_cytometry data_analysis Quantify Uptake flow_cytometry->data_analysis

Caption: Workflow for quantifying cellular uptake of nanoparticles.

Experimental Workflow: In Vivo Efficacy Study

tumor_induction Induce Tumors in Animal Model grouping Randomize into Treatment Groups tumor_induction->grouping treatment Administer Treatments grouping->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis

Caption: Workflow for evaluating in vivo antitumor efficacy.

References

comparing the cytotoxicity of 2,2'-Disulfanediyldiethanamine sulfate across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of 2,2'-Disulfanediyldiethanamine sulfate, commonly known as cystamine sulfate, across various cell lines. Cystamine and its reduced form, cysteamine, are aminothiols with demonstrated bioactivity, including roles in modulating oxidative stress and enzymatic activity. Understanding their cytotoxic profile is crucial for evaluating their therapeutic potential and off-target effects in drug development.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of cysteamine, the active form of cystamine, in a panel of glioblastoma (GBM) cell lines and normal human astrocytes (NHA) after 48 hours of treatment. This data is derived from a study utilizing the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Cell LineCell TypeIC50 (mM)
U251Glioblastoma0.8
LN229Glioblastoma0.7
A172Glioblastoma1.2
T98GGlioblastoma1.5
U87Glioblastoma0.9
G55Glioblastoma1.1
LN18Glioblastoma1.3
M059KGlioblastoma1.0
M059JGlioblastoma0.9
U118Glioblastoma1.4
U138Glioblastoma1.1
NHANormal Human Astrocytes>10

Note: Lower IC50 values indicate higher cytotoxicity. The data demonstrates that cysteamine exhibits selective cytotoxicity towards glioblastoma cell lines at concentrations that are significantly less toxic to normal human astrocytes.

Experimental Protocols

A standard method for determining the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol for IC50 Determination

1. Cell Seeding:

  • Culture the desired cell lines in appropriate growth medium until they reach logarithmic growth phase.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
  • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a "no-treatment" control (medium only) and a solvent control if applicable.

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

5. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.
  • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the purple formazan crystals.
  • Gently mix the contents of the wells to ensure complete solubilization.

6. Absorbance Measurement and Data Analysis:

  • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Subtract the background absorbance (from wells with medium and MTT but no cells) from all readings.
  • Normalize the data to the "no-treatment" control wells, which represent 100% viability.
  • Plot the normalized cell viability (%) against the logarithm of the compound concentration.
  • Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

The cytotoxicity of cystamine is attributed to several mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key enzymes.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes cystamine 2,2'-Disulfanediyldiethanamine (Cystamine) ros_generation Increased Reactive Oxygen Species (ROS) cystamine->ros_generation gpx_inhibition Inhibition of Glutathione Peroxidase (GPx) cystamine->gpx_inhibition mmp_inhibition Inhibition of Matrix Metalloproteinases (MMPs) cystamine->mmp_inhibition oxidative_stress Oxidative Stress ros_generation->oxidative_stress gpx_inhibition->oxidative_stress reduced_invasion Reduced Cell Invasion & Migration mmp_inhibition->reduced_invasion apoptosis Apoptosis oxidative_stress->apoptosis

Caption: Proposed mechanisms of cystamine-induced cytotoxicity and anti-invasive effects.

Discussion and Conclusion

The compiled data indicates that 2,2'-Disulfanediyldiethanamine, in its active form cysteamine, demonstrates a selective cytotoxic effect against glioblastoma cells while sparing normal astrocytes at similar concentrations.[1] This selectivity is a desirable characteristic for potential anticancer agents. The mechanism of this cytotoxicity is multifactorial, involving the induction of oxidative stress through the generation of reactive oxygen species and the inhibition of the antioxidant enzyme glutathione peroxidase.[2] Furthermore, at non-cytotoxic concentrations, cysteamine has been shown to inhibit matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion and migration.[1]

Researchers and drug development professionals should consider these findings when evaluating this compound for therapeutic applications. The provided experimental protocol for the MTT assay offers a standardized method for independently verifying and expanding upon these cytotoxicity studies in other cell lines of interest. The visualized workflow and signaling pathway provide a clear overview of the experimental process and the compound's biological effects. Further investigation into the detailed molecular pathways and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of 2,2'-Disulfanediyldiethanamine Sulfate and Alternatives for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of protein chemistry and drug development, the targeted modification of cysteine residues is a cornerstone for elucidating protein structure, function, and for the development of novel therapeutics. 2,2'-Disulfanediyldiethanamine sulfate, commonly known as cystamine sulfate, is a versatile reagent for this purpose. This guide provides an objective comparison of cystamine sulfate with other common sulfhydryl-modifying agents, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for specific research needs.

Core Mechanism of Action: Thiol-Disulfide Exchange

Cystamine's utility as a protein-modifying agent stems from its ability to undergo thiol-disulfide exchange reactions with free sulfhydryl groups on cysteine residues. In a biological context, cystamine is readily reduced to its active form, cysteamine. This aminothiol then reacts with a protein's cysteine residue to form a mixed disulfide, a modification known as cysteaminylation. This addition of a small, charged molecule can significantly alter the protein's local conformation, charge distribution, and steric hindrance, thereby impacting its structure and function.

Comparative Performance of Sulfhydryl-Modifying Reagents

The selection of a reagent for cysteine modification is dictated by the specific experimental goals, including the desired reactivity, specificity, and the reversibility of the modification. Below is a comparative overview of cystamine and its common alternatives.

FeatureThis compound (Cystamine)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)N-Ethylmaleimide (NEM)Iodoacetamide (IAM)
Mechanism Thiol-disulfide exchange (reversible)Reduction of disulfides (reversible)Reduction of disulfides (irreversible)Michael addition (irreversible)Nucleophilic substitution (irreversible)
Primary Target Cysteine thiolsDisulfide bondsDisulfide bondsCysteine thiolsCysteine thiols
Optimal pH Neutral to slightly alkaline> 7.01.5 - 8.56.5 - 7.57.5 - 8.5
Specificity High for accessible thiolsStrong reducing agent, less specificHigh for disulfidesHigh for thiols at optimal pHModerate, can react with other nucleophiles
Key Features Introduces a positive chargePotent reducing agent, drives reactions to completionOdorless, stable, compatible with maleimides after removalForms stable thioether bond, rapid kineticsWell-characterized, but potential for off-target reactions

Impact on Protein Structure and Function: Supporting Data

The modification of cysteine residues can have profound effects on protein structure and function. The following tables summarize experimental data on the impact of different modifying agents.

Table 1: Effect of Cysteine Modification on Protein Secondary Structure (Circular Dichroism Analysis)
ProteinModifying ReagentConcentrationChange in α-helix contentChange in β-sheet contentReference
Histone H3TrimethylationN/ADecreaseIncrease[1]
α-Helical PeptideLactam StaplingN/AIncreaseNo significant change[2]
Model ProteinCystamine10 mM--Data not available
Model ProteinNEM10 mM--Data not available

Note: Direct comparative data for cystamine and NEM on the secondary structure of a model protein was not available in the cited literature. Researchers are encouraged to perform such analysis for their protein of interest.

Table 2: Effect of Cysteine Modification on Enzyme Activity
EnzymeModifying ReagentConcentration% InhibitionReference
Cationic Amino Acid Transporter hCAT-2AN-Ethylmaleimide (NEM)1 mMSignificant inhibition[3]
Neurospora Plasma Membrane H+-ATPaseN-Ethylmaleimide (NEM)VariesComplete inactivation at "slow" site[4]
Thiol-containing enzymesCystineVariesInhibition[5]
Model EnzymeCystamineVaries-Data not available
Model EnzymeIodoacetamideVaries-Data not available
Table 3: Effect of Cysteine Modification on Protein Aggregation
Protein SystemModifying AgentObservationReference
Whey Protein Isolate (WPI)Cysteine (low conc.)Reduced aggregation[6]
Whey Protein Isolate (WPI)Cysteine (high conc.)Increased aggregation[6]
Whey Protein Isolate (WPI)N-Ethylmaleimide (NEM)Inhibited aggregation[6]
Tryptophan hydroxylase 2Oxidation of CysteinesInduces aggregation[7]
Cystatin CIncubation at 37°CIncreased aggregation[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following section provides protocols for protein modification with cystamine and its alternatives, along with a method for quantifying the extent of modification.

Protocol 1: Protein Modification with this compound (Cystamine)

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (Cystamine dihydrochloride)

  • Reducing agent (e.g., Dithiothreitol - DTT) for initial disulfide bond reduction (if necessary)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with 1-10 mM DTT for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the DTT using a desalting column or through dialysis against the reaction buffer.

  • Cystamine Treatment: Prepare a fresh stock solution of cystamine dihydrochloride. Add cystamine to the protein solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding a 2-5 fold molar excess of a quenching reagent like L-cysteine.

  • Removal of Excess Reagents: Remove excess cystamine and quenching reagent by dialysis or using a desalting column.

  • Analysis: Analyze the modified protein using techniques such as mass spectrometry to confirm cysteaminylation.

Protocol 2: Protein Modification with N-Ethylmaleimide (NEM)

Materials:

  • Protein of interest in a reaction buffer (e.g., PBS, pH 6.5-7.5)

  • N-Ethylmaleimide (NEM)

  • Device for buffer exchange (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein is in the reaction buffer at a concentration of 1-10 mg/mL.

  • NEM Preparation: Prepare a fresh stock solution of NEM (e.g., 100-200 mM in ultrapure water or ethanol) immediately before use.[9][10]

  • Reaction: Add a 10-fold molar excess of the NEM stock solution to the protein sample.[11]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[11]

  • Removal of Excess NEM: Remove unreacted NEM using a desalting column or dialysis.

  • Analysis: Confirm modification using mass spectrometry (mass increase of 125.13 Da per modified cysteine).[10]

Protocol 3: Quantification of Free Thiols using DTNB (Ellman's) Assay

This protocol can be used to determine the extent of cysteine modification by measuring the decrease in free sulfhydryl groups after reaction with a modifying agent.

Materials:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Cysteine or another thiol standard for generating a standard curve

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a DTNB stock solution (e.g., 4 mg/mL in the Reaction Buffer).[12]

    • Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.

  • Assay:

    • To separate wells of a 96-well plate, add your modified protein sample, unmodified control, and the cysteine standards.

    • Add the DTNB solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.[13]

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations.

    • Determine the concentration of free thiols in your samples by comparing their absorbance to the standard curve. The difference in free thiol concentration between the unmodified and modified protein indicates the extent of modification.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding and replicating complex procedures.

Experimental_Workflow_Cystamine_Modification cluster_prep Protein Preparation cluster_reaction Modification Reaction cluster_analysis Analysis start Protein Solution reduce Reduce with DTT (optional) start->reduce desalt1 Remove DTT reduce->desalt1 add_cystamine Add Cystamine desalt1->add_cystamine incubate Incubate (1-2h, RT) add_cystamine->incubate quench Quench Reaction incubate->quench desalt2 Remove Excess Reagents quench->desalt2 analyze Mass Spectrometry / Functional Assay desalt2->analyze Experimental_Workflow_NEM_Modification cluster_prep Protein Preparation cluster_reaction Modification Reaction cluster_analysis Analysis start Protein in Reaction Buffer (pH 6.5-7.5) add_nem Add NEM start->add_nem incubate Incubate (2h, RT) add_nem->incubate desalt Remove Excess NEM incubate->desalt analyze Mass Spectrometry / Functional Assay desalt->analyze

References

The Crosslinking Conundrum: Benchmarking Cystamine Sulfate Against Novel Agents in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug delivery and biomaterial science, the choice of a crosslinking agent is a critical determinant of the final product's performance, influencing everything from mechanical strength and stability to biocompatibility and the precision of therapeutic release. For decades, cystamine sulfate, with its characteristic redox-sensitive disulfide bond, has been a cornerstone for developing intelligent drug delivery systems that respond to specific physiological cues. However, a new generation of crosslinking agents is emerging, each with unique properties that challenge the established role of cystamine. This guide provides an objective, data-driven comparison of cystamine sulfate's performance against these novel alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

At a Glance: Comparative Performance of Crosslinking Agents

The efficacy of a crosslinking agent is multidimensional, encompassing its impact on the material's physical properties, its biocompatibility, and its responsiveness to environmental triggers. The following tables summarize key quantitative data, synthesized from multiple experimental studies, to facilitate a direct comparison between cystamine and other notable crosslinking agents such as genipin, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the traditional but cytotoxic glutaraldehyde.

Crosslinker Polymer System Crosslinking Efficiency / Degree (%) Swelling Ratio (%) Compressive Modulus (kPa) Tensile Strength (MPa) Cytotoxicity Key Feature
Cystamine Chitosan/CMCNot explicitly quantified in comparative studiesVaries with formulation, redox-sensitiveData not available in direct comparisonData not available in direct comparisonLowRedox-responsive cleavage
Genipin Chitosan/Collagen~35% (at higher concentrations)[1]Decreases with concentration (e.g., 41 ± 7% at 5% genipin)Increases with concentration~0.3 (for collagen films)[1]Low, significantly lower than glutaraldehyde[2][3][4]Biocompatible, natural origin
EDC/NHS Collagen~52% (at higher concentrations)[1]Generally lower than less crosslinked gelsCan be significantly increased~0.6 (for collagen films)[1]Low at optimal concentrations"Zero-length" crosslinker, versatile
Glutaraldehyde Gelatin/CollagenHighGenerally lower due to high crosslinking1.42 (for decellularized meniscus)[5]567.44 (for decellularized meniscus)[5]High[5]Highly efficient, but cytotoxic
N,N'-bis(acryloyl) cystamine (BACy) NIPAAmIncreases with concentrationLower than non-disulfide crosslinked gels initially, increases after reduction[6]Increases with concentration[6]Data not availableLowRedox-responsive, forms degradable hydrogels[6]

Table 1: Comparative Analysis of Mechanical and Physical Properties of Hydrogels Formed with Various Crosslinkers. The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

Crosslinker Polymer System Release Trigger Drug Release Profile Comments
Cystamine-based (e.g., BP polymer) Cystamine/Trimesoyl chlorideReducing environment (e.g., bacteria in colon)Sustained release after degradation of disulfide bonds[7]Ideal for colon-targeted drug delivery.[7]
Disulfide-containing (general) Resilin-like protein10 mM Glutathione (GSH)~66% release in 48h in reducing environment vs. ~37% in non-reducing[8][9]Demonstrates clear redox-responsive burst release.
Genipin Carboxymethyl ChitosanDiffusionSustained release, tunable by crosslinking densityHigher crosslinking leads to slower release.
EDC/NHS CollagenDiffusion/DegradationDependent on crosslinking density and polymer degradation rateStability can be tailored by adjusting crosslinker concentration.

Table 2: Drug Release Characteristics of Hydrogels with Different Crosslinkers. This table highlights the primary release mechanisms and observed drug release behaviors.

The Mechanism of Action: Redox-Responsive Drug Release

Cystamine's primary advantage lies in its disulfide bond, which can be cleaved in reducing environments, such as the intracellular space with high concentrations of glutathione (GSH). This targeted cleavage allows for the controlled release of encapsulated drugs specifically within target cells, minimizing systemic toxicity.

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) DrugCarrier Drug Carrier (Cystamine Crosslinked) Cell Target Cell DrugCarrier->Cell Endocytosis DrugCarrier_Internalized Internalized Drug Carrier DisulfideCleavage Disulfide Bond Cleavage DrugRelease Drug Release DisulfideCleavage->DrugRelease GSSG GSSG DisulfideCleavage->GSSG TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect DrugCarrier_Internalized->DisulfideCleavage GSH GSH GSH->DisulfideCleavage

Caption: Redox-responsive drug release from a cystamine-crosslinked carrier.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Synthesis of a Cystamine-Crosslinked Polymer

This protocol describes the synthesis of a cross-linked cystamine-based polymer (BP), adapted from Broaders et al.[7]

Materials:

  • Cystamine dihydrochloride

  • 0.2 M Sodium hydroxide (NaOH) solution

  • Trimesoyl chloride

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Dissolve 0.677 g (0.003 mol) of cystamine dihydrochloride in 50 mL of 0.2 M NaOH solution in a beaker.

  • Prepare a solution of 0.265 g (0.001 mol) of trimesoyl chloride in 25 mL of DCM.

  • Add the trimesoyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring continuously.

  • Allow the reaction to proceed for 5 hours.

  • Filter the resulting precipitate and wash it with distilled water and DCM.

  • Dry the cross-linked polymer in a vacuum oven over silica gel.[7]

G Start Start DissolveCystamine Dissolve Cystamine dihydrochloride in NaOH Start->DissolveCystamine PrepareTrimesoyl Prepare Trimesoyl chloride in DCM Start->PrepareTrimesoyl MixSolutions Add Trimesoyl chloride solution dropwise to Cystamine solution DissolveCystamine->MixSolutions PrepareTrimesoyl->MixSolutions React Stir for 5 hours MixSolutions->React FilterWash Filter and Wash precipitate React->FilterWash Dry Dry under vacuum FilterWash->Dry End End Dry->End

Caption: Workflow for the synthesis of a cystamine-crosslinked polymer.

In Vitro Hydrogel Swelling and Degradation Study

This protocol outlines a general method for assessing the swelling and degradation characteristics of hydrogels.

Materials:

  • Lyophilized hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Reducing agent (e.g., 10 mM Glutathione) for degradation studies of redox-sensitive hydrogels

Procedure for Swelling Study:

  • Weigh the dry hydrogel sample (Wd).

  • Immerse the sample in PBS at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.

Procedure for Degradation Study:

  • Immerse pre-weighed hydrogel samples in PBS with and without the reducing agent at 37°C.

  • At specified time points, remove the hydrogels, wash with distilled water, and lyophilize.

  • Weigh the dried hydrogels to determine the remaining mass.

  • Calculate the percentage of weight loss over time.

In Vitro Drug Release Assay

This protocol details a method for quantifying the release of a model drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Release medium (e.g., PBS, pH 7.4) with and without a reducing agent

  • UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a defined volume of the release medium.

  • Maintain the setup at 37°C with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Determine the concentration of the released drug in the collected aliquots using a pre-established calibration curve.

  • Calculate the cumulative percentage of drug released over time.

Conclusion: Navigating the Crosslinker Landscape

Cystamine sulfate remains a valuable tool for creating redox-responsive biomaterials, particularly for applications requiring targeted intracellular drug delivery. Its performance is characterized by a clear and effective cleavage mechanism in the presence of glutathione. However, the emergence of novel crosslinking agents like genipin and advances in the application of established systems like EDC/NHS offer compelling alternatives with distinct advantages in terms of biocompatibility, mechanical tunability, and non-redox-sensitive sustained release profiles.

The choice of the optimal crosslinking agent is not a one-size-fits-all decision. It requires a careful consideration of the specific application, the desired mechanical properties of the final construct, the required release kinetics, and the biocompatibility constraints. This guide provides a foundational dataset and standardized protocols to empower researchers to make more informed decisions and to foster the continued innovation of advanced drug delivery systems. As the field progresses, a continued focus on head-to-head comparative studies will be crucial for fully elucidating the nuanced performance differences between these critical components of biomaterial design.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2'-Disulfanediyldiethanamine Sulfate: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,2'-Disulfanediyldiethanamine sulfate, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Immediate Safety and Hazard Profile

This compound, also known as cystamine disulfate, is a compound that requires careful handling due to its potential health and environmental hazards. The analogous compound, cystamine dihydrochloride, is classified as toxic if swallowed and fatal if inhaled.[1] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is imperative when handling this substance.

Hazard Identification and Safety Precautions

Hazard ClassificationPrecautionary Statement
Acute Toxicity, Oral (Category 3) P270: Do not eat, drink or smoke when using this product.[1]
Acute Toxicity, Inhalation (Category 1) P260: Do not breathe mist or vapors.[1] P271: Use only outdoors or in a well-ventilated area.[1] P284: Wear respiratory protection.[1]
Skin Sensitization (Category 1) P272: Contaminated work clothing must not be allowed out of the workplace.[1] P280: Wear protective gloves.[1]
Hazardous to the Aquatic Environment, Long-term (Category 1) P273: Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to avoid environmental release.[1] This chemical should not be disposed of down the drain or in regular waste streams.[1] The following protocol outlines the approved procedure for its safe disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear compatible, chemical-resistant gloves.

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin exposure.

  • Respiratory Protection: Use a full-face respirator if dust or aerosols are likely to be generated.[1]

  • Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood.

2. Waste Collection and Segregation:

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Keep this waste stream separate from other incompatible chemical wastes to prevent dangerous reactions.

3. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Conditions: Keep the container tightly closed and store in a dry place.[1]

4. Professional Disposal:

  • Licensed Vendor: The disposal of this compound must be handled by a licensed professional waste disposal company.

  • Regulatory Compliance: Ensure that the disposal is carried out in accordance with all local, regional, and national environmental regulations. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

5. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material, avoiding dust generation.[2] Place the collected material into a sealed container for disposal.[2] Clean the spill area thoroughly. Prevent the spilled material from entering drains or waterways.[2]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

    • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1]

Disposal Workflow Diagram

start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Step 2: Collect Waste in Labeled, Sealed Container ppe->collect segregate Step 3: Segregate from Incompatible Wastes collect->segregate store Step 4: Store in Designated Hazardous Waste Area segregate->store contact Step 5: Contact Licensed Waste Disposal Vendor store->contact transport Step 6: Professional Transport and Incineration contact->transport end_node End: Compliant Disposal transport->end_node

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,2'-Disulfanediyldiethanamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 2,2'-Disulfanediyldiethanamine sulfate, also known as cystamine disulfate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure to this compound. The following table summarizes the required PPE, based on established safety protocols for similar compounds.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.Protects eyes from potential splashes or aerosols of the compound.[1]
Hand Protection Chemical-resistant nitrile gloves. It is recommended to wear two pairs when handling the pure substance or concentrated solutions.[1]Prevents skin contact and absorption. Cystamine and related compounds can cause skin irritation or allergic reactions.[1][2]
Body Protection A long-sleeved lab coat that closes in the front. An impermeable gown is recommended if there is a risk of significant splashing.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder form to prevent inhalation of dust particles.[1][3]Minimizes the risk of respiratory tract irritation.[1][2] Working in a fume hood is the primary engineering control.[1][3]
Footwear Closed-toe shoes.Protects feet from potential spills.[1]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

    • Keep the container of this compound tightly closed when not in use.[3]

  • Handling :

    • Avoid the formation of dust and aerosols.[3]

    • When weighing or transferring the powder, do so within the fume hood to minimize inhalation risk.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling/Cleanup :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of gloves properly. If double-gloving, remove the outer pair first.

    • Contaminated clothing should be removed and washed before reuse.[2][4]

Disposal Plan: Step-by-Step Procedure

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste material in a designated, properly labeled, and sealed container.

    • Avoid mixing with incompatible materials.

  • Disposal Method :

    • The recommended method of disposal is incineration by a licensed waste disposal facility.[5]

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2]

  • Contaminated Materials :

    • Any materials used for cleanup of spills, such as absorbent pads, should also be collected in a sealed container and disposed of as hazardous waste.

Emergency First Aid Procedures

  • In case of skin contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]

  • In case of eye contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2]

  • If inhaled : Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[2]

  • If swallowed : Do not induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[2]

G Workflow for Handling and Disposal of this compound cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan cluster_emergency Emergency Procedures prep 1. Preparation - Work in fume hood - Don all PPE - Check safety equipment handle 2. Handling - Avoid dust/aerosols - Weigh in hood prep->handle cleanup 3. Post-Handling/Cleanup - Decontaminate surfaces - Wash hands - Dispose of gloves handle->cleanup collect 1. Waste Collection - Use labeled, sealed container cleanup->collect Transfer Waste incinerate 2. Disposal - Transfer to licensed facility - Incineration collect->incinerate spill Spill first_aid First Aid - Skin: Flush with water - Eyes: Flush with water - Inhalation: Fresh air - Ingestion: Rinse mouth spill->first_aid exposure Personal Exposure exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.